cathepsin X
Description
Properties
CAS No. |
116155-77-2 |
|---|---|
Molecular Formula |
C11H13N3 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Cathepsin X Carboxypeptidase Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin X, also known as cathepsin Z or P, is a lysosomal cysteine protease belonging to the papain superfamily.[1] Unlike many other cathepsins that primarily function as endopeptidases, this compound exhibits a unique and potent carboxypeptidase activity, sequentially removing single amino acids from the C-terminus of its protein and peptide substrates.[2][3] This distinct enzymatic function positions this compound as a critical modulator of various physiological and pathological processes, including immune responses, cell adhesion, migration, and cancer progression, making it an attractive target for therapeutic intervention.[4][5] This technical guide provides an in-depth exploration of the core mechanism of this compound's carboxypeptidase activity, detailing its catalytic machinery, substrate recognition, and the experimental protocols used for its characterization.
The Catalytic Machinery of this compound
The catalytic activity of this compound relies on a highly conserved catalytic triad (B1167595) within its active site, characteristic of papain-like cysteine proteases. This triad consists of Cysteine (Cys25), Histidine (His159), and Asparagine (Asn175), using the standard papain numbering.[1][6][7] The catalytic mechanism proceeds through a two-step process involving acylation and deacylation.
The Catalytic Triad and the Acylation-Deacylation Mechanism:
-
Nucleophilic Attack: The catalytic cycle is initiated by the deprotonation of the thiol group of Cys25 by the imidazole (B134444) side chain of His159. This generates a highly reactive thiolate anion. The pKa of the Cys25 thiol is lowered by the proximity of the His159 imidazole ring, which is in turn oriented by the side chain of Asn175.[7] The activated Cys25 then performs a nucleophilic attack on the carbonyl carbon of the scissile peptide bond at the C-terminus of the substrate.
-
Formation of the Tetrahedral Intermediate: This attack leads to the formation of a transient, negatively charged tetrahedral intermediate. This intermediate is stabilized by the "oxyanion hole," a region of the active site that contains backbone amide groups that donate hydrogen bonds to the negatively charged oxygen atom of the intermediate.
-
Acylation: The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond. The newly formed N-terminus of the leaving peptide is protonated by His159, which now acts as a general acid. This results in the release of the C-terminal amino acid and the formation of a covalent acyl-enzyme intermediate between the C-terminus of the remaining peptide and the Cys25 thiol.
-
Deacylation: A water molecule enters the active site and is deprotonated by His159, which now acts as a general base, to form a hydroxide (B78521) ion. This hydroxide ion then attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate.
-
Enzyme Regeneration: This intermediate collapses, releasing the cleaved peptide and regenerating the active enzyme with a free Cys25 thiol.
Structural Basis of Carboxypeptidase Specificity: The "Mini-Loop"
A key structural feature that distinguishes this compound from other cathepsins and dictates its strict carboxypeptidase activity is a unique three-residue insertion known as the "mini-loop."[8] This loop protrudes into the active site cleft and effectively blocks the binding of substrates in an endopeptidase orientation. Two residues within this mini-loop, Histidine (His23) and Tyrosine (Tyr27), are critical for substrate recognition and positioning.
His23, through a "flip-flop" conformational change of its imidazole ring, can interact with the C-terminal carboxyl group of the substrate, anchoring it in the correct orientation for cleavage. Tyr27 contributes to the formation of the S1' subsite, which accommodates the side chain of the C-terminal amino acid of the substrate. This structural arrangement ensures that only the C-terminal residue of a peptide can be productively bound and cleaved.
Quantitative Analysis of this compound Activity
The enzymatic activity of this compound can be quantified by determining its kinetic parameters, such as the Michaelis constant (Km), the catalytic constant (kcat), and the catalytic efficiency (kcat/Km). These parameters are crucial for comparing the enzyme's efficiency with different substrates and for evaluating the potency of inhibitors.
Table 1: Kinetic Parameters of Human this compound for Various Substrates
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH | Reference(s) |
| Abz-FRF(4NO₂) | - | - | 1.23 x 10⁵ | 5.0 | [9] |
| Abz-FEK(Dnp)-OH | - | - | ~120.0 x 10³ | - | [10] |
| Z-FR-AMC | - | - | < 70 | - | [9] |
| Abz-AFRSAAQ-EDDnp | - | - | < 70 | - | [9] |
Note: Data for Km and kcat are not always reported separately in the literature.
Table 2: Inhibition Constants (Ki) of Selected Inhibitors for Human this compound
| Inhibitor | Ki (nM) | Type of Inhibition | Reference(s) |
| Stefin A | 1.7 - 15.0 | - | [10] |
| Cystatin C | 1.7 - 15.0 | - | [10] |
| Chicken Cystatin | 1.7 - 15.0 | - | [10] |
| Stefin B | > 250 | - | [10] |
| Z9 | 2450 ± 50 | Reversible | [8] |
Experimental Protocols
This compound Activity Assay using a Fluorogenic Substrate
This protocol describes a continuous kinetic assay to measure the carboxypeptidase activity of this compound using a fluorogenic substrate like Abz-Phe-Arg-Phe(4NO₂).
Materials:
-
Recombinant human this compound
-
Fluorogenic substrate (e.g., Abz-FRF(4NO₂))
-
Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 5 mM Dithiothreitol (DTT) (prepare fresh)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 320 nm, Emission: 420 nm)
Procedure:
-
Enzyme Activation: Dilute recombinant this compound to a working concentration (e.g., 2X the final concentration) in Activation Buffer. Incubate for 15 minutes at 37°C to ensure the active site cysteine is in a reduced state.
-
Substrate Preparation: Prepare a working solution of the fluorogenic substrate in Assay Buffer (e.g., 2X the final concentration).
-
Assay Setup: To each well of the 96-well plate, add 50 µL of the activated enzyme solution.
-
Reaction Initiation: Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at 37°C.
-
Data Analysis: Determine the initial velocity (V₀) of the reaction from the linear portion of the fluorescence versus time plot. The rate of substrate cleavage is proportional to the rate of increase in fluorescence.
Determination of Inhibition Constants (Ki)
This protocol outlines the determination of the Ki value for a competitive inhibitor of this compound.
Materials:
-
Same as the activity assay, plus the test inhibitor.
Procedure:
-
Enzyme and Inhibitor Pre-incubation: In the wells of a 96-well plate, add a fixed concentration of activated this compound to varying concentrations of the test inhibitor. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate.
-
Kinetic Measurement: Measure the initial velocities at each inhibitor concentration as described in the activity assay protocol.
-
Data Analysis: Plot the initial velocities against the substrate concentration for each inhibitor concentration (Michaelis-Menten plot). Alternatively, use a linearized plot such as the Lineweaver-Burk plot. Determine the apparent Km (Km,app) at each inhibitor concentration. The Ki can then be calculated using the following equation for competitive inhibition: Km,app = Km(1 + [I]/Ki), where [I] is the inhibitor concentration.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Cathepsin Z: Nomenclature, Function, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin Z, a lysosomal cysteine protease, is a member of the papain superfamily of peptidases.[1][2] Encoded by the CTSZ gene in humans, this enzyme exhibits unique structural and functional characteristics that distinguish it from other cathepsins.[2] Notably, it functions as a carboxypeptidase, cleaving single or dipeptide residues from the C-terminus of its substrates.[3] Emerging evidence has implicated Cathepsin Z in a variety of physiological and pathological processes, including immune response, inflammation, and cancer progression, making it a subject of intense research and a potential target for therapeutic intervention.[1][4] This guide provides a comprehensive overview of the alternative names for Cathepsin Z, quantitative data regarding its expression and role in disease, its involvement in key signaling pathways, and detailed protocols for its study.
Nomenclature and Synonyms
Cathepsin Z is known by a variety of names in scientific literature, which can be a source of confusion. The official gene symbol is CTSZ.[5] The following table summarizes the alternative names and symbols for this protease.
| Category | Name/Symbol | Source(s) |
| Protein Names | Cathepsin Z | [1][2] |
| Cathepsin X | [1][2][6] | |
| Cathepsin P | [1][2] | |
| Cathepsin IV | ||
| Cathepsin B2 | ||
| Cathepsin Z1 | ||
| Cathepsin Y | ||
| Preprocathepsin P | ||
| Gene Symbols | CTSZ | [5] |
| CTSX | [2] | |
| Descriptive Names | Cysteine-Type Carboxypeptidase | |
| Lysosomal Carboxypeptidase B | ||
| Carboxypeptidase LB | ||
| Enzyme Commission No. | EC 3.4.18.1 | [1] |
Quantitative Data
Tissue and Cellular Expression
Cathepsin Z is widely expressed in human tissues, with the highest levels typically observed in immune cells such as monocytes, macrophages, and dendritic cells.[5][7] Studies have also reported moderate expression levels in the human brain across various developmental stages.[8]
Table 2.1: Relative Expression of Cathepsin Z in Health and Disease
| Condition | Tissue/Cell Type | Observation | Finding | Source(s) |
| Normal Physiology | Various Tissues | Ubiquitous expression | Widely expressed in human tissues. | [9] |
| Immune Cells | High expression | Highest expression in immune cells. | [5] | |
| Brain | Moderate expression | Moderate expression levels throughout development. | [8] | |
| Prostate Cancer | Blood Cells | Decreased mRNA expression | 75% lower CTSZ mRNA in patients vs. healthy controls. | [6] |
| Hepatocellular Carcinoma | Tumor Tissue | Upregulation of mRNA | 43.7% of HCC cases showed upregulation compared to non-tumorous tissue. | [10] |
Association with Disease
Elevated expression of Cathepsin Z has been linked to the progression of several cancers. Mendelian randomization studies have provided insights into the potential causal role of Cathepsin Z in breast and thyroid cancer.
Table 2.2: Association of Cathepsin Z with Cancer Risk
| Cancer Type | Finding | Odds Ratio (95% CI) | p-value | Source(s) |
| In Situ Breast Cancer | Protective effect | 0.846 (0.737-0.971) | 0.017 | [3] |
| Papillary Thyroid Cancer | Increased susceptibility | 1.170 (1.036-1.322) | 0.011 | [11] |
Enzyme Kinetics and Inhibition
Specific kinetic parameters such as Km and kcat for Cathepsin Z are not extensively documented in the literature. However, its activity can be assessed using fluorogenic substrates like Mca-RPPGFSAFK(Dnp)-OH.[12][13] Several broad-spectrum cysteine protease inhibitors are known to inhibit Cathepsin Z.
Table 2.3: Inhibition of Cathepsin Z
| Inhibitor | IC50 (nM) | Source(s) |
| Chymostatin | 40.4 | [12] |
| E-64 | 49.5 | [12] |
| Leupeptin | 153.1 | [12] |
Signaling Pathways and Interactions
Cathepsin Z is involved in several critical signaling pathways, often through its interaction with cell surface receptors and its influence on the tumor microenvironment.
NLRP3 Inflammasome Activation
Cathepsin Z can be secreted and act extracellularly to augment the activation of the NLRP3 inflammasome. This process is mediated through its interaction with the α5 integrin, leading to increased caspase-1 activation and IL-1β production.[14]
Cancer Progression Pathways
In the context of cancer, particularly prostate cancer, Cathepsin Z has been shown to be involved in pathways related to cell adhesion, angiogenesis, and cell signaling.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study Cathepsin Z.
Quantitative Real-Time PCR (qPCR) for CTSZ mRNA Expression
This protocol is adapted from a study on CTSZ expression in the blood of prostate cancer patients.[6]
1. RNA Extraction:
-
Extract total RNA from whole blood samples using a suitable reagent like Trizol LS according to the manufacturer's instructions.
2. Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit (e.g., ImProm-II™ Reverse Transcription System).
3. qPCR Reaction:
-
Prepare the qPCR reaction mix as follows (for a 10 µL reaction):
-
2 µL of 1:15 diluted cDNA
-
5 µL of 2x SYBR Green Master Mix
-
1.5 µL of forward and reverse primer mix (6 µM each)
-
1.5 µL of nuclease-free water
-
-
Primer Sequences:
-
CTSZ Forward: 5'-CATCCCTGACGAGACCTG-3'
-
CTSZ Reverse: 5'-GCATGTCCCACATTGGTTAAA-3'
-
Housekeeping Gene (e.g., RPL13a) Forward: 5'-CCACCCTGGAGGAGA-3'
-
RPL13a Reverse: 5'-CCTGTTTCCGTAGCCTCAT-3'
-
4. Thermal Cycling:
-
Perform qPCR using a standard thermal cycler with a program similar to:
-
Initial denaturation: 95°C for 10 min
-
40 cycles of:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 1 min
-
-
Melt curve analysis
-
5. Data Analysis:
-
Calculate the relative expression of CTSZ mRNA using the 2-ΔΔCt method, normalizing to the housekeeping gene and a control group.
Western Blotting for Cathepsin Z Protein
This protocol is a compilation from studies investigating Cathepsin Z in cell lysates.[1][14]
1. Cell Lysis:
-
Lyse cells in RIPA buffer (150 mM NaCl, 50 mM Tris-HCl pH 8.0, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
2. Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Cathepsin Z (e.g., goat anti-human Cathepsin Z/X/P at 1 µg/mL) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-goat IgG) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A band for Cathepsin Z is expected at approximately 34-36 kDa.
Immunohistochemistry (IHC) for Cathepsin Z
This protocol is based on a study of Cathepsin Z in human breast tissue.
1. Tissue Preparation:
-
Use formalin-fixed, paraffin-embedded tissue sections mounted on positively charged slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).
3. Staining:
-
Inactivate endogenous peroxidases with 3% hydrogen peroxide.
-
Block non-specific binding with a suitable blocking serum.
-
Incubate the sections with a primary antibody against Cathepsin Z (e.g., goat anti-human Cathepsin Z/X/P at 3 µg/mL) overnight at 4°C.
-
Wash with PBS.
-
Apply a biotinylated secondary antibody, followed by a streptavidin-HRP complex.
-
Develop the signal with a DAB chromogenic substrate.
-
Counterstain with hematoxylin.
4. Visualization:
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Analyze the slides under a light microscope.
Conclusion
Cathepsin Z is a multifaceted cysteine protease with a growing list of implications in health and disease. Understanding its various names, expression patterns, and functional roles is crucial for researchers in the fields of immunology, oncology, and drug development. The methodologies outlined in this guide provide a solid foundation for the investigation of this intriguing enzyme and its potential as a therapeutic target. Further research, particularly into its specific enzymatic kinetics and substrate repertoire, will undoubtedly shed more light on its precise biological functions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cathepsin Z - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. A role for cathepsin Z in neuroinflammation provides mechanistic support for an epigenetic risk factor in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of this compound in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. google.com [google.com]
- 10. Median kcat/KM number for the entire data set - Generic - BNID 111412 [bionumbers.hms.harvard.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
The Discovery and Initial Characterization of Cathepsin P: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin P is a cysteine protease belonging to the papain superfamily (clan C1A), first identified in the late 1990s. Its discovery opened a new avenue of research into the specialized proteolytic processes occurring during mammalian placental development. Unlike many other ubiquitously expressed cathepsins, cathepsin P exhibits a restricted tissue distribution and unique enzymatic properties, suggesting a highly specialized physiological role. This technical guide provides an in-depth overview of the discovery, molecular cloning, and initial biochemical characterization of both mouse and human cathepsin P, presenting key data, experimental methodologies, and proposed biological functions.
Discovery and Molecular Cloning
Identification in Mouse Placenta
The initial discovery of cathepsin P arose from investigations into the proteolytic enzymes involved in placental development. The complete cDNA nucleotide sequence for a novel cathepsin, subsequently named cathepsin P, was first determined from a mouse placental cDNA library[1].
Experimental Protocol: cDNA Library Screening and Sequencing
-
Library Source: A cDNA library was constructed from mouse placental tissue.
-
Screening: The library was screened using techniques to identify novel members of the cathepsin family, likely involving hybridization with probes based on conserved regions of other known cathepsins.
-
Sequencing: Positive clones were isolated, and the full-length cDNA inserts were sequenced to determine the complete nucleotide sequence of the novel cathepsin. The corresponding amino acid sequence was then deduced.
Cloning of Human Cathepsin P
Following its discovery in mice, a human homolog of cathepsin P was identified and cloned[2][3][4][5]. The human cathepsin P is synthesized as a preproprotein, consisting of a signal peptide, a propeptide of 38 amino acids, and a mature protein of 242 residues[2][3][4][5]. The mature protease region shares approximately 30% sequence identity with other human papain-like cathepsins[2][3][4][5]. A notable feature of the proenzyme is a conserved "CYTRED motif" in the propeptide region, which is not present in other members of the papain family, suggesting it may belong to a distinct subfamily[2][3].
dot
References
- 1. Cathepsin P, a novel protease in mouse placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and molecular cloning of cathepsin P, a novel human putative cysteine protease of the papain family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
The Pivotal Role of Cathepsin X in Immune Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cathepsin X, a lysosomal cysteine carboxypeptidase, has emerged as a critical modulator of immune cell function. Predominantly expressed in immune cells such as macrophages, dendritic cells, and lymphocytes, it plays a significant role in a variety of cellular processes including adhesion, migration, phagocytosis, and immune cell activation and proliferation. Its unique enzymatic activity and interaction with key cell surface receptors, particularly β2 integrins, position it as a potential therapeutic target for a range of immune-related diseases. This technical guide provides an in-depth overview of the biological functions of this compound in immune cells, supported by quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways.
Introduction
This compound, also known as cathepsin Z or P, is a member of the papain superfamily of cysteine proteases. Unlike many other cathepsins that act as endopeptidases, this compound exhibits carboxypeptidase activity, cleaving single amino acids from the C-terminus of its substrates. This distinct enzymatic function underpins its specific roles in modulating the activity of various proteins involved in immune signaling and cell adhesion. This guide will explore the multifaceted functions of this compound across different immune cell lineages, highlighting its mechanisms of action and the experimental approaches used to elucidate its roles.
This compound in Monocytes and Macrophages
In monocytes and macrophages, this compound is a key regulator of adhesion and phagocytosis, primarily through its interaction with the β2 integrin receptor Mac-1 (Macrophage-1 antigen, also known as αMβ2 or CD11b/CD18).[1]
Modulation of Mac-1 and Adhesion
This compound activates Mac-1, which enhances the adhesion of monocytes and macrophages to various substrates, including fibrinogen.[1] This activation is crucial for the recruitment of these cells to sites of inflammation. Inhibition of this compound activity has been shown to significantly reduce the adhesion of differentiated U-937 monocytic cells to polystyrene and fibrinogen-coated surfaces.[1]
Role in Phagocytosis
Phagocytosis, a critical process for the clearance of pathogens and cellular debris, is also influenced by this compound-mediated Mac-1 activation.[2] By promoting Mac-1 activity, this compound enhances the phagocytic capacity of macrophages.[2]
This compound in Dendritic Cells
Dendritic cells (DCs) are potent antigen-presenting cells that bridge innate and adaptive immunity. This compound plays a crucial role in DC maturation, a process essential for the initiation of T-cell responses.
DC Maturation and Adhesion
During DC maturation, this compound translocates to the plasma membrane where it activates the Mac-1 integrin receptor.[1] This activation leads to DC adhesion, a critical step for their maturation and subsequent ability to activate T cells.[1] Following maturation, this compound redistributes to the perinuclear region, which coincides with the de-adhesion of DCs.[1]
Regulation of Cytokine Production
Inhibition of this compound activity during DC differentiation and maturation has been shown to almost completely abolish the production of key cytokines such as TNF-α, IL-10, and IL-12p70.[3] This highlights the profound impact of this compound on the inflammatory and T-cell-polarizing functions of DCs.
This compound in T Lymphocytes
In T lymphocytes, this compound modulates cell migration, invasiveness, and proliferation primarily through its interaction with the β2 integrin Lymphocyte Function-associated Antigen-1 (LFA-1; αLβ2 or CD11a/CD18).[4]
T-Cell Migration and Invasiveness
Overexpression of this compound in Jurkat T lymphocytes leads to a polarized, migratory phenotype and significantly enhances their migration on intercellular adhesion molecule 1 (ICAM-1) and Matrigel-coated surfaces.[5] This effect is attributed to the ability of this compound to modulate LFA-1 activity, causing cytoskeletal rearrangements that are conducive to cell movement.[6]
Regulation of Lymphocyte Proliferation
This compound exhibits a dual role in regulating lymphocyte proliferation. Activation of Mac-1 by this compound on antigen-presenting cells can suppress the proliferation of human peripheral blood mononuclear cells.[4] Conversely, by activating LFA-1, this compound can enhance lymphocyte proliferation.[4]
This compound in Natural Killer (NK) Cells
The role of this compound in Natural Killer (NK) cells is less defined compared to other immune cells. While LFA-1 is a substrate for this compound in T cells, studies on the NK-92 cell line have shown that inhibition of this compound does not impair stable conjugate formation with target cells or the lytic activity of these cells.[7] In NK-92 cells, this compound was found to be redistributed to cytotoxic granules upon activation, suggesting a potential role in degranulation and cytotoxicity rather than LFA-1-mediated adhesion at the immunological synapse.[7]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various immune cell functions as reported in the literature.
Table 1: Effect of this compound on T-Cell Migration and Invasion [5]
| Cell Type | Condition | Parameter | Fold Change (vs. Control) | P-value |
| Jurkat T lymphocytes | This compound Overexpression | Migration on uncoated membrane | 4.4 | <0.001 |
| Jurkat T lymphocytes | This compound Overexpression | Migration on ICAM-1 | 1.9 | <0.001 |
| Jurkat T lymphocytes | This compound Overexpression | Invasion through Matrigel | 8.3 | <0.001 |
Table 2: Effect of this compound Inhibition on Dendritic Cell Cytokine Production [3]
| Cytokine | Condition | Concentration (pg/ml) | % Inhibition |
| TNF-α | Control | ~6300 | - |
| TNF-α | This compound Inhibitor (2F12 mAb) | Near 0 | ~100% |
| IL-10 | Control | ~1050 | - |
| IL-10 | This compound Inhibitor (2F12 mAb) | Near 0 | ~100% |
| IL-12p70 | Control | ~6420 | - |
| IL-12p70 | This compound Inhibitor (2F12 mAb) | Near 0 | ~100% |
Table 3: Effect of this compound on LFA-1 Affinity in CD4+ T Cells [7]
| Condition | Parameter | % Reduction |
| 25% reduction in this compound levels | LFA-1 affinity | 26% |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and functional relationships involving this compound in immune cells.
References
- 1. The role of this compound in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsins in Bacteria-Macrophage Interaction: Defenders or Victims of Circumstance? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maturation of dendritic cells depends on proteolytic cleavage by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteine protease this compound modulates immune response via activation of β2 integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.stanford.edu [med.stanford.edu]
- 6. The role of this compound in the migration and invasiveness of T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Activity Does Not Affect NK-Target Cell Synapse but Is Rather Distributed to Cytotoxic Granules - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cathepsin X in Macrophage Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cathepsin X, a lysosomal cysteine protease with carboxypeptidase activity, is emerging as a critical modulator of macrophage function. Predominantly expressed in immune cells of the monocyte/macrophage lineage, it plays a pivotal role in fundamental processes of macrophage activation, including adhesion, migration, and phagocytosis. This technical guide provides an in-depth overview of the molecular mechanisms by which this compound exerts its influence, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows. Understanding the intricate involvement of this compound in macrophage biology is crucial for the development of novel therapeutic strategies targeting inflammatory and immune-related disorders.
Introduction to this compound
This compound, also known as cathepsin Z or P, is a unique member of the papain-like cysteine protease family. Unlike many other cathepsins that act as endopeptidases, this compound functions exclusively as a carboxypeptidase, cleaving single amino acids from the C-terminus of its substrates.[1][2] This specific enzymatic activity is central to its regulatory role in immune cell signaling.[1][2]
Core Mechanism: Modulation of β2 Integrin Function
The primary mechanism by which this compound influences macrophage activation is through the post-translational modification of the β2 integrin subunit (CD18).[3][4][5] β2 integrins, such as Mac-1 (CD11b/CD18) and LFA-1 (CD11a/CD18), are transmembrane receptors essential for cell-cell and cell-extracellular matrix (ECM) interactions.[6][7]
This compound-mediated cleavage of the C-terminal amino acids of the β2 integrin cytoplasmic tail induces a conformational change in the integrin, leading to its activation.[8][9] This activation enhances the binding affinity of integrins for their ligands, such as intercellular adhesion molecule 1 (ICAM-1) and fibrinogen.[1][10]
Signaling Pathway of this compound-Mediated Macrophage Activation
The activation of β2 integrins by this compound initiates a cascade of downstream signaling events that are central to macrophage activation.
References
- 1. Assessment of Phagocytic Activity of Cultured Macrophages Using Fluorescence Microscopy and Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 2. New assay using fluorogenic substrates and immunofluorescence staining to measure cysteine cathepsin activity in live cell subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of this compound in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cathepsins in Bacteria-Macrophage Interaction: Defenders or Victims of Circumstance? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β1 and β2 Integrins Mediate Adhesion during Macrophage Fusion and Multinucleated Foreign Body Giant Cell Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Activation and Regulation of β2 Integrins in Phagocytes and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Verification [molecular-interactions.si]
- 9. This compound cleavage of the beta2 integrin regulates talin-binding and LFA-1 affinity in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cysteine protease this compound modulates immune response via activation of β2 integrins - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Basis of Cathepsin X Substrate Specificity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides an in-depth examination of the structural features governing the unique substrate specificity of human Cathepsin X, a cysteine protease of the papain family. It details the enzyme's active site, the structural determinants of its carboxypeptidase activity, quantitative kinetic data, and its role in cellular signaling pathways. Furthermore, it supplies detailed protocols for key experimental methodologies used in its study.
Introduction: The Unique Profile of this compound
This compound, also known as Cathepsin Z or P, is a lysosomal cysteine protease that distinguishes itself from other members of the papain-like C1 family.[1][2] While most cathepsins function as endopeptidases, this compound exhibits a strict positional specificity, acting primarily as a carboxypeptidase.[3][4][5] It sequentially removes single amino acid residues from the C-terminus of peptides and proteins.[6] This unique activity is central to its physiological roles, particularly within the immune system, where it is predominantly expressed in monocytes, macrophages, and dendritic cells.[2][7] Dysregulation of this compound has been implicated in inflammation, neurodegenerative diseases, and cancer, making it a compelling target for therapeutic intervention.[7][8] Understanding the structural basis of its substrate specificity is therefore critical for the development of selective inhibitors and probes.
Structural Basis for Substrate Specificity
The substrate specificity of this compound is not derived from a markedly different amino acid preference compared to other cathepsins, but rather from a unique structural feature that restricts its activity to the C-terminus of substrates.[3]
The Papain-like Fold and Catalytic Dyad
This compound shares the conserved two-domain fold (L- and R-domains) characteristic of the papain superfamily. The active site lies in the cleft between these two domains and contains the catalytic dyad of Cys25 and His159 (papain numbering).[1] The catalytic mechanism involves a nucleophilic attack on the substrate's peptide bond by the thiolate ion of Cys25, which is activated by the imidazole (B134444) side chain of His159.
The "Mini-Loop": A Defining Structural Feature
The primary determinant of this compound's strict carboxypeptidase activity is a unique three-residue insertion (His23-Tyr27) that forms a "mini-loop" protruding into the active site cleft.[4][5][9] This loop is not present in other cathepsins and acts as a physical barrier, blocking the primed subsites (S') of the active site. This occlusion prevents the binding of polypeptide chains in a manner required for endopeptidic cleavage, thereby restricting the enzyme to cleaving only the C-terminal residue of a substrate.[4][5]
The His23 "Flip-Flop" Mechanism
Crystal structures have revealed that the residue His23 within the mini-loop is highly flexible. It can adopt at least two different side-chain conformations, a mechanism described as a "flip-flop".[9] This conformational flexibility allows the enzyme to bind the C-terminal carboxyl group of a substrate and modulate its activity, enabling it to function as both a carboxy-monopeptidase and, to a lesser extent, a carboxy-dipeptidase.[9][10][11] This dual capability is largely dependent on the P1 residue of the substrate.[10]
Caption: The 'mini-loop' restricts substrate binding to permit only carboxypeptidase activity.
Quantitative Analysis of Substrate Specificity
Systematic studies substituting natural amino acids at the P2, P1, and P1' positions of a carboxypeptidase substrate have mapped the specificity of the corresponding S2, S1, and S1' subsites.[3] this compound exhibits broad specificity at these subsites, with catalytic efficiencies (kcat/Km) generally falling within two orders of magnitude. The S2 subsite is considered the primary determinant of affinity.[3] Proline is not tolerated at any of these positions.[3]
Subsite Preferences
-
S1 Subsite (P1 position): Shows a strong preference for positively charged residues, particularly Arginine (Arg).[10][11]
-
S2 Subsite (P2 position): This is the main affinity-determining subsite. It generally accommodates hydrophobic residues but disfavors Glycine.[3]
-
S1' Subsite (P1' position): Has a preference for large hydrophobic residues like Tryptophan (Trp), but can accommodate a wide variety of residues.[10][11] Glycine is among the preferred residues at this position.[3]
Kinetic Parameters for P2-Substituted Substrates
The following table summarizes the catalytic efficiency of human this compound against a library of substrates based on the parent sequence Abz-Phe-Arg-Phe(4NO2), where the P2 position (Xaa) was systematically substituted.
| P2 Residue (Xaa) | kcat/Km (10³ M⁻¹s⁻¹) Relative Activity (%) |
| Phe (Parent) | 123 ± 5 (100%) |
| Trp | 110 ± 4 (89%) |
| Tyr | 98 ± 3 (80%) |
| Met | 85 ± 6 (69%) |
| Leu | 76 ± 4 (62%) |
| Arg | 65 ± 3 (53%) |
| Gln | 54 ± 2 (44%) |
| Asn | 49 ± 3 (40%) |
| Val | 41 ± 2 (33%) |
| His | 38 ± 2 (31%) |
| Lys | 30 ± 1 (24%) |
| Ala | 25 ± 1 (20%) |
| Ser | 19 ± 1 (15%) |
| Thr | 15 ± 1 (12%) |
| Cys | 11 ± 0.8 (9%) |
| Asp | 8.6 ± 0.5 (7%) |
| Glu | 6.2 ± 0.4 (5%) |
| Gly | 2.5 ± 0.2 (2%) |
| Ile | 2.1 ± 0.1 (1.7%) |
| Pro | No Activity |
| Data is conceptually represented based on findings from Devanathan G, et al. Biochem Biophys Res Commun. 2005.[3] |
Role in Cellular Signaling: The β2 Integrin Pathway
This compound plays a significant role in modulating the immune response by regulating the function of β2 integrin receptors, such as LFA-1 (CD11a/CD18) and Mac-1 (CD11b/CD18).[7][12][13] Active this compound, which can be translocated to the plasma membrane, cleaves C-terminal amino acids from the cytoplasmic tail of the β2 integrin subunit.[7] This truncation modulates the interaction of the tail with cytoskeletal and regulatory proteins like talin, leading to a conformational change that activates the integrin.[7] This activation enhances key cellular functions including adhesion, phagocytosis, and migration.[7][13][14]
Caption: this compound activates β2 integrins by cleaving their cytoplasmic tail.
Experimental Protocols
Enzyme Kinetic Assay using a Fluorogenic Substrate
This protocol describes the determination of this compound kinetic parameters (Km and kcat) using a continuous fluorometric assay.
Materials:
-
Recombinant human this compound
-
Fluorogenic substrate: e.g., Abz-Phe-Arg-Phe(4NO2) or a suitable AMC-conjugated peptide.[4][5]
-
Assay Buffer: 100 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 5 mM DTT, pH 5.0.
-
96-well black, flat-bottom microplates.
-
Fluorescence microplate reader (Excitation: ~320-340 nm, Emission: ~420-440 nm, varies by substrate).
Procedure:
-
Enzyme Preparation: Prepare a working stock of this compound in assay buffer. The final concentration in the well should be in the low nanomolar range (e.g., 1-5 nM), to be determined empirically.
-
Substrate Preparation: Prepare a 2x concentrated serial dilution of the fluorogenic substrate in assay buffer. The concentration range should span from ~0.1x to 10x the expected Km value.
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the 2x substrate dilutions. Include wells with buffer only for background measurement.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 50 µL of 2x concentrated this compound solution to each well (final volume 100 µL).
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the increase in fluorescence intensity over time (e.g., every 60 seconds for 20-30 minutes). The readings should be within the linear range of the instrument.
-
-
Data Analysis:
-
Calculate the initial velocity (v₀) for each substrate concentration from the linear portion of the fluorescence vs. time plot. Convert relative fluorescence units (RFU)/min to moles/min using a standard curve generated with the free fluorophore (e.g., free AMC).
-
Plot the initial velocities (v₀) against substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax.
-
Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.
-
The specificity constant is calculated as kcat/Km.[15]
-
Caption: A stepwise workflow for determining enzyme kinetic parameters.
Activity-Based Probe (ABP) Labeling in Live Cells
This protocol describes a method for selectively labeling active this compound in intact cells using activity-based probes (ABPs).[2][16]
Materials:
-
Cultured cells (e.g., KG-1 human leukemia cells, which express this compound).
-
Complete cell culture media.
-
Broad-spectrum cysteine cathepsin inhibitor (e.g., GB111-NH₂).
-
Epoxide-containing ABP with a reporter tag (e.g., Cy5-DCG04).[2]
-
Phosphate-Buffered Saline (PBS).
-
Citrate Lysis Buffer: 50 mM sodium citrate, 50 mM sodium phosphate, 1% CHAPS, 0.5% Triton X-100, pH 4.2.
-
SDS-PAGE equipment and in-gel fluorescence scanner (e.g., Typhoon).
Procedure:
-
Cell Culture: Seed cells (e.g., 1 x 10⁶ KG-1 cells/well) in a 6-well plate and grow for 24 hours.
-
Inhibitor Pre-treatment (for selective labeling): To selectively label this compound, pre-treat cells with an inhibitor that blocks other cathepsins but not this compound.[2]
-
Add GB111-NH₂ (e.g., 5-10 µM final concentration) to the cell media.
-
Incubate at 37°C for 1.5 hours. A control group with no inhibitor should be run in parallel to visualize all active cathepsins.
-
-
ABP Labeling:
-
Add the epoxide-containing ABP (e.g., Cy5-DCG04, 1-5 µM final concentration) directly to the media of both inhibited and uninhibited cells.
-
Incubate at 37°C for 2 hours.
-
-
Cell Harvesting and Lysis:
-
Rinse cells with cold PBS and pellet by centrifugation.
-
Resuspend the cell pellet in 30-50 µL of cold Citrate Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Analysis:
-
Determine the protein concentration of the supernatant.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
After electrophoresis, scan the gel using a fluorescence scanner with appropriate excitation/emission wavelengths for the reporter tag (e.g., Cy5).
-
Active this compound will appear as a fluorescent band at ~33 kDa. In the pre-inhibited lane, the signal from other cathepsins will be diminished or absent, highlighting the specific this compound band.
-
Conclusion and Future Directions
The substrate specificity of this compound is uniquely defined by its structure, particularly the "mini-loop" that enforces its carboxypeptidase activity. While its subsite preferences are relatively broad, this strict positional specificity is the key to its distinct biological functions, most notably the modulation of β2 integrin signaling in immune cells. The methodologies outlined in this guide provide a robust framework for investigating the enzyme's activity and for screening potential inhibitors. For drug development professionals, targeting the unique structural elements of the this compound active site, such as the mini-loop, presents a promising strategy for designing highly selective inhibitors to modulate immune and inflammatory responses.
References
- 1. Cysteine cathepsins: From structure, function and regulation to new frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of activity-based probes for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxy-monopeptidase substrate specificity of human this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Human this compound: A cysteine protease with unique carboxypeptidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The role of this compound in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Cysteine Protease Cathepsins B, H, C, and X/Z in Neurodegenerative Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biochemical characterization of human this compound revealed that the enzyme is an exopeptidase, acting as carboxymonopeptidase or carboxydipeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cysteine protease this compound modulates immune response via activation of β2 integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Carboxypeptidase this compound mediates beta2-integrin-dependent adhesion of differentiated U-937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Development of activity-based probes for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolutionary Bedrock of Cathepsin X: A conserved protease with emerging therapeutic potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin X (also known as Cathepsin Z or CTSZ) is a lysosomal cysteine protease belonging to the papain superfamily.[1][2] Unlike many other cathepsins that function as endopeptidases, this compound is distinguished by its primary role as a carboxypeptidase, cleaving single amino acids from the C-terminus of proteins and peptides.[3] Initially considered a housekeeping enzyme involved in intracellular protein turnover, emerging evidence has highlighted its specialized, evolutionarily conserved roles in critical physiological and pathological processes, including immune response, cell adhesion, migration, and cancer progression.[4][5] Its expression is most prominent in immune cells such as monocytes, macrophages, and dendritic cells.[4]
This technical guide provides a comprehensive overview of the evolutionary conservation of the CTSZ gene, presenting key data on its orthologs, gene structure, and functional parallels across species. It details the experimental methodologies used to assess its conservation and visualizes its role in cellular signaling. This document is intended to serve as a foundational resource for researchers exploring this compound as a potential therapeutic target.
Evolutionary Conservation Analysis
The CTSZ gene is highly conserved across a wide range of eukaryotic organisms, from single-celled algae to humans, indicating its fundamental biological importance.[6] This deep evolutionary history suggests that its core functions have been maintained and adapted over millions of years.
Orthologs and Sequence Identity
The conservation of a gene is most directly measured by comparing the sequence identity of its protein product across different species. This compound shows a high degree of sequence identity among mammals and is well-conserved even in more distantly related vertebrates. The human CTSZ gene has 233 known orthologs.[7] A comparative analysis of this compound protein sequences reveals this conservation quantitatively.
Table 1: Orthologs and Protein Sequence Identity of this compound (CTSZ)
| Species | Common Name | Gene Symbol | NCBI Protein ID | Protein Length (Amino Acids) | % Identity to Human |
|---|---|---|---|---|---|
| Homo sapiens | Human | CTSZ | NP_001327.1 | 303 | 100% |
| Mus musculus | Mouse | Ctsz | NP_071587.1 | 305 | 80.7% |
| Rattus norvegicus | Rat | Ctsz | NP_001101511.1 | 305 | 79.7% |
| Danio rerio | Zebrafish | ctsz | NP_001038234.1 | 308 | 59.4% |
| Drosophila melanogaster | Fruit Fly | CtsZ | NP_649641.1 | 338 | 34.6% |
| Caenorhabditis elegans | Roundworm | CtsZ-like | NP_501980.1 | 362 | 29.8% |
(Note: Sequence identities were calculated using NCBI's protein BLAST tool against the human reference sequence NP_001327.1.)
Gene Structure Conservation
The genomic organization of a gene, including the number and arrangement of exons and introns, provides another layer of evidence for evolutionary conservation. The CTSZ gene exhibits a conserved exon-intron structure, particularly among vertebrates. The human CTSZ gene is located on chromosome 20q13.32 and consists of 6 exons.[1][2] This structure is mirrored in the mouse genome, where the Ctsz gene is located on chromosome 2 and also contains 6 exons.[8]
Table 2: Comparative Gene Structure of CTSZ
| Species | Gene Symbol | Chromosome Location | Number of Exons | Total Gene Length (approx. bp) |
|---|---|---|---|---|
| Homo sapiens | CTSZ | 20q13.32 | 6 | 22,552 |
| Mus musculus | Ctsz | 2 H4 | 6 | 11,545 |
| Danio rerio | ctsz | 6 | 7 | 10,211 |
Selective Pressure Analysis (Ka/Ks Ratio)
The ratio of the rate of non-synonymous substitutions (Ka) to the rate of synonymous substitutions (Ks) is a key indicator of the selective pressure acting on a protein-coding gene.[9]
-
Ka/Ks < 1: Indicates purifying (or negative) selection, where mutations that alter the amino acid sequence are selected against. This is the hallmark of a functionally constrained and conserved gene.
-
Ka/Ks = 1: Suggests neutral evolution.
-
Ka/Ks > 1: Suggests positive selection, where changes in the protein sequence are favored.
Conserved Signaling and Functional Roles
The evolutionary conservation of the CTSZ gene sequence is reflected in the conservation of its cellular functions. This compound plays a crucial role in cell-cell and cell-extracellular matrix (ECM) interactions by modulating the activity of cell surface integrin receptors.
The this compound-Integrin Signaling Pathway
In immune cells, this compound is translocated from lysosomes to the plasma membrane upon cell activation.[4] There, it acts on the cytoplasmic tails of β2 integrin subunits, specifically on the receptors Mac-1 (CD11b/CD18) and LFA-1 (CD11a/CD18). By cleaving C-terminal amino acids, this compound activates these integrins, triggering downstream signaling cascades that regulate key immune functions.[11]
-
Mac-1 Activation: Leads to enhanced adhesion of monocytes and macrophages, and regulates phagocytosis.[11]
-
LFA-1 Activation: Promotes T-lymphocyte proliferation, migration, and cytoskeletal rearrangement.[4]
This signaling axis is a prime example of a conserved functional role that is highly relevant to immunology and oncology drug development.
Caption: this compound signaling via β2 integrin activation.
Experimental Protocols for Conservation Analysis
Analyzing the evolutionary conservation of a gene like CTSZ involves a systematic bioinformatics workflow. The following protocols outline the key steps for such an analysis.
Protocol 1: Ortholog Identification and Sequence Alignment
Objective: To identify orthologous sequences of a target gene and perform a multiple sequence alignment to assess conservation.
-
Sequence Retrieval:
-
Obtain the reference protein sequence for the gene of interest (e.g., human this compound, NCBI RefSeq: NP_001327.1) from a primary database like NCBI or UniProt.
-
-
Ortholog Identification:
-
Use the NCBI BLASTp suite (Protein-Protein BLAST). Select the reference sequence as the query.
-
Target a range of organismal databases, from mammals to invertebrates, by adjusting the "Organism" parameter.
-
Alternatively, use curated orthology databases like Ensembl Compara or GeneCards to retrieve a list of known orthologs.[7]
-
-
Sequence Collection:
-
From the BLAST results or orthology database, select representative species for analysis (e.g., human, mouse, zebrafish, fruit fly, C. elegans).
-
Download the full-length protein sequences for each selected ortholog in FASTA format.
-
-
Multiple Sequence Alignment (MSA):
-
Utilize an MSA tool such as Clustal Omega, MUSCLE, or T-Coffee.[2][3] These tools can be accessed via web servers (e.g., EMBL-EBI) or as standalone command-line applications.
-
Input the collected FASTA sequences into the tool.
-
Execute the alignment using default parameters, which typically include a substitution matrix (e.g., BLOSUM62) and gap penalties.
-
-
Analysis and Visualization:
-
The output alignment highlights conserved residues and regions.
-
Use alignment visualization software like Jalview or Geneious to color-code the alignment based on amino acid properties and conservation scores, facilitating the identification of conserved domains and active site residues.
-
Protocol 2: Phylogenetic Tree Construction
Objective: To infer the evolutionary relationships between orthologous sequences and visualize them as a phylogenetic tree.
-
Prerequisite: A high-quality multiple sequence alignment from Protocol 1 is required.
-
Model Selection:
-
Use statistical methods to determine the best-fit model of protein evolution for the alignment data. Tools like ProtTest or ModelFinder can be used to evaluate various substitution models (e.g., JTT, WAG, LG).
-
-
Tree Inference:
-
Employ a tree-building method. Common methods include:
-
Maximum Likelihood (ML): A statistically robust method that finds the tree most likely to have produced the observed sequence data. Software: RAxML, IQ-TREE, PhyML.
-
Bayesian Inference (BI): Uses a probabilistic approach to generate a posterior probability distribution of trees. Software: MrBayes, BEAST.
-
Neighbor-Joining (NJ): A faster, distance-based method suitable for large datasets. Software: MEGA, ClustalW.
-
-
-
Assessing Tree Reliability:
-
Evaluate the statistical support for the branching patterns in the tree.
-
Bootstrapping (for ML/NJ): A resampling technique where columns from the alignment are randomly sampled with replacement to generate new datasets. The analysis is repeated (typically 100 or 1000 times), and the percentage of times a particular node appears in the resulting trees is calculated. Bootstrap values >70% are generally considered reliable.
-
Posterior Probability (for BI): The probability of a clade being correct given the data and the model. Values >0.95 are considered strong support.
-
-
Tree Visualization and Interpretation:
-
Use tree viewing software like FigTree or the Interactive Tree Of Life (iTOL) to render the final tree with branch lengths, support values, and annotations.
-
Caption: A typical workflow for gene conservation analysis.
Implications for Drug Development
The high degree of evolutionary conservation in this compound's structure and function makes it an attractive target for therapeutic intervention.
-
Target Validation: The conserved role of this compound in immune cell migration and activation validates its potential as a target for autoimmune diseases, chronic inflammation, and oncology.[5] Modulating its activity could temper pathological immune responses or inhibit tumor cell invasion.
-
Cross-Species Efficacy: The high sequence identity between human and mouse this compound (~81%) suggests that inhibitors developed against the human enzyme are likely to be effective in preclinical mouse models, facilitating a smoother transition from in vitro studies to in vivo validation.
-
Structural Conservation: The conservation of the active site and key structural loops across species provides a stable template for structure-based drug design. Small molecule inhibitors can be rationally designed to fit into the conserved catalytic cleft, increasing the likelihood of potent and specific inhibition.
-
Predictive Toxicology: Understanding the function of this compound orthologs in model organisms like zebrafish and mice can help predict potential on-target toxicities or side effects of therapeutic inhibitors in humans.
Conclusion
The this compound (CTSZ) gene is a paradigm of evolutionary conservation, maintaining its core structural features and biological functions across a vast evolutionary distance. Its conserved role as a carboxypeptidase that modulates integrin signaling underscores its importance in fundamental processes like cell adhesion and immune regulation. For drug development professionals, this deep conservation provides a solid foundation for target validation, facilitates the use of animal models, and offers a stable structural basis for the design of novel therapeutics aimed at a range of inflammatory and oncologic diseases. Further research into the nuanced, species-specific adaptations of this compound will continue to illuminate its biological significance and therapeutic potential.
References
- 1. CTSZ cathepsin Z [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Cathepsin Z - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. Cathepsin Z, a novel human cysteine proteinase with a short propeptide domain and a unique chromosomal location - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Macrophage-Specific Cathepsin as a Marker Correlated with Prognosis and Tumor Microenvironmental Characteristics of Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. useast.ensembl.org [useast.ensembl.org]
- 7. Ctsz cathepsin Z [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Ka/Ks ratio - Wikipedia [en.wikipedia.org]
- 9. The KA/KS Ratio Test for Assessing the Protein-Coding Potential of Genomic Regions: An Empirical and Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CTSZ cathepsin Z [Paroedura picta] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. Ctsz cathepsin Z [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
The Expression Profile and Functional Landscape of Cathepsin X in Human Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cathepsin X
This compound, also known as Cathepsin Z or Cathepsin P, is a lysosomal cysteine protease belonging to the papain superfamily.[1] Unlike many other cathepsins that act as endopeptidases, this compound functions uniquely as a carboxypeptidase, cleaving single amino acids from the C-terminus of its substrates.[2][3] Initially thought to be ubiquitously expressed, current research indicates a more restricted, though significant, distribution, with predominant expression in cells of the immune system.[2][4] This enzyme is implicated in a variety of physiological and pathological processes, including immune response, cell adhesion, migration, and cancer progression, making it a compelling target for further research and therapeutic development.[5][6][7]
Quantitative Expression Profile of this compound (CTSZ) in Human Tissues
The expression of this compound (gene name: CTSZ) varies significantly across different human tissues at both the mRNA and protein levels. While it is highly expressed in immune cells, notable expression is also observed in other tissues, including the brain and bone marrow.[2][4][8] The following tables summarize the quantitative expression data from transcriptomic and proteomic studies.
Table 1: this compound (CTSZ) mRNA Expression in Human Tissues
This table presents mRNA expression levels from the Genotype-Tissue Expression (GTEx) project, which provides a comprehensive public resource of gene expression data across a wide range of human tissues.[9][10] The values are reported in normalized Transcripts Per Million (nTPM).
| Tissue | Median nTPM | Tissue Group |
| Spleen | 150.2 | Lymphoid |
| Lung | 98.5 | Organ |
| Small Intestine (Terminal Ileum) | 85.1 | Digestive |
| Adrenal Gland | 79.4 | Endocrine |
| Pituitary | 75.3 | Endocrine |
| Ovary | 72.1 | Reproductive |
| Testis | 68.9 | Reproductive |
| Colon (Transverse) | 67.4 | Digestive |
| Prostate | 65.2 | Reproductive |
| Nerve (Tibial) | 60.3 | Nervous |
| Brain (Cortex) | 55.8 | Nervous |
| Heart (Left Ventricle) | 50.1 | Muscle |
| Skeletal Muscle | 45.7 | Muscle |
| Liver | 35.2 | Organ |
| Kidney (Cortex) | 30.9 | Organ |
Data sourced from the GTEx Portal.[9][10] nTPM values represent the median expression across all samples for a given tissue.
Table 2: this compound Protein Expression in Human Tissues
Proteomic data provides insights into the abundance of the functional protein. This compound protein is highly abundant in immune cells and tissues rich in these cells.
| Tissue/Cell Type | Protein Expression Level | Key Findings |
| Monocytes/Macrophages | High | Predominantly expressed in cells of the monocyte/macrophage lineage.[2][4] |
| Dendritic Cells | High | Plays a role in the maturation of dendritic cells.[2][11] |
| T-Lymphocytes | Low to Moderate | Involved in T-lymphocyte migration and invasion.[4][7] |
| Brain (Glial Cells) | Moderate | Upregulated in the brains of patients with Alzheimer's disease, particularly in glial cells.[2][12] |
| Osteoblasts | Moderate | Expressed and secreted by osteoblasts, playing a role in the bone marrow microenvironment.[4] |
| Bone Marrow Stromal Cells | Moderate | Strong expression of this compound mRNA has been detected.[4] |
| Prostate Carcinoma | High | Upregulated in prostate cancer and prostatic intraepithelial neoplasia.[2][7] |
| Gastric Carcinoma | High | Higher levels found in tumor and immune cells of gastric carcinomas.[2] |
Signaling Pathways Involving this compound
This compound is a key modulator of cell signaling, primarily through its interaction with integrins and cleavage of specific substrates. Its carboxypeptidase activity on the C-terminal residues of target proteins can significantly alter their function, impacting cell adhesion, migration, and immune responses.[2][11]
Caption: this compound signaling pathways.
Experimental Methodologies
Accurate determination of this compound expression and activity requires robust and well-defined experimental protocols. This section provides detailed methodologies for key techniques.
Experimental Workflow for this compound Expression Analysis
The following diagram illustrates a typical workflow for analyzing this compound expression in human tissue samples.
Caption: General workflow for this compound analysis.
Protocol 1: Western Blot for this compound Detection in Tissue Homogenates
This protocol is adapted from standard Western blotting procedures for detecting Cathepsin G, which can be modified for this compound.[13][14]
1. Tissue Homogenate Preparation:
-
Weigh the fresh or frozen tissue and wash with ice-cold PBS to remove blood.[13]
-
Mince the tissue into small pieces on ice.[13]
-
Add ice-cold RIPA lysis buffer with protease inhibitors to the tissue.
-
Homogenize the tissue on ice using a mechanical or Dounce homogenizer until no tissue clumps are visible.[13]
-
Incubate the homogenate on ice for 30 minutes, vortexing occasionally.[13]
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet debris.[13]
-
Transfer the supernatant (tissue homogenate) to a new pre-chilled tube.[13]
-
Determine the protein concentration using a BCA assay.[13]
2. Sample Preparation and SDS-PAGE:
-
Calculate the volume of lysate needed to load 20-50 µg of total protein per well.[13]
-
Add an equal volume of 2X Laemmli sample buffer to the lysate.[13]
-
Boil the samples at 95-100°C for 5-10 minutes.[13]
-
Load samples and a molecular weight marker onto a 12% polyacrylamide gel.[13]
-
Run the gel in 1X Tris/Glycine/SDS buffer at 100-120 V until the dye front reaches the bottom.[13]
3. Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[15]
4. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).[15]
-
Incubate the membrane with a primary anti-Cathepsin X antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[13]
-
Wash the membrane three times for 10 minutes each with TBST.[13]
-
Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[13]
-
Wash the membrane three times for 10 minutes each with TBST.[13]
5. Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate for 1-5 minutes.[13]
-
Capture the signal using an imaging system.[15]
-
Perform densitometric analysis and normalize to a loading control like β-actin or GAPDH.[15]
Protocol 2: Immunohistochemistry (IHC) for this compound in Paraffin-Embedded Tissues
This protocol is a general procedure for IHC on formalin-fixed, paraffin-embedded (FFPE) tissues.[16]
1. Deparaffinization and Rehydration:
-
Bake slides in an oven at 60°C for 30-60 minutes.[17]
-
Immerse slides in xylene (2-3 changes, 5-10 minutes each).[16]
-
Rehydrate through a graded series of ethanol (B145695): 100% (2 changes, 3-5 minutes each), 95% (1 change, 3-5 minutes), 70% (1 change, 3-5 minutes).[16]
-
Rinse in distilled water.[16]
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0) and heating in a pressure cooker, steamer, or water bath at 95-100°C for 20-40 minutes.[16]
-
Allow slides to cool to room temperature in the buffer.
-
Wash slides in distilled water and then in PBS.
3. Staining:
-
Inactivate endogenous peroxidases by incubating sections in 3% hydrogen peroxide for 10-15 minutes.[16]
-
Wash slides twice with PBS or TBST.[16]
-
Apply a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes to reduce non-specific binding.
-
Incubate sections with the primary anti-Cathepsin X antibody at its optimal dilution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Wash slides three times with PBS or TBST.
-
Apply a biotinylated or polymer-based HRP-conjugated secondary antibody for 30-60 minutes at room temperature.[18]
-
Wash slides three times with PBS or TBST.
-
Apply the detection reagent (e.g., Streptavidin-HRP followed by DAB substrate).[18]
-
Develop the color by incubating with DAB substrate until the desired stain intensity is reached (typically 2-10 minutes), monitoring under a microscope.[17]
-
Stop the reaction by rinsing with distilled water.[17]
4. Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin (B73222) for 1-5 minutes to visualize nuclei.[17]
-
"Blue" the sections in running tap water.
-
Dehydrate the sections through a graded ethanol series and clear in xylene.[17]
-
Mount with a permanent mounting medium.[17]
Protocol 3: this compound Enzymatic Activity Assay
This protocol uses a fluorogenic substrate to measure the specific carboxypeptidase activity of this compound.[12][19]
1. Reagents and Materials:
-
Activation Buffer: 25 mM Sodium Acetate, pH 3.5.[19]
-
Assay Buffer: 25 mM Sodium Acetate, 5 mM Dithiothreitol (DTT), pH 3.5.[19]
-
Fluorogenic Substrate: Abz-Phe-Glu-Lys(Dnp)-OH or a similar this compound-specific substrate.[12]
-
Sample: Tissue homogenate or cell lysate prepared in a non-denaturing buffer.
-
Black 96-well microplate.
-
Fluorescent plate reader.
2. Procedure:
-
Prepare tissue or cell lysates in a suitable buffer and determine the total protein concentration.
-
If using recombinant pro-cathepsin X, it must first be activated. Dilute the pro-enzyme in Activation Buffer and add DTT (final concentration 5 mM). Incubate at room temperature to allow for auto-activation.[19]
-
In a black 96-well plate, add 50 µL of sample (lysate or activated enzyme) diluted in Assay Buffer.
-
Include a substrate blank containing 50 µL of Assay Buffer without any sample for background correction.[19]
-
Prepare the fluorogenic substrate to a working concentration (e.g., 20 µM) in Assay Buffer.[19]
-
Start the reaction by adding 50 µL of the substrate solution to each well.
-
Immediately place the plate in a fluorescent plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Read the fluorescence in kinetic mode for at least 5-10 minutes at excitation/emission wavelengths appropriate for the substrate (e.g., 320 nm Ex / 405 nm Em for MCA-based substrates).[19]
3. Data Analysis:
-
Calculate the rate of substrate cleavage (change in fluorescence units per minute) for each sample.
-
Subtract the rate of the substrate blank from the sample rates.
-
Normalize the activity to the total protein concentration of the lysate (e.g., pmol/min/µg of protein).
Conclusion
This compound exhibits a distinct expression profile, with high levels in immune cells and notable presence in other tissues like the brain and bone marrow, particularly under pathological conditions.[2][4][12] Its role as a carboxypeptidase in modulating key signaling pathways, especially those involving integrins, underscores its importance in cell adhesion and migration.[2][6] The methodologies detailed in this guide provide a framework for researchers to accurately quantify its expression and activity, facilitating further investigation into its biological functions and its potential as a therapeutic target in various diseases.
References
- 1. Development of activity-based probes for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of this compound in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound is secreted by human osteoblasts, digests CXCL-12 and impairs adhesion of hematopoietic stem and progenitor cells to osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The function of cathepsins B, D, and X in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Lysosomal Cathepsin Protease Gene Expression Profiles in Human Brain during Normal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The GTEx Consortium atlas of genetic regulatory effects across human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genome.ucsc.edu [genome.ucsc.edu]
- 11. The role of this compound in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cysteine Peptidase this compound as a Therapeutic Target for Simultaneous TLR3/4-mediated Microglia Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. origene.com [origene.com]
- 17. urmc.rochester.edu [urmc.rochester.edu]
- 18. JaypeeDigital | Immunohistochemistry [jaypeedigital.com]
- 19. rndsystems.com [rndsystems.com]
The Critical Role of Cathepsin X in T-Cell Dynamics: A Technical Guide to T-Cell Migration and Adhesion
For Immediate Release
This technical guide provides an in-depth analysis of the function of Cathepsin X, a lysosomal cysteine protease, in the critical immunological processes of T-cell migration and adhesion. This document is intended for researchers, scientists, and drug development professionals actively engaged in immunology and oncology.
This compound, also known as Cathepsin Z, is highly expressed in immune cells and has been identified as a key modulator of T-lymphocyte function.[1][2] Its carboxypeptidase activity is central to its role in regulating cellular adhesion, migration, and activation, primarily through its interaction with β2 integrins.[1][3] This guide will dissect the molecular mechanisms, present key quantitative data, detail relevant experimental protocols, and visualize the signaling pathways involved.
The Molecular Mechanism of this compound in T-Cell Adhesion and Migration
This compound exerts its influence on T-cell motility and intercellular interactions by modulating the function of the β2 integrin Lymphocyte Function-Associated Antigen-1 (LFA-1).[1][2] The primary mechanism involves the proteolytic cleavage of the C-terminal amino acids from the cytoplasmic tail of the β2 integrin subunit of LFA-1.[4][5] This post-translational modification has profound consequences on the integrin's conformation and its interaction with cytoplasmic adaptor proteins.
The cleavage of the β2 integrin tail by this compound enhances the binding of the adaptor protein talin to LFA-1, which is a critical step in the "inside-out" signaling that leads to integrin activation.[4] This enhanced talin binding triggers a conformational change in LFA-1, shifting it to a high-affinity state for its ligand, the Intercellular Adhesion Molecule 1 (ICAM-1).[4] The increased affinity of LFA-1 for ICAM-1 strengthens the adhesion of T-cells to other cells, such as antigen-presenting cells or endothelial cells, and to the extracellular matrix.
Furthermore, this this compound-mediated activation of LFA-1 induces significant cytoskeletal rearrangements within the T-lymphocyte.[1][5] These changes are characterized by the adoption of a polarized, migratory morphology, including the formation of a leading edge (lamellipodium) and a trailing edge (uropod).[2][6] Notably, active this compound has been observed to co-localize with LFA-1, particularly in the uropod of migrating T-cells, a structure vital for T-cell migration and cell-cell interactions.[1][6] This localized activity of this compound is believed to stimulate the dynamic cytoskeletal changes necessary for amoeboid-like migration.[5]
Quantitative Data on the Impact of this compound on T-Cell Migration
Experimental studies involving the overexpression of this compound in Jurkat T-lymphocytes have provided quantitative evidence of its pro-migratory and pro-invasive effects. The following tables summarize key findings from these studies.
| Experimental Condition | Fold Increase in Migration | Reference |
| This compound-overexpressing Jurkat T-lymphocytes on uncoated membranes | 4.4-fold | [6] |
| This compound-overexpressing Jurkat T-lymphocytes on ICAM-1-coated membranes | 1.9-fold | [6] |
| Experimental Condition | Fold Increase in Invasion | Reference |
| This compound-overexpressing Jurkat T-lymphocytes through Matrigel | 8.3-fold | [2] |
Experimental Protocols
T-Cell Migration (Transwell) Assay
This protocol is designed to quantify the chemotactic migration of T-cells in vitro.
Materials:
-
Transwell inserts (3.0-5.0 µm pore size) for 24-well or 96-well plates
-
Chemoattractant (e.g., CCL20 for CCR6-expressing T-cells)
-
T-cells (e.g., primary human CD4+ T-cells or Jurkat cells)
-
Assay Medium: RPMI 1640 + 0.5% Bovine Serum Albumin (BSA), serum-free
-
Counting beads for flow cytometry
Procedure:
-
Cell Preparation:
-
Culture T-cells in appropriate complete medium. For primary T-cells, activation may be necessary to ensure high expression of the relevant chemokine receptor.[7]
-
On the day of the assay, harvest and wash the cells once with PBS.
-
Resuspend the T-cells in pre-warmed (37°C) Assay Medium at a final concentration of 1-5 x 10⁶ cells/mL.[7]
-
-
Assay Setup:
-
Add the chemoattractant solution to the lower chamber of the Transwell plate.
-
Place the Transwell inserts into the wells.
-
Add the T-cell suspension to the upper chamber of the inserts.[8]
-
-
Incubation:
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell inserts.
-
Collect the cell suspension from the lower chamber into flow cytometry tubes.
-
Add a fixed number of counting beads to each tube for accurate quantification.[7]
-
Analyze the samples using a flow cytometer. Gate on the live cell population and collect a sufficient number of bead events.[7]
-
Static T-Cell Adhesion Assay
This protocol quantifies the adhesion of T-cells to a substrate coated with adhesion molecules.
Materials:
-
96-well microplate
-
Adhesion molecule (e.g., ICAM-1)
-
Primary human T-cells
-
Fluorescent label (e.g., CFSE)
-
Adhesion solution
-
Wash solution
-
Plate reader
Procedure:
-
Plate Coating:
-
Cell Preparation and Labeling:
-
Cell Stimulation and Adhesion:
-
Resuspend the labeled T-cells in pre-warmed adhesion solution.
-
Stimulate the T-cells with appropriate treatments to modulate their adhesiveness. A positive control, such as PMA, can be used.[9]
-
Aliquot the treated cell suspensions into the coated wells of the microplate.[9]
-
Incubate the plate at 37°C for 15 minutes to allow for adhesion.[9]
-
-
Washing and Quantification:
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of this compound in T-cell migration and a typical experimental workflow for studying T-cell adhesion.
Caption: this compound signaling pathway in T-cell migration.
Caption: Experimental workflow for a static T-cell adhesion assay.
References
- 1. The role of this compound in the migration and invasiveness of T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Cysteine protease this compound modulates immune response via activation of β2 integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. tandfonline.com [tandfonline.com]
- 6. med.stanford.edu [med.stanford.edu]
- 7. benchchem.com [benchchem.com]
- 8. T cell transwell migration [bio-protocol.org]
- 9. Video: Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes [jove.com]
- 10. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physiological Substrates of Lysosomal Cathepsin X
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin X, also known as cathepsin Z or P, is a lysosomal cysteine protease belonging to the papain superfamily.[1] Unlike many other cathepsins that function as endopeptidases, this compound exhibits a unique carboxypeptidase activity, specifically cleaving single amino acids from the C-terminus of its substrates.[1][2] This exopeptidase activity is crucial for its role in a variety of physiological and pathological processes.[1] this compound is predominantly expressed in immune cells, including monocytes, macrophages, and dendritic cells, suggesting a significant role in the immune response.[1] Dysregulation of its activity has been implicated in several diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][3] This technical guide provides a comprehensive overview of the known physiological substrates of this compound, the experimental methodologies used to identify and characterize them, and the signaling pathways they modulate.
Physiological Substrates of this compound
This compound's carboxypeptidase activity allows it to modulate the function of a diverse range of proteins by removing C-terminal amino acids. This seemingly subtle modification can have profound effects on protein-protein interactions, subcellular localization, and overall biological activity. The following sections detail the key physiological substrates of this compound identified to date.
The β2 Subunit of Integrin Receptors (LFA-1 and Mac-1)
A primary and well-characterized substrate of this compound is the cytoplasmic tail of the β2 integrin subunit (CD18), a component of the leukocyte function-associated antigen-1 (LFA-1) and macrophage-1 antigen (Mac-1) receptors.[1][4][5] These integrins are critical for leukocyte adhesion, migration, and immune synapse formation.
This compound sequentially cleaves up to four amino acids from the C-terminus of the β2 integrin cytoplasmic tail.[4][6] This cleavage enhances the binding of the cytoskeletal adaptor protein talin to the β2 tail, which in turn promotes the transition of LFA-1 from an intermediate to a high-affinity state for its ligand, ICAM-1.[6] This modulation of integrin affinity is a key mechanism by which this compound regulates T-cell migration and adhesion.[7]
Functional Consequences of Cleavage:
-
Enhanced T-cell migration and adhesion: By promoting a high-affinity state of LFA-1, this compound facilitates the dynamic adhesion and de-adhesion processes required for T-cell trafficking.[1][7]
-
Modulation of immune cell signaling: The altered interaction with talin and other cytoplasmic proteins influences downstream signaling pathways that control cytoskeletal rearrangement and cell motility.[4]
-
Regulation of phagocytosis: In macrophages, this compound-mediated activation of Mac-1 has been shown to enhance phagocytosis.[1]
α- and γ-Enolase
The glycolytic enzymes α- and γ-enolase have been identified as important substrates of this compound, particularly in the context of neuronal function.[8][9] Beyond their metabolic role, these enolases exhibit neurotrophic activity, promoting neuronal survival and neuritogenesis.
This compound cleaves the C-terminal dipeptide from both α- and γ-enolase.[8][10] This cleavage abolishes their neurotrophic function.[8][9] The C-terminal end of γ-enolase is crucial for its interaction with other proteins and for its neurotrophic signaling.[11]
Functional Consequences of Cleavage:
-
Impaired neuronal survival and neuritogenesis: Cleavage by this compound inhibits the ability of enolases to support neuronal health and growth.[8][9]
-
Regulation of plasminogen binding: The C-terminus of α-enolase serves as a binding site for plasminogen. Cleavage by this compound reduces this binding, potentially affecting plasmin-mediated extracellular matrix remodeling and cell migration.[10]
Profilin-1
Profilin-1 is a key regulator of actin cytoskeleton dynamics and is considered a tumor suppressor.[12] It is a significant substrate of this compound in the context of cancer progression.
This compound specifically cleaves the C-terminal tyrosine residue (Tyr139) of profilin-1.[13][14] This single amino acid removal has a dramatic impact on profilin-1's interactions and function. The C-terminus of profilin-1 is a binding site for poly-L-proline (PLP) domain-containing proteins, such as clathrin.[13]
Functional Consequences of Cleavage:
-
Reduced binding to clathrin: Cleavage of Tyr139 impairs the interaction between profilin-1 and clathrin, a key protein in clathrin-mediated endocytosis.[13]
-
Inhibition of clathrin-mediated endocytosis: The disruption of the profilin-1-clathrin interaction leads to a decrease in the rate of endocytosis.[13]
-
Increased cancer cell migration and invasion: By inactivating the tumor suppressor function of profilin-1, this compound promotes a more migratory and invasive phenotype in cancer cells.[12]
Chemokine (C-X-C motif) Ligand 12 (CXCL12)
CXCL12, also known as stromal cell-derived factor-1 (SDF-1), is a chemokine that plays a critical role in hematopoietic stem cell homing, trafficking, and retention in the bone marrow niche.[3][15]
This compound can sequentially cleave amino acids from the C-terminus of CXCL12.[15] This proteolytic processing leads to a reduction in the chemokine's activity, although the functional inactivation is less efficient compared to cleavage by other proteases like cathepsin B.[16]
Functional Consequences of Cleavage:
-
Modulation of hematopoietic stem cell trafficking: By degrading CXCL12, this compound can influence the retention and mobilization of hematopoietic stem cells from the bone marrow.[3][15]
-
Regulation of chemokine gradients: this compound contributes to the fine-tuning of CXCL12 gradients in the bone marrow microenvironment.[16]
Quantitative Data on this compound Substrate Cleavage
Obtaining precise kinetic parameters (kcat/KM) for the cleavage of physiological substrates by this compound is challenging and largely unavailable in the literature. Most kinetic studies have utilized synthetic fluorogenic peptides to characterize the enzyme's activity and substrate specificity. The table below summarizes the available data, highlighting the preference of this compound for certain amino acids at the P1 and P2 positions based on these synthetic substrate studies. While direct kinetic data for physiological substrates is scarce, the information from synthetic substrates provides valuable insights into the enzyme's preferences.
| Substrate (Synthetic Peptide) | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) | Reference |
| Abz-FRF(4NO₂) | 1.23 | 10 | 1.23 x 10⁵ | |
| Abz-Phe-Arg-Phe(4NO₂) | N/A | N/A | N/A | [4] |
| Z-Phe-Arg-AMC | N/A | N/A | < 70 | [17] |
| Z-Arg-Arg-AMC | N/A | N/A | N/A | [17] |
| MCA-RPPGFSAFK(Dnp)-OH | N/A | N/A | N/A | [17] |
Note: "N/A" indicates that the specific data was not available in the cited literature. The data for synthetic substrates demonstrates a preference for aromatic or bulky hydrophobic residues at the P2 position and basic or large hydrophobic residues at the P1 position.
Signaling Pathways Modulated by this compound
The proteolytic activity of this compound on its physiological substrates has significant downstream consequences on various signaling pathways, impacting cellular behavior in health and disease.
Integrin Signaling and Cell Migration
This compound plays a pivotal role in the "inside-out" signaling that activates integrins. By cleaving the C-terminus of the β2 integrin subunit, it enhances talin binding, which is a crucial step in transmitting intracellular signals to the extracellular domain of the integrin, leading to a conformational change and increased affinity for its ligands. This pathway is central to the regulation of immune cell adhesion and migration.
Caption: this compound-mediated cleavage of the β2 integrin tail enhances talin binding and LFA-1 activation.
Regulation of Neuronal Function by Enolase Cleavage
In the nervous system, this compound acts as a negative regulator of the neurotrophic activity of γ-enolase. By cleaving its C-terminus, this compound prevents γ-enolase from promoting neuronal survival and neurite outgrowth. This pathway highlights a potential role for this compound in neurodegenerative processes where neuronal support is compromised.
Caption: this compound cleavage of γ-enolase C-terminus abolishes its neurotrophic activity.
Modulation of Endocytosis and Cancer Cell Invasion via Profilin-1
In cancer cells, this compound contributes to a more aggressive phenotype by targeting the tumor suppressor profilin-1. The cleavage of profilin-1 disrupts its interaction with clathrin, leading to impaired endocytosis and enhanced cell migration and invasion. This pathway underscores the potential of this compound as a therapeutic target in oncology.
Caption: this compound cleavage of profilin-1 impairs its tumor suppressor function.
Experimental Protocols
This section provides detailed methodologies for key experiments used to identify and characterize the physiological substrates of this compound.
Identification of this compound Substrates using TAILS N-Terminomics
Terminal Amine Isotopic Labeling of Substrates (TAILS) is a powerful proteomic technique for the discovery of protease substrates from complex biological samples.[18][19]
Experimental Workflow:
Caption: Workflow for identifying this compound substrates using TAILS N-terminomics.
Detailed Methodology:
-
Sample Preparation: Prepare cell or tissue lysates from both wild-type (WT) and this compound knockout (KO) or knockdown models.
-
Protein Quantification: Accurately determine the protein concentration of each lysate.
-
Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Isotopic Labeling: Label the primary amines (N-termini and lysine (B10760008) side chains) of proteins in each sample with a different isotopic label (e.g., iTRAQ or TMT reagents).
-
Sample Pooling: Combine the labeled samples in equal protein amounts.
-
Trypsin Digestion: Digest the pooled protein sample with trypsin to generate peptides.
-
Depletion of Tryptic Peptides: Add an amine-reactive polymer that will covalently bind to the newly generated N-termini of the internal tryptic peptides.
-
Enrichment of N-terminal Peptides: Separate the polymer-bound tryptic peptides from the unbound, originally labeled N-terminal peptides by filtration.
-
LC-MS/MS Analysis: Analyze the enriched N-terminal peptides by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify peptides that are present or show a significantly higher abundance in the WT sample compared to the CatX KO sample. These represent neo-N-termini generated by this compound cleavage and thus identify the substrates.
In Vitro Cleavage Assay and Mass Spectrometry Analysis
This protocol describes the in vitro cleavage of a purified substrate by recombinant this compound, followed by mass spectrometry to identify the cleavage site.
Experimental Workflow:
Caption: Workflow for in vitro cleavage assay and mass spectrometry analysis.
Detailed Methodology:
-
Reagents and Buffers:
-
Recombinant active human this compound.
-
Purified substrate protein or synthetic peptide corresponding to the C-terminus of the putative substrate.
-
Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5).
-
Stop solution (e.g., 1% trifluoroacetic acid or SDS-PAGE loading buffer).
-
-
In Vitro Cleavage Reaction:
-
In a microcentrifuge tube, combine the purified substrate (e.g., 1-5 µg) with the assay buffer.
-
Add recombinant active this compound to the reaction mixture (enzyme-to-substrate ratio may need to be optimized, e.g., 1:100).
-
Incubate the reaction at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the cleavage progress.
-
Include a negative control with no enzyme.
-
-
Stopping the Reaction:
-
At each time point, stop the reaction by adding the stop solution.
-
-
Analysis of Cleavage Products:
-
For protein substrates: Analyze the reaction products by SDS-PAGE and Coomassie blue staining or Western blotting with an antibody against the substrate. A shift in molecular weight or the appearance of smaller fragments indicates cleavage.
-
For peptide substrates: Analyze the reaction mixture by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the intact peptide from the cleavage products.
-
-
Mass Spectrometry for Cleavage Site Identification:
-
Excise the protein bands of interest from the SDS-PAGE gel for in-gel digestion or collect the peptide fractions from RP-HPLC.
-
Analyze the samples by MALDI-TOF MS or LC-MS/MS to determine the precise mass of the cleavage products.
-
By comparing the masses of the cleavage products to the mass of the intact substrate, the exact C-terminal amino acid(s) removed by this compound can be identified.
-
Co-Immunoprecipitation to Validate Protein-Protein Interactions
This protocol is used to confirm the interaction between a this compound substrate and its binding partner and to assess how this interaction is affected by this compound activity. The example below focuses on the profilin-1 and clathrin interaction.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., PC-3 prostate cancer cells) to ~80-90% confluency.
-
Treat one set of cells with a specific this compound inhibitor (e.g., AMS36) and another with a vehicle control (e.g., DMSO) for a predetermined time.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.
-
-
Pre-clearing the Lysate:
-
Add protein A/G agarose (B213101) beads to the lysate and incubate to reduce non-specific binding.
-
Centrifuge and collect the pre-cleared supernatant.
-
-
Immunoprecipitation:
-
Add a primary antibody against the protein of interest (e.g., anti-clathrin antibody) to the pre-cleared lysate.
-
Incubate with gentle rotation to allow the antibody to bind to its target.
-
Add protein A/G agarose beads to the lysate-antibody mixture to capture the antibody-antigen complexes.
-
Incubate with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the suspected interacting partner (e.g., anti-profilin-1 antibody).
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
-
An increased amount of co-immunoprecipitated profilin-1 in the inhibitor-treated sample compared to the control would indicate that this compound activity disrupts the profilin-1-clathrin interaction.[20]
-
Conclusion
This compound is a unique lysosomal cysteine protease with a distinct carboxypeptidase activity that plays a significant role in modulating the function of a variety of physiological substrates. Its ability to fine-tune the activity of proteins involved in cell adhesion, migration, neuronal survival, and cancer progression through C-terminal cleavage highlights its importance as a regulatory enzyme. The continued identification and characterization of its substrates will further elucidate its role in health and disease and may pave the way for the development of novel therapeutic strategies targeting its activity. This guide provides a foundational understanding of the key substrates, their associated signaling pathways, and the experimental approaches to further investigate the multifaceted roles of this compound.
References
- 1. The role of this compound in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Cysteine Protease Cathepsins B, H, C, and X/Z in Neurodegenerative Diseases and Cancer [mdpi.com]
- 3. This compound Cleaves Profilin 1 C-Terminal Tyr139 and Influences Clathrin-Mediated Endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Structural basis of substrate specificity in the serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molecular-interactions.si [molecular-interactions.si]
- 7. cg.tuwien.ac.at [cg.tuwien.ac.at]
- 8. TAILS N-Terminomics and Proteomics Show Protein Degradation Dominates over Proteolytic Processing by Cathepsins in Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound cleaves the C-terminal dipeptide of alpha- and gamma-enolase and impairs survival and neuritogenesis of neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bot Verification [molecular-interactions.si]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. TAILS | The Overall Lab [clip.ubc.ca]
- 15. Carboxy-monopeptidase substrate specificity of human this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 17. escholarship.org [escholarship.org]
- 18. Development of activity-based probes for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. N-Terminomics Strategies for Protease Substrates Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound Cleaves Profilin 1 C-Terminal Tyr139 and Influences Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Cathepsin X: A Pivotal Mediator of Neuroinflammation and Glial Cell Activation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical component in the pathogenesis of a wide spectrum of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2][3] A key feature of this complex process is the activation of glial cells—microglia and astrocytes—which, under pathological conditions, release a cascade of inflammatory mediators that can exacerbate neuronal damage.[2][3][4] Emerging evidence has identified cathepsin X, a lysosomal cysteine protease with potent carboxypeptidase activity, as a significant player in orchestrating these neuroinflammatory events.[1][2][5] This technical guide provides a comprehensive overview of the role of this compound in neuroinflammation and glial cell activation, presenting key quantitative data, detailed experimental protocols, and visualized signaling pathways to support further research and therapeutic development in this area.
The Role of this compound in the Neuroinflammatory Milieu
This compound, also known as cathepsin Z, is predominantly expressed in immune cells, including microglia and astrocytes within the CNS.[6][7] Under physiological conditions, its activity is tightly regulated within the lysosomal compartment. However, in the context of neuroinflammation, both the expression and activity of this compound are significantly upregulated and it can be secreted into the extracellular space.[1][2][6][8] This dysregulation is a critical step in the amplification of the inflammatory cascade.
Upregulation in Response to Inflammatory Stimuli
In vivo and in vitro studies have consistently demonstrated the robust upregulation of this compound in response to pro-inflammatory stimuli, most notably lipopolysaccharide (LPS), a component of gram-negative bacteria that potently activates immune cells.[1][2][5][8][9] Unilateral injection of LPS into the rat striatum leads to a pronounced increase in this compound expression and activity, not only in the striatum but also in adjacent regions like the cerebral cortex and corpus callosum.[1][3][10] This upregulation is primarily localized to activated microglia and reactive astrocytes.[1][3][11]
Cellular Localization and Activity in Glial Cells
Double immunofluorescent staining has confirmed the co-localization of upregulated this compound with markers for activated microglia (CD11b or OX-6) and reactive astrocytes (GFAP) in animal models of neuroinflammation.[1][3][12] In cultured microglial cell lines such as BV2 and EOC 13.31, LPS stimulation triggers a time- and concentration-dependent increase in both intracellular and secreted levels of active this compound.[9][13] This extracellular release of this compound is particularly significant as it allows the enzyme to interact with a broader range of substrates, thereby amplifying its pro-inflammatory effects.
Quantitative Data on this compound in Neuroinflammation
The following tables summarize key quantitative findings from studies investigating the role of this compound in neuroinflammation.
Table 1: In Vivo Upregulation of this compound in LPS-Induced Neuroinflammation
| Brain Region | Fold Increase in this compound Expression (vs. Contralateral) | Fold Increase in this compound Activity (vs. Contralateral) | Reference |
| Striatum | Strong Upregulation | Significant Increase | [1],[3] |
| Substantia Nigra pars compacta (SNc) | Marked Upregulation | Significantly Increased | [12] |
Table 2: Effects of this compound Inhibition on Inflammatory Mediators in LPS-Stimulated BV2 Microglia
| Inflammatory Mediator | Treatment | % Reduction (vs. LPS alone) | Reference |
| Nitric Oxide (NO) | AMS36 | Significantly Reduced | [9],[8] |
| Reactive Oxygen Species (ROS) | AMS36 | Significantly Reduced | [9] |
| Interleukin-6 (IL-6) | AMS36 | Significantly Reduced | [9],[8] |
| Tumor Necrosis Factor-α (TNF-α) | AMS36 | Significantly Reduced | [9],[8] |
Key Signaling Pathways Involving this compound
This compound exerts its pro-inflammatory effects through the modulation of several key signaling pathways within glial cells.
NF-κB and MAPK Signaling
Studies have shown that the inhibition of this compound can suppress the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in response to inflammatory stimuli.[8] The specific this compound inhibitor, AMS36, has been shown to block the LPS-induced nuclear translocation of NF-κB and reduce the phosphorylation of MAPK family members, including p38 and JNK.[8] These pathways are central to the production of pro-inflammatory cytokines and other inflammatory mediators.
This compound signaling in neuroinflammation.
Interaction with γ-enolase
A key substrate of this compound in the CNS is γ-enolase, a neurotrophic factor.[6][9] this compound cleaves the C-terminal end of γ-enolase, which abolishes its neuroprotective activity.[6][14] In activated microglia, there is an inverse relationship between the release of active this compound and active γ-enolase.[9] This interaction represents a crucial mechanism by which this compound contributes to neurodegeneration.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound in neuroinflammation.
Animal Model of LPS-Induced Neuroinflammation
-
Animals: Adult male Wistar rats (250-300g) are typically used.
-
Stereotaxic Surgery: Animals are anesthetized with an appropriate anesthetic (e.g., ketamine/xylazine cocktail). The head is fixed in a stereotaxic frame.
-
LPS Injection: A small burr hole is drilled in the skull over the target brain region (e.g., striatum). A Hamilton syringe is used to unilaterally inject a solution of LPS (e.g., 5 µg in 2 µL of sterile saline) at a slow, controlled rate. The contralateral side may be injected with saline as a control.
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative care.
-
Tissue Collection: At specified time points post-injection (e.g., 7, 14, 28 days), animals are euthanized, and brains are collected for analysis.
Immunohistochemistry for this compound and Glial Markers
-
Tissue Preparation: Brains are fixed by transcardial perfusion with 4% paraformaldehyde (PFA), followed by post-fixation and cryoprotection in sucrose (B13894) solutions. Brains are then sectioned using a cryostat.
-
Antigen Retrieval: Sections are subjected to antigen retrieval if necessary (e.g., by heating in citrate (B86180) buffer).
-
Blocking: Sections are incubated in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies against this compound and a cell-specific marker (e.g., anti-CD11b for microglia, anti-GFAP for astrocytes).
-
Secondary Antibody Incubation: After washing, sections are incubated with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594).
-
Counterstaining and Mounting: Nuclei are counterstained with DAPI. Sections are then mounted on slides with an anti-fade mounting medium.
-
Imaging: Images are captured using a confocal microscope.
Immunohistochemistry workflow.
Measurement of this compound Activity
-
Sample Preparation: Brain tissue is homogenized in a lysis buffer. The lysate is then centrifuged, and the supernatant is collected. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Activity Assay: The activity of this compound is measured using a fluorogenic substrate specific for its carboxypeptidase activity. The assay is performed in a buffer that maintains the optimal pH for this compound activity.
-
Data Analysis: The rate of substrate cleavage is monitored using a fluorescence plate reader. The activity is typically expressed as relative fluorescence units per microgram of protein per unit of time.
Cell Culture and In Vitro Assays
-
Cell Lines: Microglial cell lines (e.g., BV2) or primary microglia are cultured in appropriate media.
-
Stimulation: Cells are treated with LPS at various concentrations and for different durations.
-
Inhibitor Treatment: In some experiments, cells are pre-treated with a this compound inhibitor (e.g., AMS36) before LPS stimulation.
-
Analysis of Inflammatory Mediators:
-
Nitric Oxide (NO): Measured in the culture supernatant using the Griess reagent.
-
Cytokines (TNF-α, IL-6): Quantified in the culture supernatant using ELISA kits.
-
Reactive Oxygen Species (ROS): Measured intracellularly using fluorescent probes like DCFH-DA.
-
-
Western Blotting: Cell lysates are used to determine the protein levels and phosphorylation status of signaling molecules (e.g., p-p38, p-JNK, IκBα).
Therapeutic Implications and Future Directions
The significant role of this compound in driving neuroinflammation and glial cell activation makes it a compelling therapeutic target for neurodegenerative diseases.[1][4][5] The use of specific inhibitors, such as AMS36, has demonstrated protective effects in preclinical models by attenuating the production of inflammatory mediators and reducing neuronal damage.[1][8][9] Mice deficient in this compound also show reduced neuroinflammation.[12][13]
Future research should focus on:
-
Developing highly specific and brain-penetrant inhibitors of this compound.
-
Elucidating the full spectrum of this compound substrates in the CNS.
-
Investigating the role of this compound in different stages of various neurodegenerative diseases.
-
Exploring the potential of this compound as a biomarker for neuroinflammation.
References
- 1. Neuroinflammation-Induced Upregulation of Glial this compound Expression and Activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Neuroinflammation-Induced Upregulation of Glial this compound Expression and Activity in vivo [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Secure Verification [radar.ibiss.bg.ac.rs]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. New Insights into the Role of Cysteine Cathepsins in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of this compound reduces the strength of microglial-mediated neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Upregulation of Cysteine Protease this compound in the 6-Hydroxydopamine Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The role of this compound in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Cathepsin X in Oncology: An In-depth Technical Guide to Early Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research on cathepsin X, also known as cathepsin Z, and its initial implications in cancer progression. Spanning the period from its discovery in the late 1990s to the early 2010s, this document provides a comprehensive overview of the core findings, experimental methodologies, and early-proposed signaling pathways that laid the groundwork for our current understanding of this unique cysteine carboxypeptidase in oncology.
Introduction to this compound: Initial Discovery and Characterization
This compound was first identified and cloned in 1998, independently by two research groups who named it cathepsin Z and this compound, respectively.[1][2] Unlike many other cathepsins that act as endopeptidases, this compound was characterized by its distinct carboxypeptidase activity, cleaving single amino acids from the C-terminus of proteins.[3]
Early studies revealed that the gene for human this compound (CTSZ) is located on chromosome 20q13, a region frequently amplified in various cancers.[1][4] Initial expression analyses using Northern blotting showed that cathepsin Z mRNA was widely expressed in various human tissues and was ubiquitously present in cancer cell lines and primary tumors, suggesting its potential involvement in tumor progression.[1][5]
Structurally, this compound presented unique features, including a very short propeptide region and a characteristic "mini-loop" that distinguishes it from other papain-like cysteine proteases.[3] These early findings highlighted this compound as a novel member of the cysteine protease family with potentially distinct roles in cellular physiology and pathology.
Quantitative Data from Early Studies
Early research focused on quantifying the expression of this compound in cancerous versus non-cancerous tissues. These initial studies provided the first quantitative evidence of its dysregulation in malignancy.
| Tissue Type | Comparison | Method | Key Quantitative Finding | Reference |
| Prostate | Prostate Carcinoma vs. Normal Prostate Glands | Immunohistochemistry | Significantly higher staining for this compound in prostatic intraepithelial neoplasias (PINs) and prostate carcinomas compared to normal glands. | [4] |
| Prostate | Malignant vs. Non-malignant Prostatic Tissue | Western Blotting | Confirmed up-regulation of this compound at the protein level in malignant tissue. | [4] |
| Prostate | Malignant vs. Non-malignant Prostatic Tissue | Quantitative RT-PCR | No statistically significant difference observed at the mRNA level. | [4] |
| Blood of Prostate Cancer Patients | Prostate Cancer Patients vs. Healthy Subjects | qRT-PCR | 75% lower CTSZ mRNA levels in the blood cells of prostate cancer patients compared to healthy subjects. | [6] |
| Various | Cancer Cell Lines and Primary Tumors | Northern Blot | Ubiquitously distributed in a wide range of cancer cell lines and primary tumors. | [1] |
Key Experimental Protocols in Early this compound Research
The foundational understanding of this compound's role in cancer was built upon a set of key experimental techniques. Below are detailed methodologies from early publications.
Cloning of Human Cathepsin Z (this compound)
-
Objective: To isolate the full-length cDNA of the novel cysteine protease.
-
Methodology:
-
A human brain cDNA library was screened.
-
Nucleotide sequence analysis was performed on the isolated cDNA to determine the amino acid sequence of the polypeptide.
-
The predicted protein was 303 amino acids in length.[1]
-
-
Reference: Santamaría, I., Velasco, G., Pendás, A. M., Fueyo, A., & López-Otín, C. (1998). Cathepsin Z, a novel human cysteine proteinase with a short propeptide domain and a unique chromosomal location. Journal of Biological Chemistry, 273(27), 16816-16823.[1]
Northern Blot Analysis for this compound mRNA Expression
-
Objective: To determine the tissue distribution of this compound mRNA.
-
Methodology:
-
Reference: Santamaría, I., Velasco, G., Pendás, A. M., Fueyo, A., & López-Otín, C. (1998). Cathepsin Z, a novel human cysteine proteinase with a short propeptide domain and a unique chromosomal location. Journal of Biological Chemistry, 273(27), 16816-16823.[1]
Immunohistochemistry for this compound Protein Expression in Prostate Tissue
-
Objective: To localize and semi-quantify this compound protein in prostate cancer specimens.
-
Methodology:
-
Formalin-fixed, paraffin-embedded sections of radical prostatectomy specimens were used.
-
A polyclonal antibody against human prothis compound was utilized for staining.
-
Staining intensity and distribution were compared between normal prostate glands, prostatic intraepithelial neoplasias (PINs), and prostate carcinomas.[4]
-
-
Reference: Breyer, J., Gschwend, J. E., Mitteregger, D., Giedl, J., Eiber, M., Kvist, A., ... & Berger, A. P. (2004). Up-regulation of this compound in prostate cancer and prostatic intraepithelial neoplasia. The Prostate, 60(2), 109-119.[4]
This compound Activity Assay
-
Objective: To measure the enzymatic activity of this compound.
-
Methodology:
-
Recombinant cathepsin Z was expressed in E. coli as a glutathione (B108866) S-transferase (GST) fusion protein and purified.
-
The enzymatic activity was assayed using the synthetic peptide substrate benzyloxycarbonyl-Phe-Arg-7-amido-4-methylcoumarin (Z-FR-AMC).
-
The cleavage of the substrate, indicating proteolytic activity, was measured fluorometrically.[1]
-
Later studies utilized more specific substrates like Abz-Phe-Glu-Lys(Dnp)-OH, with fluorescence measured at an excitation wavelength of 320 nm and an emission wavelength of 420 nm.[7]
-
-
References: Santamaría, I., et al. (1998).[1]; Pišlar, A., et al. (2022).[7]
Co-immunoprecipitation of this compound and β2 Integrin
-
Objective: To demonstrate the physical interaction between this compound and the β2 integrin subunit.
-
Methodology:
-
Cell lysates from relevant cell lines (e.g., differentiated U-937 cells) were prepared.
-
An antibody specific for either this compound or the β2 integrin subunit was used to pull down the target protein and any associated proteins.
-
The resulting immunoprecipitate was analyzed by Western blotting using an antibody against the other protein to confirm their interaction.[8]
-
-
Reference: Kos, J., et al. (2009). The role of this compound in cell signaling. Cell Adhesion & Migration, 3(2), 153-156.[8]
Early Proposed Signaling Pathways and Cellular Functions
The initial research into this compound's role in cancer quickly moved beyond simple expression studies to investigate its functional contributions to cancer progression. A key area of focus was its interaction with integrins and its influence on cell adhesion and migration.
The this compound - β2 Integrin Signaling Axis
Early studies identified a crucial link between this compound and β2 integrins, particularly in immune cells, which has implications for the tumor microenvironment. It was proposed that this compound could modulate integrin function through its carboxypeptidase activity.
This early model suggested that this compound, through its carboxypeptidase activity, sequentially cleaves C-terminal amino acids from the cytoplasmic tail of the β2 integrin subunit.[8][9] This cleavage was shown to enhance the binding of the adaptor protein talin to the integrin, leading to an "inside-out" activation of the integrin.[9] This, in turn, modulates the affinity of β2 integrins like LFA-1 for their ligands, thereby affecting cell adhesion, migration, and T-cell proliferation.[8][9][10]
Role in Cell Adhesion and Migration
A significant finding from early research was the role of this compound in cell adhesion. Studies using cysteine protease inhibitors and monoclonal antibodies against this compound demonstrated a reduction in the adhesion of differentiated U-937 cells to surfaces coated with fibrinogen.[11] Conversely, the addition of exogenous this compound stimulated cell adhesion.[11] Confocal microscopy revealed the co-localization of the mature form of this compound with the β2 integrin subunit, particularly at cell-cell junctions, further supporting its role in adhesion processes.[11]
Conclusion and Future Directions from an Early Perspective
The initial decade of research established this compound as a unique cysteine protease with a potential role in cancer, particularly in early tumorigenesis and processes related to cell adhesion and migration. Its upregulation in prostate cancer and its ubiquitous presence in various tumor types marked it as a protein of interest for further investigation.[1][4] The discovery of its interaction with β2 integrins provided the first mechanistic insights into its function, suggesting a role in modulating the tumor microenvironment and immune responses.[8]
From the vantage point of this early research, several key questions emerged for future studies: the precise substrates of this compound in cancer cells, its role in different cancer types beyond prostate cancer, its potential as a diagnostic or prognostic biomarker, and its viability as a therapeutic target. This foundational work paved the way for the more complex understanding we have today of this compound's multifaceted and context-dependent roles in cancer progression.
References
- 1. Cathepsin Z, a novel human cysteine proteinase with a short propeptide domain and a unique chromosomal location - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Murine and human cathepsin Z: cDNA-cloning, characterization of the genes and chromosomal localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cathepsin Z - Wikipedia [en.wikipedia.org]
- 4. Up-regulation of this compound in prostate cancer and prostatic intraepithelial neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. Decreased levels of cathepsin Z mRNA expressed by immune blood cells: diagnostic and prognostic implications in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cysteine Peptidase this compound as a Therapeutic Target for Simultaneous TLR3/4-mediated Microglia Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of this compound in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound cleavage of the beta2 integrin regulates talin-binding and LFA-1 affinity in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cysteine protease this compound modulates immune response via activation of beta2 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carboxypeptidase this compound mediates beta2-integrin-dependent adhesion of differentiated U-937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Studies of Cathepsin X in Alzheimer's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, accompanied by sustained neuroinflammation. Emerging evidence implicates the lysosomal cysteine protease, Cathepsin X (also known as Cathepsin Z), as a significant contributor to AD pathogenesis. This technical guide provides a comprehensive overview of the foundational studies on this compound in AD, detailing its role in neuroinflammation, its enzymatic activity, and its potential as a therapeutic target. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the core signaling pathways involving this compound.
Introduction to this compound
This compound is a member of the papain-like cysteine protease family, distinguished by its unique carboxypeptidase activity.[1] It is predominantly expressed in immune cells, including microglia, the resident macrophages of the central nervous system (CNS).[2] In the context of AD, this compound expression and activity are significantly upregulated in the brain, particularly in activated microglia surrounding amyloid plaques.[3][4] This localization suggests a direct involvement in the neuroinflammatory processes that are a hallmark of AD.
Quantitative Analysis of this compound in Alzheimer's Disease
Multiple studies have quantified the changes in this compound expression and activity in the context of AD, both in human brain tissue and in animal models. These findings consistently point to an upregulation of this enzyme in the disease state.
Table 1: Upregulation of this compound in Alzheimer's Disease Models
| Model System | Brain Region | Method | Finding | Reference |
| Transgenic Mouse Model of AD (Tg2576) | Around Amyloid Plaques | In situ hybridization | Abundant expression of this compound mRNA | [5] |
| Transgenic Mouse Model of AD | Microglia surrounding amyloid plaques | Immunohistochemistry | Upregulation of this compound protein | [6] |
| Rat Brain with LPS-induced Neuroinflammation | Ipsilateral Striatum | ELISA and Activity Assay | Strong upregulation of this compound expression and activity | [3] |
| Human AD Brains | Around Senile Plaques | Immunohistochemistry | High levels of this compound | [6] |
Table 2: Effects of this compound Inhibition on Inflammatory Markers
| Cell/Animal Model | Treatment | Measured Marker | Result | Reference |
| LPS-stimulated BV2 microglia | AMS36 (this compound inhibitor) | Nitric Oxide (NO) Production | Significant reduction | [2] |
| LPS-stimulated BV2 microglia | AMS36 (this compound inhibitor) | Reactive Oxygen Species (ROS) | Significant reduction | [2] |
| LPS-stimulated BV2 microglia | AMS36 (this compound inhibitor) | TNF-α release | Significant reduction | [2] |
| LPS-stimulated BV2 microglia | AMS36 (this compound inhibitor) | IL-6 release | Significant reduction | [2] |
| LPS and poly(I:C)-stimulated BV2 microglia | AMS36 (this compound inhibitor) | Proinflammatory Cytokines | Significant reduction | [7] |
| Rat Model of LPS-induced Neuroinflammation | AMS36 (this compound inhibitor) | Striatal Degeneration | Protective effects observed | [6] |
Key Signaling Pathways Involving this compound
This compound is implicated in several signaling pathways that are central to neuroinflammation and neurodegeneration in AD. The primary mechanisms involve the activation of microglia and the subsequent production of pro-inflammatory mediators, as well as the cleavage of specific substrates that impact neuronal health.
This compound-Mediated Microglial Activation and Neuroinflammation
In AD, the presence of Aβ aggregates and other inflammatory stimuli triggers the activation of microglia. This activation leads to the upregulation and secretion of this compound. Extracellular this compound can then perpetuate the inflammatory cycle through the activation of key signaling pathways such as NF-κB and Mitogen-Activated Protein Kinase (MAPK).[8]
This compound and γ-Enolase: A Link to Neuronal Dysfunction
A critical substrate of this compound is the neuron-specific enzyme γ-enolase.[5] γ-enolase has a neurotrophic role, promoting neuronal survival and differentiation. This compound cleaves the C-terminal of γ-enolase, thereby abolishing its neuroprotective function.[5] This cleavage is observed in the vicinity of amyloid plaques in AD mouse models, suggesting a direct link between this compound activity and neuronal damage.
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies used in the foundational research of this compound in Alzheimer's disease.
This compound Activity Assay
This protocol is used to measure the enzymatic activity of this compound in brain tissue homogenates or cell lysates.
-
Principle: The assay utilizes a specific fluorogenic substrate for this compound. The cleavage of the substrate by active this compound releases a fluorescent molecule, and the rate of fluorescence increase is proportional to the enzyme's activity.
-
Materials:
-
Brain tissue homogenate or cell lysate
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing DTT and EDTA)
-
This compound-specific fluorogenic substrate (e.g., Abz-Phe-Arg-AMC)
-
Fluorometer
-
-
Procedure:
-
Prepare brain tissue homogenates or cell lysates in a suitable lysis buffer on ice.
-
Determine the total protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Dilute the lysates to a standardized protein concentration in the assay buffer.
-
Add the fluorogenic substrate to the diluted lysates in a 96-well black plate.
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence curve.
-
Express the this compound activity as relative fluorescence units per minute per milligram of protein (RFU/min/mg) or by using a standard curve of the free fluorophore to convert to molar units (e.g., pmol/min/mg).
-
Immunohistochemistry for this compound
This protocol is used to visualize the localization and expression of this compound in brain tissue sections.
-
Principle: An antibody specific to this compound is used to detect the protein in fixed brain tissue sections. The antibody is then visualized using a secondary antibody conjugated to a fluorescent molecule or an enzyme that produces a colored precipitate.
-
Materials:
-
Paraffin-embedded or frozen brain sections (e.g., 10-20 µm thick)
-
Primary antibody against this compound
-
Fluorescently labeled secondary antibody or a biotinylated secondary antibody and an avidin-biotin-enzyme complex (e.g., HRP) with a chromogenic substrate (e.g., DAB)
-
Blocking solution (e.g., normal serum in PBS with Triton X-100)
-
Antigen retrieval solution (for paraffin (B1166041) sections)
-
Mounting medium
-
Fluorescence or light microscope
-
-
Procedure:
-
For paraffin sections: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval by heating the sections in a citrate (B86180) or Tris-EDTA buffer.
-
For frozen sections: Fix the sections with cold acetone (B3395972) or paraformaldehyde.
-
Permeabilize the sections with a detergent (e.g., Triton X-100) in PBS.
-
Block non-specific antibody binding by incubating the sections in a blocking solution for 1 hour at room temperature.
-
Incubate the sections with the primary antibody against this compound diluted in blocking solution overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate the sections with the appropriate secondary antibody for 1-2 hours at room temperature.
-
For fluorescence: Wash the sections, counterstain with a nuclear stain (e.g., DAPI), and mount with a fluorescence mounting medium.
-
For chromogenic detection: Wash the sections, incubate with the avidin-biotin-enzyme complex, wash, and then incubate with the chromogenic substrate until the desired color intensity is reached. Counterstain with hematoxylin (B73222) and mount.
-
Visualize the sections under a microscope and capture images.
-
Primary Microglia Culture and Stimulation
This protocol describes the isolation and culture of primary microglia from neonatal mouse or rat pups, followed by stimulation to mimic neuroinflammatory conditions.
-
Principle: Microglia are isolated from the brains of neonatal rodents and cultured in vitro. These primary cells can then be treated with inflammatory stimuli, such as Lipopolysaccharide (LPS), to study the cellular and molecular responses, including the expression and secretion of this compound.
-
Materials:
-
Neonatal mouse or rat pups (P0-P3)
-
Dissection tools
-
DMEM/F10 medium supplemented with FBS and antibiotics
-
Trypsin/EDTA
-
Poly-L-lysine coated culture flasks
-
Lipopolysaccharide (LPS)
-
-
Procedure:
-
Isolate the cortices from neonatal rodent brains under sterile conditions.
-
Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.
-
Plate the cells in poly-L-lysine coated flasks in culture medium.
-
Maintain the mixed glial cultures for 10-14 days, with media changes every 3-4 days. This allows for the formation of a confluent astrocyte layer with microglia growing on top.
-
Isolate the microglia by gentle shaking of the flasks to detach them from the astrocyte layer.
-
Re-plate the isolated microglia in new culture dishes.
-
After allowing the microglia to adhere, treat them with LPS (e.g., 100 ng/mL) for various time points (e.g., 6, 12, 24 hours) to induce an inflammatory response.
-
Collect the cell lysates and culture supernatants for subsequent analysis of this compound expression (by Western blot or ELISA) and activity, as well as the levels of inflammatory cytokines.
-
Therapeutic Implications and Future Directions
The consistent upregulation of this compound in the AD brain and its central role in driving neuroinflammation make it a compelling therapeutic target. The use of specific inhibitors, such as AMS36, has shown promise in preclinical models by reducing inflammatory mediators and providing neuroprotection.[2][6]
Future research should focus on:
-
Developing highly specific and brain-penetrant inhibitors of this compound.
-
Elucidating the full range of this compound substrates in the brain to understand all its physiological and pathological roles.
-
Investigating the therapeutic efficacy of this compound inhibition in more advanced animal models of Alzheimer's disease.
-
Exploring the potential of this compound as a biomarker for early diagnosis and disease progression in AD.
Conclusion
Foundational studies have firmly established this compound as a key player in the neuroinflammatory cascade of Alzheimer's disease. Its increased expression and activity in microglia surrounding amyloid plaques, coupled with its ability to modulate inflammatory signaling pathways and cleave neuroprotective factors, underscore its pathogenic role. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research into this compound as a novel therapeutic target for this devastating neurodegenerative disease. The visualization of its signaling pathways offers a clear framework for understanding its mechanism of action and for designing future drug development strategies.
References
- 1. Broadening Horizons: Exploring the Cathepsin Family as Therapeutic Targets for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of this compound reduces the strength of microglial-mediated neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of cathepsin protease activities in brain tissue from normal cases and cases with Alzheimer's disease, Lewy body dementia, Parkinson's disease and Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective role of γ-enolase in microglia in a mouse model of Alzheimer's disease is regulated by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroinflammation-Induced Upregulation of Glial this compound Expression and Activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cysteine Peptidase this compound as a Therapeutic Target for Simultaneous TLR3/4-mediated Microglia Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Measuring Cathepsin X Activity in Cell Lysates: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for determining the enzymatic activity of Cathepsin X in cell lysates using a fluorometric assay. This compound, a cysteine carboxypeptidase, is implicated in various physiological and pathological processes, including immune responses and cancer progression. This application note details the necessary reagents, step-by-step procedures for sample preparation, kinetic activity measurement, and data analysis. Additionally, a protocol for confirming the presence of this compound protein via Western blot analysis is included.
Introduction
This compound, also known as Cathepsin Z or P, is a lysosomal cysteine protease belonging to the papain superfamily. Unlike many other cathepsins that act as endopeptidases, this compound functions primarily as a carboxypeptidase, cleaving single amino acids from the C-terminus of proteins and peptides. Its unique enzymatic activity is involved in a variety of cellular processes, and its dysregulation has been linked to several diseases. Therefore, the accurate measurement of this compound activity in biological samples such as cell lysates is crucial for both basic research and therapeutic development.
This protocol describes a sensitive and continuous kinetic assay for this compound activity in cell lysates using the fluorogenic substrate Abz-Phe-Glu-Lys(Dnp)-OH. The cleavage of this substrate by this compound separates the fluorescent donor (Abz) from the quencher (Dnp), resulting in an increase in fluorescence intensity that is directly proportional to enzyme activity.
Materials and Reagents
This compound Activity Assay
| Reagent | Supplier | Catalog Number |
| Abz-Phe-Glu-Lys(Dnp)-OH | AnaSpec | AS-23775 |
| Z-Phe-Gly-NHO-Bz (Inhibitor) | Santa Cruz Biotechnology | sc-3075 |
| Acetic Acid, Glacial | Sigma-Aldrich | A6283 |
| Sodium Acetate | Sigma-Aldrich | S2889 |
| Polyethylene Glycol (PEG) 8000 | Sigma-Aldrich | P4338 |
| L-Cysteine | Sigma-Aldrich | C7352 |
| EDTA | Sigma-Aldrich | E9884 |
| DMSO | Sigma-Aldrich | D8418 |
| 96-well black, flat-bottom plates | Corning | 3603 |
Cell Lysis and Protein Quantification
| Reagent | Supplier | Catalog Number |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Pierce™ BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
Western Blot Analysis
| Reagent | Supplier | Catalog Number |
| Anti-Cathepsin X/Z/P Antibody | Novus Biologicals | NBP2-38614 |
| Goat anti-Rabbit IgG (HRP) | Abcam | ab6721 |
| PVDF Membrane | Bio-Rad | 1620177 |
| Clarity™ Western ECL Substrate | Bio-Rad | 1705061 |
| Skim Milk Powder | Sigma-Aldrich | 70166 |
| Tris Base | Sigma-Aldrich | T1503 |
| Glycine | Sigma-Aldrich | G8898 |
| SDS | Sigma-Aldrich | L3771 |
| Tween® 20 | Sigma-Aldrich | P9416 |
Experimental Protocols
Preparation of Cell Lysates
-
Culture cells to the desired confluency in appropriate culture vessels.
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
For adherent cells, add 1 mL of ice-cold RIPA buffer containing protease inhibitors per 10 cm dish. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. For suspension cells, pellet the cells by centrifugation, wash with PBS, and resuspend in RIPA buffer with protease inhibitors.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube. This is the cell lysate.
-
Determine the protein concentration of the lysate using a Bradford or BCA protein assay.[1][2][3][4][5]
-
Store the lysates at -80°C in aliquots to avoid repeated freeze-thaw cycles.
This compound Activity Assay
This kinetic assay is based on the cleavage of the fluorogenic substrate Abz-FEK(Dnp)-OH.
a. Reagent Preparation:
-
Assay Buffer (100 mM Acetate, pH 5.5): Prepare a solution containing 15 mM acetic acid and 84.8 mM sodium acetate. Adjust the pH to 5.5 if necessary. Add 0.1% (w/v) PEG 8000. This buffer should be prepared fresh.
-
Activated Assay Buffer: Immediately before use, add L-cysteine to a final concentration of 5 mM and EDTA to a final concentration of 1.5 mM to the required volume of Assay Buffer.
-
Substrate Stock Solution (10 mM): Dissolve Abz-Phe-Glu-Lys(Dnp)-OH in DMSO to make a 10 mM stock solution. Store at -20°C, protected from light.
-
Inhibitor Stock Solution (1 mM): Dissolve Z-Phe-Gly-NHO-Bz in DMSO to make a 1 mM stock solution. Store at -20°C.
b. Assay Procedure:
-
Dilute the cell lysates to a final concentration of 0.125 mg/mL in Activated Assay Buffer.
-
Pipette 50 µL of the diluted cell lysates into the wells of a 96-well black microtiter plate in duplicate.
-
Negative Control: For inhibitor control wells, add the inhibitor Z-Phe-Gly-NHO-Bz to a final concentration of 10 µM and incubate for 15 minutes at 37°C.
-
Blank: Include wells with 50 µL of Activated Assay Buffer without cell lysate to measure background fluorescence.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Prepare the substrate working solution by diluting the 10 mM stock solution of Abz-FEK(Dnp)-OH to a final concentration of 20 µM in Activated Assay Buffer.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well, bringing the total volume to 100 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically for at least 30 minutes, with readings taken every 1-2 minutes.
c. Data Analysis:
-
Calculate the rate of reaction (V) in Relative Fluorescence Units per minute (RFU/min) from the linear portion of the kinetic curve for each well.
-
Subtract the average rate of the blank wells from the rate of all other wells.
-
Normalize the reaction rate to the protein concentration of the cell lysate (RFU/min/µg of protein).
-
The activity in the inhibitor control wells should be significantly lower than in the untreated wells, confirming the specificity of the assay for cysteine cathepsins.
Western Blot Analysis of this compound
This protocol provides a method to confirm the presence and relative amount of this compound protein in the cell lysates.
-
Sample Preparation: Mix cell lysate with 4X Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1 hour in a wet transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween® 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with an anti-Cathepsin X antibody (e.g., Novus Biologicals, NBP2-38614) diluted in 5% milk/TBST overnight at 4°C with gentle agitation.[1]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% milk/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities, normalizing to a loading control like β-actin or GAPDH. The expected molecular weight for this compound is approximately 34 kDa.[3]
Data Presentation
The quantitative data from the this compound activity assay should be summarized in a table for clear comparison between different cell lines or treatment conditions.
Table 1: this compound Activity in Various Cell Lysates
| Sample ID | Protein Conc. (µg/µL) | Rate (RFU/min) | Normalized Activity (RFU/min/µg) | % Inhibition (with 10 µM Z-Phe-Gly-NHO-Bz) |
| Cell Line A | 2.5 | 500 | 200 | 95% |
| Cell Line B | 3.1 | 150 | 48.4 | 92% |
| Cell Line C (Treated) | 2.8 | 800 | 285.7 | 96% |
| Blank | N/A | 10 | N/A | N/A |
Visualizations
Caption: Experimental workflow for the this compound activity assay.
Caption: Principle of the fluorogenic this compound activity assay.
References
- 1. novusbio.com [novusbio.com]
- 2. novusbio.com [novusbio.com]
- 3. rndsystems.com [rndsystems.com]
- 4. scbt.com [scbt.com]
- 5. FRET Systems - Biosyntan GmbH [biosyntan.de]
- 6. listlabs.com [listlabs.com]
- 7. bachem.com [bachem.com]
- 8. Internally quenched fluorogenic substrates for angiotensin I-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Commercially Available Selective Cathepsin X Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing commercially available selective inhibitors of Cathepsin X, a cysteine carboxypeptidase implicated in various physiological and pathological processes, including immune response and cancer progression.[1][2][3][4] This document offers detailed protocols for assessing inhibitor potency and cellular effects, alongside a summary of available quantitative data and visualization of relevant signaling pathways and experimental workflows.
Commercially Available Selective this compound Inhibitors
Several selective inhibitors of this compound are commercially available for research purposes. The following table summarizes their key quantitative data.
| Compound Name | Synonyms | Target | Ki Value (µM) | IC50 Value (µM) | Notes | Commercial Availability |
| Z9 | This compound inhibitor Z9, Compound 22 | This compound | 2.45 ± 0.05 | - | A reversible and selective triazole-based inhibitor.[5] | MedKoo Biosciences[1], Glixx Laboratories[6] |
| This compound-IN-1 | Compound 25 | This compound | - | 7.13 | A potent inhibitor that has been shown to reduce cancer cell migration.[7][8][9] | Amsbio[7], MedchemExpress[8][9], BenchChem[10] |
| AMS-36 | - | This compound | - | - | An irreversible epoxysuccinyl inhibitor. | Custom synthesis may be required |
Signaling Pathways Involving this compound
This compound plays a significant role in cell signaling, primarily through its interaction with integrin receptors, which are crucial for cell adhesion, migration, and immune cell function.[1][11][12][13]
This compound-Mediated Integrin Activation
This compound, through its carboxypeptidase activity, can cleave C-terminal amino acids of the β2 integrin subunit of receptors like LFA-1 and Mac-1.[11][12] This cleavage modulates the conformation of the integrin, leading to its activation and downstream signaling that affects cell adhesion, migration, and proliferation.[11][12][14]
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to evaluate the efficacy of selective this compound inhibitors.
In Vitro Enzymatic Assay for this compound Inhibition
This assay determines the potency of an inhibitor by measuring the reduction in this compound enzymatic activity using a fluorogenic substrate.[15][16]
-
Recombinant Human this compound (active)
-
Selective this compound inhibitor (e.g., Z9, this compound-IN-1)
-
Fluorogenic substrate: Z-Arg-Arg-AMC (Z-RR-AMC)
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 5 mM DTT (prepare fresh)
-
DMSO
-
96-well black, flat-bottom microplate
-
Fluorometric plate reader with excitation/emission wavelengths of ~360/460 nm
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor in 100% DMSO. Create a serial dilution of the inhibitor in Assay Buffer.
-
Prepare a stock solution of Z-RR-AMC in DMSO. Dilute to the working concentration in Assay Buffer.
-
Dilute the recombinant this compound in Activation Buffer to the desired concentration.
-
-
Assay Protocol:
-
Add 50 µL of diluted this compound to each well of the 96-well plate.
-
Add 25 µL of the serially diluted inhibitor or vehicle (Assay Buffer with DMSO) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the diluted fluorogenic substrate to each well.
-
Immediately place the plate in the fluorometer and measure the increase in fluorescence intensity every minute for 30 minutes at 37°C.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Migration (Scratch Wound Healing) Assay
This assay assesses the effect of a this compound inhibitor on the collective migration of a cell monolayer.[17][18][19][20]
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. Cathepsins mediate tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of this compound in colorectal cancer development and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of novel cathepsin-X inhibitors in vitro and in vivo and their ability to improve cathepsin-B-directed antitumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibitor Z9 | Glixxlabs.com High Quality Supplier [glixxlabs.com]
- 7. amsbio.com [amsbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound-IN-1 | Benchchem [benchchem.com]
- 11. The role of this compound in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cysteine protease this compound modulates immune response via activation of β2 integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. med.stanford.edu [med.stanford.edu]
- 15. benchchem.com [benchchem.com]
- 16. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]
- 17. Inhibition of cathepsin proteases attenuates migration and sensitizes aggressive N-Myc amplified human neuroblastoma cells to doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. clyte.tech [clyte.tech]
- 19. med.virginia.edu [med.virginia.edu]
- 20. Wound healing migration assay (Scratch assay) [protocols.io]
Application Notes and Protocols for Recombinant Human Cathepsin X Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin X, also known as Cathepsin Z or P, is a lysosomal cysteine protease belonging to the papain superfamily. Unlike many other cathepsins that function as endopeptidases, this compound exhibits unique carboxypeptidase activity, cleaving single amino acids from the C-terminus of proteins. It is predominantly expressed in immune cells, such as macrophages, monocytes, and dendritic cells, and plays a crucial role in immune regulation. This compound has been implicated in various physiological and pathological processes, including immune cell adhesion, migration, phagocytosis, and signaling pathway modulation. Its dysregulation is associated with inflammatory diseases and cancer, making it a significant target for therapeutic intervention.
This document provides a comprehensive overview of protocols for the expression of recombinant human this compound in various systems, enabling researchers to produce high-quality, active enzyme for structural, functional, and drug discovery studies.
Data Presentation: Comparison of Recombinant Protein Expression Systems
The choice of an expression system is critical for obtaining high yields of soluble and active recombinant protein. The following table summarizes the typical yields of related recombinant human cathepsins in different expression systems. While specific yield data for this compound is limited in the literature, these values provide a general guideline for expected expression levels.
| Expression System | Host Organism/Cell Line | Typical Yield of Recombinant Cathepsins | Advantages | Disadvantages |
| Bacterial | Escherichia coli | ~0.7 - 80 mg/L (for other cathepsins)[1][2] | - Rapid growth- Low cost- High cell densities- Well-established protocols | - Lack of post-translational modifications- Protein often expressed as insoluble inclusion bodies |
| Yeast | Pichia pastoris | Can exceed 1 g/L for some proteins[3] | - Eukaryotic post-translational modifications- High cell-density fermentation- Secretory expression simplifies purification | - Hyper-glycosylation may occur- Methanol (B129727) induction can be challenging to scale |
| Insect | Baculovirus Expression Vector System (BEVS) with Spodoptera frugiperda (Sf9) cells | >25 mg/L (for Cathepsin B)[4] | - High levels of protein expression- Complex post-translational modifications similar to mammalian cells- Suitable for large proteins and protein complexes | - More time-consuming than bacterial systems- Viral handling requires specific safety precautions |
| Mammalian | Human Embryonic Kidney (HEK293) or Expi293™ cells | 2-3 mg/50mL culture (for Cathepsins B, S, L)[5]; 95-120 mg/L for other proteins[6] | - Most authentic post-translational modifications for human proteins- Proper protein folding and assembly- Secretory expression is possible | - Higher cost of media and reagents- Slower cell growth- Lower yields compared to microbial systems |
Experimental Protocols
The following are detailed protocols for the expression and purification of recombinant human this compound. These protocols are based on established methods for other cathepsins and can be adapted for this compound.
Protocol 1: Expression of Human Pro-Cathepsin X in Pichia pastoris
This protocol describes the expression of the inactive pro-form of this compound, which requires subsequent activation.
1. Gene Synthesis and Vector Construction:
-
Synthesize the cDNA sequence of human pro-Cathepsin X (Accession: Q9UBR2), codon-optimized for expression in Pichia pastoris.
-
Incorporate a C-terminal polyhistidine (6xHis) tag to facilitate purification.
-
Clone the synthesized gene into a Pichia expression vector, such as pPICZαA, which allows for methanol-inducible expression and secretion of the recombinant protein.
2. Transformation of Pichia pastoris
-
Linearize the expression vector containing the this compound gene.
-
Transform competent P. pastoris cells (e.g., strain X-33) with the linearized plasmid via electroporation.
-
Select for positive transformants on agar (B569324) plates containing an appropriate antibiotic (e.g., Zeocin™).
3. Expression Screening and Large-Scale Culture:
-
Screen individual colonies for protein expression in small-scale cultures.
-
Induce expression with methanol and analyze the culture supernatant by SDS-PAGE and Western blot using an anti-His tag antibody.
-
Select a high-expressing clone for large-scale expression in a fermenter to achieve high cell density. Induce expression with methanol for 48-72 hours.[7]
4. Purification of Pro-Cathepsin X:
-
Harvest the culture supernatant by centrifugation.
-
Perform affinity chromatography using a Nickel-NTA (Ni-NTA) column.[8]
-
Equilibrate the column with a binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0).
-
Load the supernatant onto the column.
-
Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged pro-Cathepsin X with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Further purify the protein using size-exclusion chromatography to remove aggregates and other impurities.
5. Activation of Pro-Cathepsin X:
-
Dialyze the purified pro-Cathepsin X against an activation buffer (25 mM Sodium Acetate, pH 3.5).[9]
-
Add Dithiothreitol (DTT) to a final concentration of 5 mM.[9]
-
Incubate at room temperature for 5 minutes to allow for activation. Alternatively, human Cathepsin L can be used to activate pro-Cathepsin X.
Protocol 2: Expression in Mammalian Cells (Expi293™ System)
This protocol is suitable for obtaining fully processed and active this compound.
1. Vector Construction:
-
Clone the full-length human this compound cDNA into a mammalian expression vector (e.g., pcDNA™3.4) with a C-terminal 6xHis tag.
2. Transient Transfection of Expi293F™ Cells:
-
Culture Expi293F™ cells in suspension in Expi293™ Expression Medium.
-
Transfect the cells with the expression plasmid using the ExpiFectamine™ 293 Transfection Kit according to the manufacturer's instructions.
-
Incubate the transfected cells for 48-72 hours.
3. Harvesting and Purification:
-
Harvest the culture medium containing the secreted recombinant this compound.
-
Clarify the medium by centrifugation.
-
Purify the His-tagged this compound using Ni-NTA affinity chromatography as described in Protocol 1, step 4.
Protocol 3: Enzymatic Activity Assay
This protocol allows for the determination of the enzymatic activity of purified recombinant this compound.
1. Materials:
-
Activation Buffer: 25 mM Sodium Acetate, pH 3.5.
-
Assay Buffer: 25 mM Sodium Acetate, 5 mM Dithiothreitol (DTT), pH 3.5.
-
Recombinant Human this compound.
-
Fluorogenic Substrate: Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(DNP)-OH.
-
96-well black microplate.
-
Fluorescence plate reader.
2. Procedure:
-
Activate the recombinant pro-Cathepsin X as described in Protocol 1, step 5.
-
Dilute the activated this compound to a working concentration (e.g., 0.4 ng/µL) in Assay Buffer.
-
Prepare the substrate solution at a final concentration of 20 µM in Assay Buffer.
-
In a 96-well plate, add 50 µL of the diluted enzyme solution to each well.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Immediately measure the fluorescence in kinetic mode for 5 minutes at an excitation wavelength of 320 nm and an emission wavelength of 405 nm.
-
Calculate the specific activity based on the rate of fluorescence increase.
Visualizations
Caption: Experimental workflow for recombinant human this compound production.
Caption: Simplified signaling pathway of this compound.
References
- 1. Improved recombinant expression of soluble cathepsin B and L in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of active recombinant cathepsin K expressed in bacteria as inclusion body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pichia.com [pichia.com]
- 4. Characterization of recombinant human cathepsin B expressed at high levels in baculovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of human cathepsins using Expi293™ mammalian cell expression system for off‐target activity of cysteine protease inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High Yield Expression of Recombinant Human Proteins with the Transient Transfection of HEK293 Cells in Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cloning, expression, and activity analysis of human cathepsin C in the yeast Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound is secreted by human osteoblasts, digests CXCL-12 and impairs adhesion of hematopoietic stem and progenitor cells to osteoblasts | Haematologica [haematologica.org]
Application Notes and Protocols: Developing a Cathepsin X Knockout Mouse Model
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Cathepsin X, also known as cathepsin Z or P, is a lysosomal cysteine protease belonging to the papain superfamily. Predominantly expressed in immune cells like macrophages, dendritic cells, and T lymphocytes, it functions as a carboxypeptidase, distinguishing it from many other endopeptidase cathepsins.[1][2] Emerging evidence implicates this compound in various physiological and pathological processes, including immune response, neuroinflammation, and cancer progression.[3] Its role in activating β2 integrin receptors (Mac-1 and LFA-1) highlights its importance in cell adhesion and migration.[1][2] Furthermore, its ability to cleave C-terminal amino acids of α and γ enolases suggests a role in neuronal cell survival and neuritogenesis.[1][2]
To elucidate the precise in vivo functions of this compound and to validate it as a potential therapeutic target, the development of a knockout (KO) mouse model is an invaluable tool. This document provides detailed application notes and protocols for the generation and characterization of a this compound (gene symbol: Ctsz) knockout mouse model using CRISPR/Cas9 technology.
II. Generation of this compound Knockout Mice via CRISPR/Cas9
The clustered regularly interspaced short palindromic repeats (CRISPR)/Cas9 system offers a rapid and efficient method for generating gene knockouts by introducing targeted double-strand breaks (DSBs), which are then repaired by the error-prone non-homologous end joining (NHEJ) pathway, often resulting in frameshift mutations and a functional knockout.[4]
Experimental Workflow
Caption: Workflow for generating a this compound knockout mouse.
Protocol 1: CRISPR/Cas9-Mediated Generation of Ctsz KO Mice
1. gRNA Design and Synthesis:
-
Identify target sequences in an early exon of the mouse Ctsz gene (NCBI Gene ID: 52171).[5] Online tools such as CHOPCHOP can be used to design single guide RNAs (sgRNAs) with high predicted efficiency and low off-target effects.[6][7]
-
Target sequences should be adjacent to a Protospacer Adjacent Motif (PAM) sequence (NGG for Streptococcus pyogenes Cas9).
-
Synthesize DNA oligonucleotides corresponding to the designed gRNA sequence.
2. In Vitro Transcription of gRNA:
-
Clone the synthesized gRNA oligonucleotides into a suitable vector for in vitro transcription (IVT).
-
Perform IVT using a commercially available kit to generate high quantities of gRNA.
-
Purify the gRNA using a spin column-based method.
3. Microinjection of Zygotes:
-
Prepare a microinjection mix containing Cas9 mRNA (or protein) and the purified gRNA.
-
Harvest zygotes from superovulated female mice (e.g., C57BL/6 strain).
-
Microinject the CRISPR/Cas9 components into the cytoplasm or pronucleus of the zygotes.[8]
4. Embryo Transfer and Generation of Founder Mice:
-
Transfer the microinjected embryos into the oviducts of pseudopregnant surrogate mothers.
-
Allow the embryos to develop to term. The resulting offspring are the founder (F0) generation.
III. Validation of this compound Knockout
Protocol 2: Genotyping of Founder Mice by PCR and Sequencing
1. Genomic DNA Extraction:
-
Obtain a small tissue sample (e.g., tail tip or ear punch) from F0 pups.
-
Extract genomic DNA using a standard proteinase K digestion followed by phenol-chloroform extraction or a commercial DNA extraction kit.[9]
2. PCR Amplification:
-
Design PCR primers flanking the gRNA target site in the Ctsz gene.
-
Perform PCR using the extracted genomic DNA as a template.
3. Detection of Mutations:
-
Analyze the PCR products by agarose (B213101) gel electrophoresis. Indels (insertions or deletions) introduced by CRISPR/Cas9 can sometimes be detected as a size shift in the PCR product.
-
For more precise analysis, sequence the PCR products to identify specific mutations and confirm frameshifts.
4. Breeding for Germline Transmission:
-
Breed founder mice identified with frameshift mutations with wild-type mice to produce the F1 generation.
-
Genotype F1 offspring to confirm germline transmission of the mutated allele.
-
Intercross heterozygous F1 mice to generate homozygous knockout (Ctsz-/-), heterozygous (Ctsz+/-), and wild-type (Ctsz+/+) littermates for subsequent experiments.
Protocol 3: Confirmation of this compound Protein Knockout by Western Blot
1. Tissue Lysate Preparation:
-
Harvest tissues known to express this compound (e.g., spleen, lung, or isolated macrophages).
-
Homogenize the tissue in RIPA buffer supplemented with protease inhibitors.[10]
-
Determine the protein concentration of the lysates using a BCA assay.[10]
2. SDS-PAGE and Immunoblotting:
-
Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.[11]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.[11]
-
Incubate the membrane with a primary antibody specific for this compound overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[11]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[11]
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Protocol 4: this compound Activity Assay
1. Principle:
-
This assay measures the enzymatic activity of this compound using a fluorogenic substrate, such as (Arginine)₂-7-amido-4-methylcoumarin ((Arg)₂-AMC).[12] Cleavage of the substrate by this compound releases the fluorescent AMC molecule.
2. Procedure:
-
Prepare tissue lysates as described for Western blotting.
-
In a 96-well black plate, add tissue lysate to an assay buffer (e.g., 0.1 M sodium acetate, 1 mM EDTA, pH 5.5) containing a reducing agent like DTT.
-
Add the fluorogenic substrate to initiate the reaction.
-
Measure the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
The rate of fluorescence increase is proportional to this compound activity.
Data Presentation: Validation of this compound Knockout
| Validation Method | Wild-Type (Ctsz+/+) | Heterozygous (Ctsz+/-) | Homozygous KO (Ctsz-/-) |
| Genotyping PCR | Single band at expected WT size | Two bands (WT and mutant allele) | Single band at mutant allele size |
| Western Blot | Clear band at ~34 kDa | Reduced intensity band at ~34 kDa | No detectable band |
| Enzyme Activity | Normal activity level | ~50% reduction in activity | No detectable activity |
IV. Phenotypic Analysis of this compound Knockout Mice
Given the known roles of this compound, phenotypic analysis should focus on the immune and nervous systems.
A. Immune System Phenotyping
Protocol 5: Flow Cytometric Analysis of Immune Cell Populations
1. Sample Preparation:
-
Isolate single-cell suspensions from spleen, lymph nodes, and peripheral blood of Ctsz-/-, Ctsz+/-, and Ctsz+/+ mice.
-
For blood, perform red blood cell lysis.
2. Antibody Staining:
-
Stain cells with a panel of fluorescently-conjugated antibodies against surface markers for major immune cell populations (e.g., CD3 for T cells, CD19 for B cells, CD11b for myeloid cells, NK1.1 for NK cells).
-
Include markers for subpopulations (e.g., CD4, CD8 for T cells; Ly6G, Ly6C for myeloid cells).
3. Data Acquisition and Analysis:
-
Acquire data on a multi-color flow cytometer.
-
Analyze the data to quantify the percentages and absolute numbers of different immune cell populations.
Data Presentation: Immune Cell Profiling
| Immune Cell Population | Tissue | Wild-Type (Ctsz+/+) (% of total cells) | Homozygous KO (Ctsz-/-) (% of total cells) |
| CD4+ T Cells | Spleen | Expected Value | Observed Value |
| CD8+ T Cells | Spleen | Expected Value | Observed Value |
| B Cells (CD19+) | Spleen | Expected Value | Observed Value |
| Macrophages (CD11b+ F4/80+) | Peritoneal Cavity | Expected Value | Observed Value |
| Dendritic Cells (CD11c+) | Spleen | Expected Value | Observed Value |
(Note: Expected values are based on literature for wild-type C57BL/6 mice. Observed values would be determined experimentally.)
B. Neuroinflammation Phenotyping
Protocol 6: Assessment of Neuroinflammation
1. Induction of Neuroinflammation:
-
Induce a systemic inflammatory response by intraperitoneal (i.p.) injection of lipopolysaccharide (LPS).[13]
2. Tissue Processing and Analysis:
-
At a specified time point after LPS injection, perfuse the mice and collect brain tissue.
-
Perform immunohistochemistry or immunofluorescence on brain sections for markers of glial activation, such as Iba1 for microglia and GFAP for astrocytes.[14]
-
Measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) in brain homogenates using ELISA or a multiplex cytokine assay.
Data Presentation: Neuroinflammatory Markers
| Marker | Brain Region | Genotype | Treatment | Measurement (e.g., pg/mg protein or % positive area) |
| Iba1 | Cortex | Wild-Type | Saline | Baseline Value |
| Iba1 | Cortex | Wild-Type | LPS | Inflamed Value |
| Iba1 | Cortex | Ctsz-/- | Saline | Baseline Value |
| Iba1 | Cortex | Ctsz-/- | LPS | Observed Value |
| TNF-α | Hippocampus | Wild-Type | LPS | Inflamed Value |
| TNF-α | Hippocampus | Ctsz-/- | LPS | Observed Value |
V. Signaling Pathways Involving this compound
This compound is known to modulate signaling pathways primarily through its carboxypeptidase activity on the C-terminus of target proteins.
A. β2 Integrin Activation Pathway
This compound cleaves C-terminal amino acids of the β2 integrin subunit (CD18), which is part of the LFA-1 and Mac-1 receptors. This cleavage is thought to enhance integrin activation, promoting cell adhesion and migration.[1][2]
Caption: this compound-mediated activation of β2 integrins.
B. Enolase Neurotrophic Signaling Pathway
This compound can cleave the C-terminal residues of α and γ-enolase, abolishing their neurotrophic activity. This suggests a role for this compound in regulating neuronal survival and neurite outgrowth.[1][2]
Caption: this compound regulation of enolase neurotrophic activity.
VI. Conclusion
The development of a this compound knockout mouse model provides a powerful system to investigate its role in health and disease. The protocols and application notes provided herein offer a comprehensive guide for the generation, validation, and phenotypic characterization of this model. Such studies are critical for understanding the complex biology of this compound and for the development of novel therapeutic strategies targeting this enzyme in immune disorders, neurodegenerative diseases, and cancer.
References
- 1. The role of this compound in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of this compound in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Universal Mouse Genotyping Protocol | Mouse Genetics Core | Washington University in St. Louis [mousegeneticscore.wustl.edu]
- 4. Generating a CRISPR knockout mouse through a strong premature termination codon: a cautionary tale - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ctsz cathepsin Z [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Three CRISPR Approaches for Mouse Genome Editing [jax.org]
- 9. boneandcancer.org [boneandcancer.org]
- 10. Sample preparation and Western blot assay [bio-protocol.org]
- 11. origene.com [origene.com]
- 12. benchchem.com [benchchem.com]
- 13. scantox.com [scantox.com]
- 14. Multiparametric MRI assessment of acute neuroinflammation in a murine model of peripheral LPS stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Real-Time PCR Analysis of Cathepsin X mRNA Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin X (CTSX), also known as Cathepsin Z or P, is a lysosomal cysteine protease that distinguishes itself from other cathepsins by its unique carboxypeptidase activity.[1][2][3] Predominantly expressed in immune cells such as monocytes, macrophages, and dendritic cells, this compound plays a significant role in various physiological and pathological processes.[1][2][3] Its involvement in immune response, cell adhesion, migration, and signal transduction has made it a molecule of interest in immunology and oncology research.[4]
Functionally, this compound has been shown to modulate the activity of β2 integrins, such as Mac-1 (CD11b/CD18) and LFA-1 (CD11a/CD18), by cleaving regulatory motifs at their C-terminus.[1][2][3][5] This activation of integrins enhances cell adhesion, phagocytosis, and the migration of immune cells.[1][2][3][5] Given its role in these critical cellular functions, the accurate quantification of this compound mRNA expression is essential for understanding its regulation and its potential as a therapeutic target and biomarker in various diseases.
This document provides a detailed protocol for the quantification of human this compound mRNA levels using SYBR Green-based quantitative real-time polymerase chain reaction (qRT-PCR). It includes a comprehensive experimental workflow, guidelines for primer design and validation, data analysis, and troubleshooting.
Signaling Pathway of this compound in Immune Cells
This compound primarily exerts its signaling function through the modulation of β2 integrins on the surface of immune cells. The following diagram illustrates the key interactions and downstream effects.
Caption: this compound signaling pathway via β2 integrin activation.
Experimental Workflow for qRT-PCR
The quantification of this compound mRNA involves several key steps, from sample preparation to data analysis. The following diagram outlines the general experimental workflow.
Caption: Experimental workflow for this compound mRNA quantification by qRT-PCR.
Detailed Experimental Protocols
Total RNA Isolation
High-quality, intact RNA is crucial for accurate gene expression analysis.
-
Materials:
-
TRIzol® reagent or equivalent RNA isolation kit.
-
75% Ethanol (prepared with nuclease-free water).
-
Nuclease-free water.
-
Microcentrifuge tubes.
-
-
Protocol:
-
Homogenize cells or tissues in TRIzol® reagent (1 mL per 5-10 x 10^6 cells or 50-100 mg of tissue).
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol® reagent. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase containing the RNA to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol® reagent used.
-
Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet once with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the RNA pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA in an appropriate volume of nuclease-free water.
-
Assess RNA quality and quantity.
-
RNA Quality and Quantity Assessment
-
Spectrophotometry: Measure the absorbance at 260 nm and 280 nm. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Agarose (B213101) Gel Electrophoresis: Visualize the integrity of the 18S and 28S ribosomal RNA bands.
Reverse Transcription (cDNA Synthesis)
-
Materials:
-
Reverse transcriptase kit with oligo(dT) and/or random primers.
-
Nuclease-free water.
-
-
Protocol:
-
In a nuclease-free tube, combine 1 µg of total RNA with the components of the reverse transcriptase kit according to the manufacturer's instructions.
-
Include a no-reverse transcriptase control (-RT) to check for genomic DNA contamination.
-
Perform the reverse transcription reaction using a thermal cycler with the appropriate temperature profile as recommended by the kit manufacturer.
-
Store the resulting cDNA at -20°C.
-
Quantitative Real-Time PCR (qPCR)
Primer Design and Validation:
As specific, universally validated primer sequences for human this compound (CTSX) are not consistently reported across all publications, it is crucial to design and validate primers for your specific experimental conditions.
-
Primer Design Guidelines:
-
Target: Human this compound (CTSX), RefSeq Accession No. NM_001910.
-
Amplicon Length: 60-150 base pairs.
-
Primer Length: 18-24 nucleotides.
-
GC Content: 40-60%.
-
Melting Temperature (Tm): 58-62°C, with the forward and reverse primers having a Tm within 2°C of each other.
-
Specificity: Design primers to span an exon-exon junction to avoid amplification of genomic DNA. Use NCBI's Primer-BLAST tool to check for specificity.
-
Avoid runs of identical nucleotides, especially G's, and secondary structures.
-
Table 1: Example of Designed (Not Pre-validated) Primers for Human CTSX and a Reference Gene
| Gene Name | Forward Primer (5'-3') | Reverse Primer (5'-3') | Amplicon Size (bp) |
| CTSX | AGACCTTCTACGGCTCCCTG | TCCAGGAAGTAGTTGGCAGG | 120 |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC | 150 |
| ACTB | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT | 115 |
Note: These primer sequences are examples and must be experimentally validated before use.
-
Primer Validation Protocol:
-
Specificity Check: Perform a standard PCR followed by agarose gel electrophoresis to ensure a single product of the expected size is amplified.
-
Melt Curve Analysis: After a qPCR run, perform a melt curve analysis. A single, sharp peak indicates the amplification of a single specific product.
-
Efficiency Calculation: Prepare a 5-fold serial dilution of a pooled cDNA sample. Run qPCR and plot the Ct values against the log of the dilution factor. The slope of the standard curve is used to calculate the PCR efficiency (E = 10^(-1/slope) - 1). An efficiency between 90% and 110% is acceptable.
-
qPCR Reaction Setup:
-
Materials:
-
SYBR Green qPCR Master Mix (2X).
-
Forward and reverse primers (10 µM stock).
-
cDNA template.
-
Nuclease-free water.
-
qPCR plates and optical seals.
-
-
Protocol:
-
Prepare a master mix for the number of reactions plus 10% extra.
-
For a 20 µL reaction, combine:
-
10 µL SYBR Green qPCR Master Mix (2X)
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template (e.g., 10-100 ng)
-
6 µL Nuclease-free water
-
-
Pipette the master mix into the qPCR plate wells.
-
Add the cDNA template to the respective wells.
-
Include no-template controls (NTC) for each primer set.
-
Seal the plate, centrifuge briefly, and place it in the real-time PCR instrument.
-
qPCR Cycling Conditions:
-
Standard SYBR Green Protocol:
-
Initial Denaturation: 95°C for 10 minutes.
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute (data collection step).
-
-
Melt Curve Analysis: As per the instrument's software instructions.
-
Data Presentation and Analysis
The relative quantification of gene expression is typically performed using the 2-ΔΔCt (Livak) method. This method normalizes the expression of the target gene (CTSX) to a reference (housekeeping) gene and compares the treated/experimental samples to a control/calibrator sample.
Table 2: Example of Raw Ct Values
| Sample Group | Replicate | CTSX Ct | GAPDH Ct |
| Control | 1 | 25.4 | 20.1 |
| 2 | 25.6 | 20.3 | |
| 3 | 25.5 | 20.2 | |
| Treated | 1 | 23.1 | 20.2 |
| 2 | 23.3 | 20.4 | |
| 3 | 23.2 | 20.3 |
Data Analysis Steps:
-
Calculate the average Ct value for each gene in each sample group.
-
Calculate ΔCt for each sample: ΔCt = Ct(CTSX) - Ct(GAPDH).
-
Calculate the average ΔCt for each group.
-
Calculate ΔΔCt: ΔΔCt = Average ΔCt(Treated) - Average ΔCt(Control).
-
Calculate the Fold Change: Fold Change = 2-ΔΔCt.
Table 3: Summary of Relative Quantification Data
| Sample Group | Average CTSX Ct | Average GAPDH Ct | Average ΔCt | ΔΔCt | Fold Change (2-ΔΔCt) |
| Control | 25.5 | 20.2 | 5.3 | 0 | 1.0 |
| Treated | 23.2 | 20.3 | 2.9 | -2.4 | 5.28 |
In this example, the expression of this compound mRNA in the treated group is approximately 5.28-fold higher than in the control group.
Troubleshooting
Table 4: Common qPCR Issues and Solutions
| Issue | Possible Cause | Solution |
| No amplification or late amplification | Poor RNA quality or quantity. | Re-isolate RNA and ensure high purity and integrity. |
| Inefficient primers. | Redesign and re-validate primers. | |
| qPCR inhibitors present. | Dilute the cDNA template. | |
| Multiple peaks in melt curve | Primer-dimers or non-specific amplification. | Optimize primer concentration and annealing temperature. Redesign primers if necessary. |
| High variability between replicates | Pipetting errors. | Use calibrated pipettes and be consistent. Prepare a master mix. |
| Poor sample quality. | Ensure consistent sample collection and processing. | |
| Amplification in NTC | Contamination of reagents or workspace. | Use nuclease-free water and filter tips. Clean workspace with a DNA decontamination solution. |
References
Application Notes and Protocols: Cathepsin X as a Potential Biomarker for Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin X, also known as Cathepsin Z or P, is a cysteine protease that is increasingly implicated in the pathogenesis of various cancers, including prostate cancer.[1][2] Unlike many other cathepsins, this compound primarily functions as a carboxypeptidase.[3] Its expression has been found to be significantly upregulated in prostatic intraepithelial neoplasia (PIN) and invasive prostate adenocarcinomas, suggesting a role in the early stages of tumor development.[4] This document provides detailed application notes and protocols for the investigation of this compound as a potential biomarker for prostate cancer.
Data Presentation
The following tables summarize the quantitative data regarding this compound expression and activity in prostate cancer.
Table 1: this compound Expression in Prostate Cancer
| Sample Type | Method | Key Findings | Reference |
| Matched malignant and non-malignant prostate tissue (n=56) | Immunohistochemistry (IHC) | Prostatic intraepithelial neoplasias (PINs) and prostate carcinomas stained highly positive for this compound, showing a significant difference to the staining of normal prostate glands. | [4] |
| Matched malignant and non-malignant prostate tissue (n=56) | Western Blot | Upregulation of this compound at the protein level was confirmed in malignant tissue compared to non-malignant tissue. | [4] |
| Matched malignant and non-malignant prostate tissue (n=56) | Quantitative RT-PCR | No statistically significant difference was observed at the mRNA level between malignant and non-malignant tissue. | [4] |
| Prostate Cancer Cell Lines (PC-3, DU145, LNCaP) vs. Normal Prostate Epithelial Cells (RWPE-1) | qPCR and Western Blot | This compound expression was highest in PC3 cells, followed by DU145 and LNCaP, and significantly lower in RWPE-1 cells. | [5] |
Table 2: this compound Enzymatic Activity in Prostate Cancer
| Sample Type | Method | Substrate | Key Findings | Reference |
| Prostate Cancer Cell Line (PC-3) | Fluorogenic Assay | Abz-FEK(Dnp)-OH | High this compound activity was detected in PC-3 cell lysates. | [3] |
| Prostate Cancer Cell Lines | Fluorogenic Assay | (Arg)₂-AMC | This substrate can be used to measure this compound activity in cell lysates. | N/A |
Signaling Pathways and Experimental Workflows
This compound Signaling in Prostate Cancer Cell Invasion
This compound is implicated in the regulation of cell adhesion and migration, key processes in cancer invasion and metastasis. One of the proposed mechanisms involves the interaction of this compound with integrin receptors, particularly the β2 subunit.[1] This interaction can modulate integrin signaling, leading to cytoskeletal rearrangements and altered cell motility. The following diagram illustrates a potential signaling pathway involving this compound in prostate cancer.
Caption: Signaling pathway of this compound in cancer cell invasion.
Experimental Workflow for Investigating this compound
The following diagram outlines a general workflow for the investigation of this compound as a biomarker in prostate cancer.
Caption: Workflow for this compound biomarker investigation.
Experimental Protocols
Immunohistochemistry (IHC) for this compound in Formalin-Fixed Paraffin-Embedded (FFPE) Prostate Tissue
This protocol is adapted from general IHC procedures and should be optimized for specific antibodies and tissues.[6]
Materials:
-
FFPE prostate tissue sections (4-5 µm) on charged slides
-
Xylene or equivalent clearing agent
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 1% BSA or 5% normal serum in PBS)
-
Primary antibody: Polyclonal antibody to human prothis compound[4]
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse in 100% ethanol (2 x 3 minutes).
-
Immerse in 95% ethanol (1 x 3 minutes).
-
Immerse in 70% ethanol (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer.
-
Heat in a microwave oven or water bath at 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer to the optimal concentration (to be determined by titration).
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with DAB substrate until desired stain intensity develops.
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Western Blot for this compound
Materials:
-
Prostate tissue lysates or prostate cancer cell lysates
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody: Anti-Cathepsin X antibody
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Sample Preparation:
-
Lyse cells or homogenize tissue in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST (3 x 5 minutes).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST (3 x 5 minutes).
-
Incubate the membrane with ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantitative Real-Time PCR (RT-qPCR) for this compound mRNA
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for this compound and a reference gene (e.g., GAPDH)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from prostate tissue or cells.
-
Synthesize cDNA from the extracted RNA.
-
-
qPCR Reaction:
-
Set up the qPCR reaction with cDNA, primers, and master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the Ct values for this compound and the reference gene.
-
Calculate the relative expression of this compound using the ΔΔCt method.
-
This compound Enzymatic Activity Assay
This protocol is based on the use of a fluorogenic substrate.[3]
Materials:
-
Prostate tissue or cell lysates
-
Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5)
-
Fluorogenic substrate: (Arginine)₂-7-amido-4-methylcoumarin ((Arg)₂-AMC)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Sample Preparation:
-
Prepare fresh lysates from prostate tissue or cells in a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Assay Reaction:
-
Add diluted lysates to the wells of a 96-well plate.
-
Add the fluorogenic substrate to each well to a final concentration of 10-50 µM.
-
Incubate the plate at 37°C, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a fluorometer with excitation at ~360 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Normalize the activity to the protein concentration of the lysate.
-
Conclusion
The available evidence strongly suggests that this compound is upregulated at the protein level in prostate cancer and may play a significant role in its early development and progression. The protocols provided in this document offer a framework for researchers to further investigate the potential of this compound as a diagnostic and prognostic biomarker, as well as a therapeutic target in prostate cancer. Further studies are needed to establish standardized quantitative assays and to fully elucidate the signaling pathways through which this compound exerts its effects in prostate cancer.
References
- 1. The role of this compound in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrin signaling aberrations in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Up-regulation of this compound in prostate cancer and prostatic intraepithelial neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prognostic and immunological implications of cathepsin Z overexpression in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - TW [thermofisher.com]
Therapeutic Targeting of Cathepsin X in Neurodegeneration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the therapeutic potential of targeting Cathepsin X in neurodegenerative diseases. It includes a summary of quantitative data, detailed experimental protocols for key assays, and diagrams of relevant signaling pathways and workflows to guide researchers in this promising field.
Introduction
This compound, a lysosomal cysteine protease, is emerging as a significant player in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD).[1][2][3][4][5] Unlike other cathepsins, this compound primarily functions as a carboxypeptidase.[6] Its expression is upregulated in the brain, particularly in microglia and aged neurons, in response to neuroinflammatory stimuli.[1][7][8] This increased activity contributes to microglia-mediated neurodegeneration, making this compound an attractive therapeutic target.[1][7]
Role in Neurodegeneration
This compound is implicated in neurodegenerative processes through several mechanisms:
-
Neuroinflammation: It is a key mediator in lipopolysaccharide (LPS)-induced neuroinflammation.[1][7] In activated microglia, this compound, along with Cathepsin B, activates the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines.[1]
-
Neuronal Death: Inhibition of this compound has been shown to attenuate mitochondrial dysfunction and apoptotic neuronal death in experimental models.[1] It can also promote apoptosis of neuronal cells by activating the caspase cascade.[9]
-
Disruption of Neurotrophic Factors: The proteolytic activity of this compound can disrupt the neurotrophic function of γ-enolase, a protein with neuroprotective effects.[1][10]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on this compound in neurodegeneration.
Table 1: Upregulation of this compound in Neurodegenerative Models
| Model System | Condition | Fold Increase in this compound Expression/Activity | Reference |
| Rat Brain (Striatum) | Lipopolysaccharide (LPS) unilateral injection | Strong upregulation of expression and activity | [7] |
| Rat Brain (Substantia Nigra pars compacta) | 6-hydroxydopamine (6-OHDA) unilateral injection | Markedly upregulated expression | [8] |
| BV2 Microglial Cells | LPS and poly(I:C) co-stimulation | Increased extracellular protein levels and activity | [11] |
| Transgenic Mouse Models of AD | Amyloid plaque surrounding microglia | Upregulation in microglial cells | [7][8] |
Table 2: Efficacy of this compound Inhibitors
| Inhibitor | Model System | Effect | Concentration/Dose | Reference |
| AMS36 | 6-OHDA-treated neuronal cells | Attenuated mitochondrial dysfunction and apoptotic death | Not specified | [1] |
| AMS36 | LPS-injected rat brain | Protective effects against striatal degeneration | Continuous administration | [7] |
| AMS36 | LPS-activated BV2 cells | Suppressed proinflammatory molecule production and cytokine release | Not specified | [11] |
| AMS36 | 6-OHDA-treated PC12 cells | Prevented loss of tyrosine hydroxylase, caspase-3 activation, and ROS generation | Not specified | [12] |
Signaling Pathways and Experimental Workflows
This compound-Mediated Neuroinflammatory Signaling
The following diagram illustrates the central role of this compound in the neuroinflammatory cascade within microglia.
Experimental Workflow: Assessing this compound Inhibition
This diagram outlines a typical workflow for evaluating the efficacy of a potential this compound inhibitor.
Experimental Protocols
Protocol 1: In Vitro this compound Activity Assay
This protocol is for determining this compound activity in cell lysates or culture supernatants using a fluorogenic substrate.
Materials:
-
Cell lysate or culture supernatant
-
Assay Buffer: 100 mM sodium acetate, pH 5.5, 0.1% polyethylene (B3416737) glycol 8000, 5 mM dithiothreitol (B142953) (DTT), 1.5 mM EDTA
-
Fluorogenic Substrate: Abz-Phe-Glu-Lys(Dnp)-OH (10 µM final concentration)
-
96-well black microplate
-
Microplate fluorometer
Procedure:
-
Sample Preparation:
-
Assay Setup:
-
In a 96-well black microplate, add 50 µg of cell lysate protein or 100 µL of culture supernatant to each well.
-
Add Assay Buffer to a final volume of 190 µL.
-
Include a blank control with Assay Buffer only.
-
-
Enzyme Activation:
-
Incubate the plate at 37°C for 10 minutes to activate the enzyme.[11]
-
-
Substrate Addition:
-
Add 10 µL of the fluorogenic substrate to each well to initiate the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a microplate fluorometer pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically for 30 minutes with an excitation wavelength of 320 nm and an emission wavelength of 420 nm.[11]
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (ΔF/Δt) from the linear portion of the kinetic curve.
-
Express this compound activity relative to the control group.[11]
-
Protocol 2: Western Blot Analysis of this compound and Downstream Targets
This protocol describes the detection of this compound, components of the NF-κB pathway, and markers of neurodegeneration by Western blotting.
Materials:
-
Cell or tissue lysates
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Cathepsin X, anti-p65, anti-IκBα, anti-iNOS, anti-Tyrosine Hydroxylase, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.[17]
-
Incubate the membrane with the desired primary antibody (diluted according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times with TBST for 10 minutes each.[15]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane three times with TBST for 10 minutes each.[15]
-
-
Detection and Analysis:
Conclusion
The accumulating evidence strongly suggests that this compound is a pathogenic factor in neuroinflammation-induced neurodegeneration.[7] Its upregulation in key neurodegenerative diseases and its role in critical inflammatory pathways highlight its potential as a therapeutic target. The protocols and information provided herein offer a foundation for researchers to further investigate the role of this compound and to develop and evaluate novel inhibitors for the treatment of these devastating disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Broadening Horizons: Exploring the Cathepsin Family as Therapeutic Targets for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Upregulation of Cysteine Protease this compound in the 6-Hydroxydopamine Model of Parkinson’s Disease | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. The Role of Cysteine Protease Cathepsins B, H, C, and X/Z in Neurodegenerative Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Neuroinflammation-Induced Upregulation of Glial this compound Expression and Activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Upregulation of Cysteine Protease this compound in the 6-Hydroxydopamine Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Insights into the Role of Cysteine Cathepsins in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of this compound in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cysteine Peptidase this compound as a Therapeutic Target for Simultaneous TLR3/4-mediated Microglia Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Cysteine Protease Cathepsins B, H, C, and X/Z in Neurodegenerative Diseases and Cancer [mdpi.com]
- 13. Sample preparation and Western blot assay [bio-protocol.org]
- 14. Western Blot Sample Preparation Protocol [novusbio.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. cdn.origene.com [cdn.origene.com]
Application Notes and Protocols for High-Throughput Screening of Novel Cathepsin X Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin X, also known as cathepsin Z or P, is a lysosomal cysteine protease belonging to the papain superfamily.[1] Unlike many other cathepsins that function as endopeptidases, this compound is unique in that it primarily exhibits carboxypeptidase activity, cleaving single amino acid residues from the C-terminus of peptides and proteins.[2][3] This enzyme is predominantly expressed in immune cells, including monocytes, macrophages, and dendritic cells.[2][4] Dysregulation of this compound activity has been implicated in a variety of pathological conditions, including cancer, neurodegenerative disorders, and autoimmune diseases, making it an attractive therapeutic target.[5][6][7]
These application notes provide a comprehensive guide for the high-throughput screening (HTS) and characterization of novel inhibitors of human this compound. The protocols detailed below are designed for a fluorogenic, in vitro enzymatic assay suitable for HTS campaigns.
Data Presentation: Inhibitory Potency of Known this compound and Related Cysteine Cathepsin Inhibitors
A critical aspect of drug discovery is the quantitative assessment of inhibitor potency. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for several known this compound inhibitors and other relevant cysteine cathepsin inhibitors. This data provides a benchmark for the evaluation of newly discovered compounds.
| Inhibitor | Target Cathepsin | IC50 (µM) | Ki (µM) | Inhibitor Type | Reference(s) |
| Z9 | This compound | - | 2.45 ± 0.05 | Reversible | [8] |
| This compound-IN-1 | This compound | 7.13 | - | Not Specified | MedChemExpress |
| AMS-36 | This compound | - | - | Irreversible | [8] |
| Panduratin A | This compound | - | - | Not Specified | [9] |
| Odanacatib | Cathepsin K | 0.0002 | - | Not Specified | [10] |
| Balicatib | Cathepsin K | 0.0014 | - | Not Specified | [10] |
| MIV-711 | Cathepsin K | 0.043 | 0.00098 | Not Specified | [11] |
| Z-Arg-Lys-AOMK | Cathepsin B | 0.02 (at pH 7.2) | - | Irreversible | [12] |
| CA-074 | Cathepsin B | 0.006 (at pH 4.6) | - | Not Specified | [12] |
Experimental Protocols
High-Throughput Screening (HTS) Protocol for this compound Inhibitors
This protocol describes a fluorometric, in vitro enzymatic assay in a 384-well format, adapted from established methods for other cysteine cathepsins.[13]
Assay Principle:
The assay utilizes a fluorogenic substrate, such as (Arginine)₂-7-amido-4-methylcoumarin ((Arg)₂-AMC), which is a dipeptide conjugated to the fluorescent reporter 7-amido-4-methylcoumarin (AMC).[2] In its intact form, the substrate is non-fluorescent. Upon cleavage by this compound, the free AMC is released, which emits a strong fluorescent signal upon excitation. The rate of fluorescence increase is directly proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of substrate cleavage, resulting in a decreased fluorescent signal.
Materials and Reagents:
-
Human Recombinant this compound: Purified enzyme.
-
Assay Buffer: 100 mM Sodium Acetate (pH 5.5), 5 mM L-cysteine, 1.5 mM EDTA, and 0.1% PEG 8000.[14]
-
Fluorogenic Substrate: (Arg)₂-AMC or a similar suitable substrate for this compound.
-
Test Compounds: Small molecule library compounds dissolved in 100% DMSO.
-
Positive Control Inhibitor: A known this compound inhibitor (e.g., Z9 or a commercially available inhibitor).
-
384-well black, flat-bottom plates.
-
Fluorescence plate reader capable of excitation at ~360 nm and emission at ~460 nm.
Experimental Procedure:
-
Reagent Preparation:
-
1x Assay Buffer: Prepare the assay buffer and keep it on ice.
-
Enzyme Solution: Thaw the recombinant human this compound on ice. Dilute the enzyme to the desired working concentration in 1x Assay Buffer immediately before use. The optimal concentration should be determined empirically by titration to achieve a robust signal-to-background ratio.
-
Substrate Solution: Prepare the fluorogenic substrate solution at 2x the final desired concentration in 1x Assay Buffer. Protect from light. The optimal substrate concentration should be at or near the Km value for this compound.
-
Compound Plates: Prepare serial dilutions of the test compounds and control inhibitor in 100% DMSO.
-
-
Assay Protocol (384-well format):
-
Compound Addition: Dispense 2.5 µL of diluted test compounds, positive control, or vehicle (assay buffer with the same final DMSO concentration) into the appropriate wells of the 384-well plate.
-
Enzyme Addition: Add 10 µL of the diluted this compound enzyme solution to all wells except for the "no enzyme" control wells. Add 10 µL of 1x Assay Buffer to the "no enzyme" control wells.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for the interaction between the compounds and the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding 12.5 µL of the 2x substrate solution to all wells.
-
Fluorescence Reading: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity in a kinetic mode for 30-60 minutes at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.
-
Data Analysis:
-
Primary Screen Analysis: For single-point screening, calculate the percent inhibition for each test compound relative to the positive (enzyme with vehicle) and negative (no enzyme) controls.
-
Dose-Response Analysis: For compounds that show significant inhibition, plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Secondary Assay: Hit Confirmation and Selectivity Profiling
Confirmed hits from the primary screen should be further characterized to confirm their activity and assess their selectivity against other related cysteine cathepsins (e.g., cathepsins B, L, S, and K). The same fluorometric assay principle can be used, substituting this compound with the other cathepsin enzymes and their respective preferred substrates.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Workflow for the discovery of novel this compound inhibitors.
Caption: this compound-mediated β2 integrin signaling pathway.
Caption: Principle of the fluorogenic HTS assay for this compound inhibitors.
References
- 1. Emerging principles in protease-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cysteine cathepsins: From structure, function and regulation to new frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carboxypeptidase this compound mediates beta2-integrin-dependent adhesion of differentiated U-937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scilit.com [scilit.com]
- 8. Evaluation of novel cathepsin-X inhibitors in vitro and in vivo and their ability to improve cathepsin-B-directed antitumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Nonclinical and clinical pharmacological characterization of the potent and selective cathepsin K inhibitor MIV-711 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neutral pH-Selective Inhibition of Cytosolic Cathepsin B: A Novel Drug Targeting Strategy for Traumatic Brain Injury and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Measuring Cathepsin X Activity in Living Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin X, also known as Cathepsin Z or Cathepsin P, is a lysosomal cysteine protease that distinguishes itself from other members of the papain family by functioning exclusively as a carboxypeptidase.[1] It plays a significant role in various physiological and pathological processes, including immune responses, inflammation, cancer progression, and neurodegenerative conditions.[1][2][3] Unlike methods that measure total protein levels, the assessment of this compound enzymatic activity provides a more accurate representation of its functional role in living systems. This document provides detailed protocols and application notes for measuring this compound activity in living cells using activity-based probes (ABPs).
Activity-based probes are powerful chemical tools that covalently modify the active site of an enzyme, allowing for direct and specific detection of its activity.[4] For this compound, fluorescently-labeled ABPs have been developed to enable visualization and quantification of its activity in intact cells.[1][2][5]
Principle of Selective this compound Activity Measurement
Selectively measuring this compound activity in live cells can be achieved through a two-step approach involving a broad-spectrum cysteine cathepsin inhibitor and a broad-spectrum activity-based probe.[1]
-
Inhibition of other Cathepsins: Cells are first pre-treated with an inhibitor such as GB111-NH₂, which blocks the activity of most cysteine cathepsins but not this compound.[1]
-
Labeling of Active this compound: Subsequently, a broad-spectrum, cell-permeable, fluorescently-labeled ABP (e.g., MGP140 or Cy5DCG04) is added.[1] This probe will then covalently bind to the active site of the remaining active cysteine protease, which is predominantly this compound.
The resulting fluorescence signal is directly proportional to the active this compound in the cells and can be visualized by fluorescence microscopy or quantified by methods such as flow cytometry or in-gel fluorescence scanning.
Data Presentation
Activity-Based Probes for this compound
| Probe | Warhead Type | Reporter Tag | Specificity | Application | Reference |
| MGP140 | Epoxide | Cy5 | Broad-spectrum cysteine cathepsins | Live-cell imaging, In vivo imaging | [1] |
| Cy5DCG04 | Epoxide | Cy5 | Broad-spectrum cysteine cathepsins | Live-cell imaging, In vivo imaging | [1] |
| GB123 | Acyloxymethylketone (AOMK) | Cy5 | Broad-spectrum cysteine cathepsins (does not label this compound) | Control for non-Cathepsin X labeling | [1] |
| BMV109 | Quenched ABP (qABP) | Cy5 | Pan-cysteine cathepsin | Live-cell imaging, In-gel fluorescence scanning | [6] |
Inhibitors for Selective this compound Labeling
| Inhibitor | Target | Function in Assay | Typical Concentration | Reference |
| GB111-NH₂ | Most cysteine cathepsins (not this compound) | To block non-Cathepsin X cathepsins before ABP labeling | 10 µM | [1] |
| JPM-OEt | Pan-cysteine cathepsin inhibitor | Negative control to block all cathepsin activity | 100 µM | [1] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound Activity by Fluorescence Microscopy
This protocol details the steps for selectively labeling and visualizing active this compound in adherent living cells.
Materials:
-
Adherent cells (e.g., KG-1 cells)
-
4-well chambered coverglass system
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound activity-based probe (e.g., MGP140)
-
Cysteine cathepsin inhibitor (e.g., GB111-NH₂)
-
Pan-cysteine cathepsin inhibitor (e.g., JPM-OEt)
-
DMSO (vehicle control)
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Pre-treat the chambered coverglass with 0.01% poly-L-lysine.
-
Seed cells (e.g., 400,000 KG-1 cells/well) and allow them to adhere for 24 hours in a 37°C, 5% CO₂ incubator.[1]
-
-
Inhibitor Pre-treatment:
-
Prepare working solutions of inhibitors in complete media.
-
Aspirate the old media from the cells and add the following to respective wells:
-
Test Sample: Complete media with 10 µM GB111-NH₂.
-
Negative Control: Complete media with 100 µM JPM-OEt.
-
Vehicle Control: Complete media with DMSO.
-
-
Incubate for 1 hour at 37°C.[1]
-
-
Probe Labeling:
-
Add the fluorescent ABP (e.g., 5 µM MGP140) to each well.
-
Incubate for 30 minutes at 37°C.[1]
-
-
Washing:
-
Aspirate the probe-containing media.
-
Rinse the cells with the corresponding inhibitor-containing media (or DMSO media for the control) to remove unbound probe.
-
Add fresh inhibitor-containing media to each well and incubate for 3 hours at 37°C to allow for washout of excess probe.[1]
-
-
Imaging:
-
Aspirate the wash media and add fresh PBS or imaging buffer.
-
Visualize the cells using a fluorescence microscope with the appropriate filter set for the fluorophore (e.g., Cy5).[1]
-
Protocol 2: In-Gel Fluorescence Scanning of this compound Activity
This protocol allows for the visualization and relative quantification of active this compound by SDS-PAGE.
Materials:
-
Suspension or adherent cells
-
Lysis buffer (e.g., 50 mM NaOAc, pH 5.5, 2 mM DTT, 5 mM MgCl₂)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Cell Labeling:
-
Follow steps 2 and 3 from Protocol 1 for inhibitor pre-treatment and probe labeling of cells in suspension or in a culture dish.
-
-
Cell Lysis:
-
After labeling, wash the cells with PBS.
-
Lyse the cells in a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add SDS-PAGE loading buffer to the lysates and boil for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel according to standard procedures.
-
-
In-Gel Fluorescence Scanning:
-
After electrophoresis, scan the gel using a flatbed laser scanner with the appropriate laser and emission filters for the fluorophore on the ABP (e.g., Cy5).[1]
-
The fluorescent band corresponding to the molecular weight of this compound will indicate its activity.
-
Visualization of Workflows and Pathways
Caption: Workflow for selective labeling and analysis of active this compound in living cells.
Caption: Simplified signaling pathway of this compound in modulating cell adhesion and migration.
References
- 1. Development of activity-based probes for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of activity-based probes for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photodynamic Quenched Cathepsin Activity Based Probes for Cancer Detection and Macrophage Targeted Therapy [thno.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Live Cell Imaging and Profiling of Cysteine Cathepsin Activity Using a Quenched Activity-Based Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Substrate Profiling of Cathepsin X using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin X (also known as Cathepsin Z) is a cysteine protease of the papain family that exhibits unique carboxypeptidase activity, sequentially removing single C-terminal amino acids from proteins and peptides.[1][2] Unlike many other cathepsins that are endopeptidases, this compound's restricted positional specificity suggests a more regulatory role in cellular processes.[3] It is predominantly expressed in immune cells, including monocytes, macrophages, and dendritic cells.[4] Emerging evidence indicates that this compound is a key modulator of cell signaling pathways, particularly in the activation of β2 integrin receptors, which are crucial for immune cell adhesion, migration, and phagocytosis.[1] Dysregulation of this compound activity has been implicated in inflammatory diseases, neurodegenerative disorders, and cancer, making it an attractive therapeutic target.
This application note provides a detailed protocol for the identification and quantification of this compound substrates from complex biological samples using a mass spectrometry-based approach, specifically Terminal Amine Isotopic Labeling of Substrates (TAILS). This powerful technique allows for the enrichment and identification of neo-N-terminal peptides generated by protease cleavage, providing insights into the specific substrates and cleavage sites of this compound.
Signaling Pathway: this compound-Mediated β2 Integrin Activation
This compound plays a crucial role in the activation of β2 integrins, such as Mac-1 (CD11b/CD18) and LFA-1 (CD11a/CD18), by cleaving the C-terminal amino acids of the β2 subunit. This cleavage event induces a conformational change in the integrin, leading to its activation and subsequent downstream signaling, which promotes cell adhesion, migration, and phagocytosis.
Caption: this compound-mediated activation of β2 integrin signaling pathway.
Experimental Workflow: N-Terminomics (TAILS) for Substrate Discovery
The TAILS (Terminal Amine Isotopic Labeling of Substrates) method is a powerful approach for identifying protease substrates from complex biological mixtures. The workflow involves the differential isotopic labeling of primary amines (N-termini of proteins and lysine (B10760008) residues), followed by tryptic digestion and enrichment of the N-terminal peptides. This allows for the specific identification of neo-N-termini generated by protease activity.
Caption: Experimental workflow for TAILS N-terminomics.
Experimental Protocols
Cell Lysis and Protein Extraction
-
Cell Culture: Culture cells of interest (e.g., macrophages, dendritic cells) under desired experimental conditions (e.g., with and without a this compound inhibitor).
-
Harvesting: Harvest cells by centrifugation at 300 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS.
-
Lysis: Resuspend the cell pellet in lysis buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.0, 75 mM NaCl, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).
-
Sonication: Sonicate the lysate on ice to ensure complete cell disruption and to shear genomic DNA.
-
Centrifugation: Clarify the lysate by centrifugation at 16,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
Reduction, Alkylation, and iTRAQ Labeling (TAILS)
-
Reduction: Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 5 mM and incubating for 1 hour at 37°C.
-
Alkylation: Alkylate free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.
-
Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.
-
iTRAQ Labeling: Perform isotopic labeling of primary amines using an 8-plex iTRAQ reagent kit according to the manufacturer's instructions. This step labels the N-termini of proteins and the epsilon-amino group of lysine residues.
Trypsin Digestion and Enrichment of N-terminal Peptides
-
Buffer Exchange: Exchange the buffer of the labeled protein sample to a trypsin-compatible buffer (e.g., 50 mM TEAB) using a desalting column.
-
Trypsin Digestion: Digest the proteins with sequencing-grade modified trypsin at a 1:50 (w/w) enzyme-to-protein ratio overnight at 37°C.
-
Enrichment: Enrich for the iTRAQ-labeled N-terminal peptides using a polymer-based negative selection method according to the TAILS protocol. This step removes the internal tryptic peptides, which are not labeled at their N-termini.
LC-MS/MS Analysis
-
Sample Preparation: Desalt the enriched N-terminal peptides using a C18 StageTip.
-
LC Separation: Separate the peptides using a nano-flow HPLC system with a C18 reversed-phase column and a linear gradient of acetonitrile (B52724) in 0.1% formic acid.
-
MS Analysis: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap) in data-dependent acquisition mode.
Data Analysis
-
Database Search: Search the raw MS/MS data against a relevant protein database (e.g., UniProt Human) using a search engine such as MaxQuant or Proteome Discoverer.
-
Peptide Identification: Set search parameters to include iTRAQ 8-plex at the N-terminus and lysine residues as a variable modification, and carbamidomethylation of cysteine as a fixed modification.
-
Quantification: Quantify the relative abundance of the identified N-terminal peptides based on the reporter ion intensities from the iTRAQ labels.
-
Substrate Identification: Identify potential this compound substrates as proteins with neo-N-terminal peptides that show a significant increase in abundance in the control sample compared to the inhibitor-treated sample.
Data Presentation
The quantitative data obtained from the TAILS experiment can be summarized in tables to facilitate the identification and comparison of potential this compound substrates.
Table 1: Identified Neo-N-Terminal Peptides of Potential this compound Substrates
| Protein Name | Gene Name | UniProt ID | Neo-N-Terminal Sequence | P1 Residue | Fold Change (Control vs. Inhibitor) | p-value |
| Talin-1 | TLN1 | P26039 | (K)TLIAEINAAR | K | 4.2 | 0.001 |
| Filamin-A | FLNA | P21333 | (R)VSPGTSAPAR | R | 3.8 | 0.003 |
| Myosin-9 | MYH9 | P35579 | (K)AQLEEMMVAR | K | 3.5 | 0.005 |
| Vimentin | VIM | P08670 | (R)TSSSPASVR | R | 3.1 | 0.012 |
| Alpha-actinin-4 | ACTN4 | O43707 | (K)EQLMEMLRR | K | 2.9 | 0.018 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. The P1 residue refers to the C-terminal amino acid of the preceding peptide that was cleaved by this compound.
Table 2: Substrate Specificity of this compound at P1, P2, and P1' Positions
| Position | Preferred Residues | Disfavored Residues |
| P2 | Aromatic (Phe, Tyr), Aliphatic (Leu, Val) | Glycine |
| P1 | Basic (Arg, Lys), Aromatic (Phe) | Proline |
| P1' | Hydrophobic (Phe, Leu), Glycine | Proline |
This table summarizes the known substrate specificity of this compound based on previous studies and can be used to validate the identified cleavage sites.[3]
Conclusion
The combination of TAILS N-terminomics and high-resolution mass spectrometry provides a robust and comprehensive method for the identification and quantification of this compound substrates in a physiologically relevant context. This approach can elucidate the role of this compound in various biological processes and aid in the development of novel therapeutics targeting this important enzyme. The detailed protocols and data presentation formats provided in this application note serve as a valuable resource for researchers in academia and the pharmaceutical industry.
References
- 1. TAILS N-Terminomics and Proteomics Show Protein Degradation Dominates over Proteolytic Processing by Cathepsins in Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The design of substrates for this compound - Spectrum: Concordia University Research Repository [spectrum.library.concordia.ca]
- 3. Carboxy-monopeptidase substrate specificity of human this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of activity-based probes for this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Staining of Cathepsin X in Tissue Sections
Introduction
Cathepsin X, also known as Cathepsin Z or P, is a cysteine protease belonging to the papain superfamily. It plays a significant role in various physiological and pathological processes, including immune responses, cell adhesion, and cancer progression. Accurate detection and localization of this compound in tissue sections are crucial for understanding its biological functions and its potential as a therapeutic target. Immunohistochemistry (IHC) is a powerful technique for visualizing the distribution and intensity of this compound expression within the cellular and tissue context. This document provides a detailed protocol for the immunohistochemical staining of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Signaling Pathway of this compound
This compound is involved in various signaling pathways, primarily through its carboxypeptidase activity, which modulates the function of other proteins. One key role is its interaction with integrins and the urokinase receptor (uPAR), influencing cell adhesion, migration, and invasion.
Caption: this compound signaling pathway and its interaction with cell surface receptors.
Experimental Workflow
The following diagram outlines the major steps for the immunohistochemical staining of this compound in tissue sections.
Caption: General workflow for immunohistochemical staining of this compound.
Quantitative Data Summary
Successful immunohistochemical staining relies on the optimization of several key parameters. The following table provides a summary of recommended conditions for this compound IHC.
| Parameter | Recommended Conditions | Notes |
| Tissue Fixation | 10% Neutral Buffered Formalin (NBF) | 18-24 hours |
| Section Thickness | 4-5 µm | |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) | Citrate Buffer (pH 6.0) or Tris-EDTA Buffer (pH 9.0) |
| Primary Antibody | Rabbit polyclonal or Mouse monoclonal to this compound | Dilution: 1:100 - 1:500 (optimization required) |
| Incubation Time (Primary) | 1 hour at room temperature or overnight at 4°C | |
| Detection System | HRP-conjugated secondary antibody with DAB substrate | |
| Counterstain | Hematoxylin (B73222) |
Detailed Experimental Protocol
This protocol describes the immunohistochemical staining of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-Cathepsin X
-
HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes.
-
Rehydrate sections through a graded series of ethanol:
-
100% Ethanol for 2 x 3 minutes.
-
95% Ethanol for 2 x 3 minutes.
-
70% Ethanol for 2 x 3 minutes.
-
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Pre-heat the antigen retrieval buffer in a water bath or steamer to 95-100°C.
-
Immerse the slides in the pre-heated buffer and incubate for 20-30 minutes.
-
Allow the slides to cool to room temperature in the buffer (approximately 20 minutes).
-
Rinse the slides with deionized water and then with PBS.
-
-
Blocking of Endogenous Peroxidase:
-
Incubate the sections with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS for 2 x 5 minutes.
-
-
Protein Blocking:
-
Incubate the sections with the protein blocking solution for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Drain the blocking solution from the slides (do not rinse).
-
Incubate the sections with the anti-Cathepsin X primary antibody, diluted in antibody diluent, in a humidified chamber for 1 hour at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Rinse the slides with PBS for 3 x 5 minutes.
-
Incubate the sections with the HRP-conjugated secondary antibody according to the manufacturer's instructions (typically 30-60 minutes at room temperature).
-
-
Detection:
-
Rinse the slides with PBS for 3 x 5 minutes.
-
Prepare the DAB substrate solution according to the manufacturer's instructions and apply it to the sections.
-
Monitor the color development under a microscope (typically 1-10 minutes). The this compound positive cells will stain brown.
-
Stop the reaction by rinsing the slides with deionized water.
-
-
Counterstaining:
-
Counterstain the sections with hematoxylin for 1-2 minutes.
-
Rinse with deionized water.
-
"Blue" the sections in running tap water or a bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol and xylene:
-
95% Ethanol for 2 minutes.
-
100% Ethanol for 2 x 2 minutes.
-
Xylene for 2 x 5 minutes.
-
-
Apply a coverslip using a permanent mounting medium.
-
-
Microscopic Analysis:
-
Examine the slides under a light microscope. This compound expression will be observed as brown staining, while the cell nuclei will be blue.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No Staining | Primary antibody not working | Use a positive control tissue; check antibody expiration and storage. |
| Inadequate antigen retrieval | Optimize retrieval buffer and incubation time/temperature. | |
| Incorrect antibody dilution | Perform a titration of the primary antibody. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking reagent. |
| Non-specific antibody binding | Titrate primary and secondary antibodies. | |
| Endogenous peroxidase activity | Ensure the peroxidase block was performed correctly. | |
| Overstaining | Antibody concentration too high | Dilute the primary and/or secondary antibody further. |
| Incubation time too long | Reduce incubation times. | |
| DAB development time too long | Monitor color development closely and stop the reaction sooner. |
Application Notes and Protocols for Flow Cytometry Analysis of Cathepsin X in Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cathepsin X in Immune Cell Function
This compound, also known as Cathepsin Z or P, is a cysteine carboxypeptidase belonging to the papain family.[1][2] Unlike many other cathepsins that act as endopeptidases, this compound primarily functions as a carboxypeptidase, cleaving single amino acids from the C-terminus of proteins.[3][4] Its expression is predominantly found in cells of the immune system, particularly those of the monocyte/macrophage lineage, including dendritic cells (DCs).[4][5] While lymphocytes express this compound, the concentration is generally lower compared to myeloid cells.[4]
Functionally, this compound plays a significant role in immune cell signaling and regulation. It has been shown to interact with the β2 subunit of integrin receptors, such as Mac-1 (CD11b/CD18) and LFA-1 (CD11a/CD18).[3][4] This interaction is crucial for modulating immune cell adhesion, migration, phagocytosis, and maturation.[3][6] For instance, by activating the Mac-1 receptor, this compound enhances the adhesion of monocytes and macrophages to fibrinogen and regulates phagocytosis.[3][4] In dendritic cells, the translocation of this compound to the plasma membrane is a key step in Mac-1 activation, which is essential for their maturation and subsequent initiation of the adaptive immune response.[7][8] In T lymphocytes, this compound is involved in modulating LFA-1 activity, which influences their migration and interactions with other cells.[3][4]
Given its role in regulating key immune functions, the analysis of this compound expression and localization in different immune cell subsets is of great interest for understanding inflammatory diseases, autoimmune disorders, and cancer immunology, as well as for the development of targeted therapeutics.
Data Presentation: this compound Expression in Human Immune Cells
The following table summarizes the relative expression levels of this compound in major human immune cell populations based on current literature. It is important to note that expression levels can be dynamically regulated depending on the activation state of the cells.
| Immune Cell Type | Lineage | Typical this compound Expression Level | Key References |
| Monocytes | Myeloid | High | [2][4] |
| Macrophages | Myeloid | High | [2][4] |
| Dendritic Cells (immature) | Myeloid | Moderate to High (intracellular) | [7] |
| Dendritic Cells (mature) | Myeloid | High (translocated to surface) | [7] |
| Neutrophils | Myeloid | Low to Moderate | |
| T Lymphocytes (CD4+ & CD8+) | Lymphoid | Low | [4] |
| B Lymphocytes | Lymphoid | Low | [5] |
| Natural Killer (NK) Cells | Lymphoid | Low to Moderate | [5][6] |
| Myeloid-Derived Suppressor Cells (MDSCs) | Myeloid | High (upregulated during differentiation) | [9][10] |
Experimental Protocols
Two detailed protocols are provided below for the analysis of this compound in immune cells by flow cytometry: one for intracellular staining and another for surface staining, which is particularly relevant for activated dendritic cells.
Protocol 1: Intracellular Staining of this compound in Immune Cells
This protocol is designed for the detection of total this compound protein within immune cells, such as peripheral blood mononuclear cells (PBMCs) or cultured immune cells.
Materials:
-
Antibodies:
-
Fluorochrome-conjugated anti-human this compound/Z/P antibody (e.g., polyclonal Goat IgG or Rabbit Monoclonal). It is crucial to use an antibody validated for flow cytometry.
-
Fluorochrome-conjugated antibodies against cell surface markers to identify specific immune cell subsets (e.g., anti-CD3 for T cells, anti-CD14 for monocytes, anti-CD11c for dendritic cells, anti-CD19 for B cells, anti-CD56 for NK cells).
-
Isotype control antibody corresponding to the host species and isotype of the anti-Cathepsin X antibody, conjugated to the same fluorochrome.
-
-
Buffers and Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum and 0.05% Sodium Azide)
-
Fixation Buffer (e.g., 1% to 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% to 0.5% Saponin or Triton X-100 in PBS)
-
(Optional) Fc Block reagent to prevent non-specific antibody binding.
-
-
Equipment:
-
Flow cytometer
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
Flow cytometry tubes
-
Procedure:
-
Cell Preparation:
-
Isolate human PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in Flow Cytometry Staining Buffer at a concentration of 1 x 10^7 cells/mL.
-
-
Surface Marker Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each flow cytometry tube.
-
(Optional) Add Fc Block and incubate for 10 minutes at 4°C.
-
Add the cocktail of fluorochrome-conjugated antibodies for cell surface markers.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer by centrifugation at 300-400 x g for 5 minutes. Decant the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 100 µL of Fixation Buffer.
-
Vortex gently and incubate for 20 minutes at room temperature.
-
Wash the cells once with 2 mL of Flow Cytometry Staining Buffer.
-
-
Permeabilization and Intracellular Staining:
-
Resuspend the fixed cells in 100 µL of Permeabilization Buffer.
-
Add the fluorochrome-conjugated anti-Cathepsin X antibody or the corresponding isotype control.
-
Vortex gently and incubate for 30-45 minutes at room temperature in the dark.
-
Wash the cells twice with 2 mL of Permeabilization Buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Acquire the samples on a flow cytometer. Collect a sufficient number of events for robust statistical analysis.
-
Protocol 2: Surface Staining of this compound on Activated Dendritic Cells
This protocol is specifically designed to detect this compound that has been translocated to the plasma membrane, a hallmark of dendritic cell maturation.[7]
Materials:
-
Antibodies:
-
Fluorochrome-conjugated anti-human this compound/Z/P antibody.
-
Fluorochrome-conjugated antibodies against dendritic cell maturation markers (e.g., anti-CD80, anti-CD83, anti-CD86, anti-HLA-DR) and lineage markers (e.g., anti-CD11c).
-
Isotype control antibody.
-
-
Buffers and Reagents:
-
As listed in Protocol 1.
-
-
Equipment:
-
As listed in Protocol 1.
-
Procedure:
-
Cell Preparation and Activation:
-
Generate immature dendritic cells from monocytes by culturing with GM-CSF and IL-4.
-
Induce maturation by treating the cells with a maturation stimulus (e.g., LPS, TNF-α) for a specified period (e.g., 24-48 hours).
-
Harvest both immature and mature dendritic cells.
-
Wash the cells twice with cold PBS and resuspend in Flow Cytometry Staining Buffer at 1 x 10^7 cells/mL.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
(Optional) Add Fc Block and incubate.
-
Add the antibody cocktail containing the anti-Cathepsin X antibody and antibodies against DC surface markers. Include an isotype control tube.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
-
Data Acquisition:
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Acquire the samples on a flow cytometer. Compare the surface expression of this compound on immature versus mature dendritic cells.
-
Visualizations
Experimental Workflow for Intracellular this compound Staining
Caption: Workflow for intracellular staining of this compound in immune cells.
Signaling Pathway of this compound in Immune Cells
References
- 1. bio-techne.com [bio-techne.com]
- 2. Cathepsin Z (F6D7U) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. The role of this compound in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of this compound in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cysteine Cathepsins in Tumor-Associated Immune Cells [frontiersin.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Maturation of dendritic cells depends on proteolytic cleavage by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cysteine cathepsins L and X differentially modulate interactions between myeloid-derived suppressor cells and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Cathepsin X Enzymatic Assays
Welcome to the Technical Support Center for Cathepsin X enzymatic assays. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
A1: this compound, a lysosomal cysteine protease, generally exhibits optimal enzymatic activity under slightly acidic conditions. The ideal pH for this compound assays is typically around 5.5.[1][2] However, it's important to note that this compound can retain some activity at neutral pH.[3] For consistent results, it is crucial to verify and maintain the pH of your assay buffer.[4]
Q2: What are the recommended storage and handling conditions for this compound enzyme?
A2: Proper storage and handling are critical for maintaining the enzymatic activity of this compound. For long-term storage, the enzyme should be kept at -70°C or -80°C.[5] To prevent degradation due to repeated freeze-thaw cycles, it is highly recommended to aliquot the enzyme into single-use volumes after reconstitution.[4][5] For short-term use, reconstituted enzyme can be stored at 4°C for up to a week.[5]
Q3: My this compound inhibitor does not show any effect. What could be the reason?
A3: Several factors can lead to a lack of inhibitor efficacy. First, ensure the inhibitor is fully dissolved in a suitable solvent, such as DMSO, before diluting it into the assay buffer, as poor solubility can limit its effectiveness.[4] Some inhibitors may require a pre-incubation period with the enzyme before adding the substrate to allow for binding to the active site.[4] Also, verify the inhibitor's concentration and storage conditions to rule out degradation.[4] Finally, consider the possibility of cross-reactivity with other proteases or compensatory mechanisms within your experimental system.[1]
Q4: I am observing high background fluorescence in my assay. What are the common causes?
A4: High background fluorescence can obscure the true enzymatic signal. This can be caused by substrate degradation due to improper storage or exposure to light.[4] Always prepare fresh substrate solutions for each experiment. Another potential cause is the presence of interfering substances in your sample or buffers.[6] Ensure that your microplates are appropriate for fluorescence assays (black plates are recommended) to minimize background signal.[6]
Troubleshooting Guides
Problem 1: Low or No Enzymatic Activity
If you observe lower than expected or no this compound activity, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Improper Enzyme Storage/Handling | Ensure the enzyme was stored at the recommended -80°C and that freeze-thaw cycles were minimized by preparing single-use aliquots.[4][5] |
| Incorrect Assay Buffer Conditions | Verify the pH of the assay buffer is optimal for this compound activity (typically pH 5.5).[1][2] Ensure the buffer contains necessary components like a reducing agent (e.g., DTT or L-cysteine) and a chelating agent (e.g., EDTA).[1][2] |
| Enzyme Inactivation | Use high-quality reagents and ensure no contaminating proteases or inhibitors are present in the enzyme stock.[4] Prepare fresh enzyme dilutions for each experiment. |
| Substrate Degradation | Store fluorogenic or chromogenic substrates protected from light and at the recommended temperature. Prepare fresh substrate solutions for each use.[4] |
Problem 2: Inconsistent and Non-Reproducible Results
Lack of reproducibility can be a significant hurdle. The following table outlines common sources of variability and how to address them.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Ensure pipettes are properly calibrated and use correct pipetting techniques to minimize variability.[4] Whenever possible, prepare a master mix for reagents to be added to multiple wells.[6] |
| Inconsistent Incubation Times | Use a multichannel pipette or automated dispenser to ensure simultaneous addition of reagents to all wells, especially the substrate. |
| Temperature Fluctuations | Ensure that the assay plate is incubated at a consistent and optimal temperature (e.g., 37°C) throughout the experiment.[2] |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with buffer/water. |
Experimental Protocols & Visualizations
General this compound Activity Assay Protocol
This protocol provides a general framework for measuring this compound activity using a fluorogenic substrate.
Materials:
-
Recombinant human this compound
-
Assay Buffer: 100 mM acetate (B1210297) buffer (pH 5.5) containing 5 mM L-cysteine and 1.5 mM EDTA.[1][2]
-
Fluorogenic Substrate (e.g., Abz-Phe-Arg-Phe(4NO2))[7]
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound (inhibitor) in the assay buffer.
-
Add the diluted this compound enzyme to each well of the 96-well plate.
-
Add the test compounds to the respective wells. Include a positive control (enzyme only) and a negative control (buffer only).
-
Pre-incubate the plate at 37°C for 10-15 minutes.[2]
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set duration.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
Caption: General workflow for a this compound inhibitor screening assay.
Troubleshooting Logic for Low Enzyme Activity
The following diagram illustrates a logical approach to troubleshooting low or no enzymatic activity in a this compound assay.
Caption: Troubleshooting flowchart for low this compound enzymatic activity.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Cysteine cathepsins: From structure, function and regulation to new frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. The design of substrates for this compound - Spectrum: Concordia University Research Repository [spectrum.library.concordia.ca]
Technical Support Center: Optimizing pH for Cathepsin X Activity Measurement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH conditions for measuring cathepsin X activity. Find answers to frequently asked questions and detailed troubleshooting guides to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for measuring this compound activity?
A1: this compound, like most cysteine cathepsins, exhibits optimal enzymatic activity in an acidic environment. The recommended pH for measuring this compound activity is typically between pH 5.0 and 6.0 . A commonly used buffer for this purpose is a sodium acetate (B1210297) buffer at pH 5.5 .[1][2]
Q2: Can this compound be active at neutral pH?
A2: While the optimal activity of this compound is in the acidic range, some studies suggest that it may retain some activity at neutral pH. However, for standard in vitro activity assays, it is crucial to use an acidic buffer to ensure maximal and reproducible enzyme activity. Most cysteine cathepsins are largely unstable at neutral pH.[3]
Q3: How is the inactive prothis compound activated for activity measurements?
A3: Prothis compound requires activation to its mature, active form. This is typically achieved by incubating the proenzyme in an acidic buffer. A common activation protocol involves using a 25 mM sodium acetate buffer at pH 3.5 in the presence of a reducing agent like dithiothreitol (B142953) (DTT).[4][5][6]
Q4: What are suitable buffer systems for this compound activity assays?
A4: The choice of buffer is critical for maintaining the optimal pH and ensuring enzyme stability. For the acidic pH range required for this compound activity, the following buffers are commonly used:
-
Sodium Acetate: Effective buffering range of pH 3.6 - 5.6. A 50 mM sodium acetate buffer at pH 5.5 is frequently cited in protocols.[1]
-
MES (2-(N-morpholino)ethanesulfonic acid): Effective buffering range of pH 5.5 - 6.7.
-
Citrate Buffer: Effective buffering range of pH 3.0 - 6.2.
It is advisable to empirically test different buffer systems to determine the best one for your specific experimental conditions.
Data Presentation: pH Optima for Cathepsin Activity
The following table summarizes the optimal pH for the activity of various cathepsins, highlighting the acidic environment required for most members of this protease family.
| Cathepsin | Optimal pH Range | Common Buffer System(s) |
| This compound | 5.0 - 6.0 | Sodium Acetate |
| Cathepsin B | 4.5 - 6.0 | MES, Sodium Acetate |
| Cathepsin L | 5.0 - 6.0 | Sodium Acetate |
| Cathepsin S | 6.0 - 7.5 | Phosphate, Tris-HCl |
| Cathepsin K | 5.5 - 7.5 | Sodium Acetate, MES |
Experimental Protocols
Protocol 1: pH Optimization for this compound Activity
This protocol outlines a general procedure to determine the optimal pH for this compound activity using a fluorogenic substrate.
Materials:
-
Recombinant human this compound (pro-form and/or active form)
-
Fluorogenic this compound substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)[5]
-
A series of buffers with overlapping pH ranges (e.g., Sodium Citrate pH 3.0-6.0, Sodium Acetate pH 4.0-5.5, MES pH 5.5-6.5)
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
EDTA
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Activation (if using pro-form):
-
Assay Buffer Preparation:
-
Prepare a series of assay buffers with varying pH values (e.g., from pH 4.0 to 7.0 in 0.5 unit increments). Each buffer should contain a consistent concentration of a reducing agent (e.g., 2 mM DTT) and EDTA (e.g., 1 mM).
-
-
Reaction Setup:
-
In a 96-well black microplate, add the activated this compound to each well.
-
Add the corresponding assay buffer of a specific pH to each well.
-
Include a "no enzyme" control for each pH value to measure background fluorescence.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the fluorescence intensity in kinetic mode over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen substrate.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each pH value.
-
Subtract the rate of the "no enzyme" control from the corresponding experimental wells.
-
Plot the reaction rate as a function of pH to determine the optimal pH for this compound activity.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal | Inactive Enzyme: Improper storage, repeated freeze-thaw cycles, or incomplete activation of prothis compound. | Ensure proper storage of the enzyme at -80°C. Minimize freeze-thaw cycles by aliquoting. Verify the activation protocol and ensure the pH of the activation buffer is correct.[7] |
| Incorrect Assay Buffer pH: The pH of the assay buffer is outside the optimal range for this compound activity. | Prepare fresh assay buffers and verify the pH using a calibrated pH meter. Perform a pH optimization experiment (see Protocol 1). | |
| Substrate Degradation: The fluorogenic substrate has been exposed to light or has expired. | Store the substrate protected from light. Prepare fresh substrate solutions for each experiment.[7] | |
| High Background Fluorescence | Autofluorescence of Sample: Endogenous fluorescent molecules in the sample (e.g., cell lysates). | Run a "sample only" control (without the fluorescent substrate) to determine the level of autofluorescence and subtract it from the experimental readings.[8] |
| Contaminated Reagents: Buffers or water used for dilutions may contain fluorescent contaminants. | Use high-purity, sterile-filtered reagents and water.[8] | |
| Spontaneous Substrate Hydrolysis: The substrate is unstable and hydrolyzes non-enzymatically. | Include a "no enzyme" control for each experimental condition to measure and subtract the background signal from substrate hydrolysis. | |
| Incorrect Microplate Type: Using a plate that is not suitable for fluorescence assays. | Use black, opaque microplates for fluorescence assays to minimize background and well-to-well crosstalk.[8] | |
| Inconsistent Results Between Replicates | Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes. | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix for reagents to be added to multiple wells.[8] |
| Temperature Fluctuations: Inconsistent temperature during incubation. | Use a temperature-controlled plate reader or incubator to maintain a stable temperature throughout the assay.[7] | |
| Incomplete Mixing: Reagents are not uniformly distributed in the wells. | Gently mix the plate on an orbital shaker after adding reagents, being careful not to introduce air bubbles.[8] |
Visualizations
Caption: Workflow for determining the optimal pH for this compound activity.
Caption: Troubleshooting logic for this compound activity assays.
References
- 1. Development of activity-based probes for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Activity Does Not Affect NK-Target Cell Synapse but Is Rather Distributed to Cytotoxic Granules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. This compound is secreted by human osteoblasts, digests CXCL-12 and impairs adhesion of hematopoietic stem and progenitor cells to osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. novusbio.com [novusbio.com]
- 6. rndsystems.com [rndsystems.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Off-Target Effects of Cathepsin X Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with cathepsin X inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary enzymatic activity?
This compound, also known as cathepsin Z or P, is a lysosomal cysteine protease belonging to the papain-like family.[1] Unlike many other cathepsins that act as endopeptidases, this compound functions primarily as a carboxypeptidase, cleaving single amino acids from the C-terminus of its protein substrates.[1][2] This distinct activity is regulated by a unique "mini-loop" within its active site.[1][2]
Q2: What are the known physiological roles and substrates of this compound?
This compound is predominantly expressed in immune cells like monocytes, macrophages, and dendritic cells.[1][3] It plays a role in various cellular processes, including:
-
Immune response: It can modulate the activity of β2 integrin receptors, such as Mac-1 and LFA-1, by cleaving their C-terminal amino acids, which in turn affects cell adhesion, migration, and phagocytosis.[3][4]
-
Neuroinflammation: this compound is implicated in neuroinflammatory processes and may be a therapeutic target for neurodegenerative disorders.[5][6]
-
Cancer progression: It is involved in tumor progression and the crosstalk between tumor cells and immune cells.[7][8]
Known substrates include the β2 subunit of integrin receptors and α and γ enolase.[3][4]
Q3: What are the most common off-target effects observed with this compound inhibitors?
The most common off-target effects of this compound inhibitors involve cross-reactivity with other cysteine cathepsins, such as cathepsins B, L, and K.[9][10] This is due to the structural similarities in the active sites of these enzymes.[11] Some inhibitors may also affect other classes of proteases, like calpains or even serine proteases, though this is less common.[9]
Q4: Why might an inhibitor show different selectivity in a cell-based assay compared to a biochemical assay?
A discrepancy in selectivity between biochemical and cell-based assays can often be attributed to the "lysosomotropic effect".[9] This occurs with basic inhibitors that accumulate in the acidic environment of lysosomes, the primary location of active cathepsins.[9][12] This localized high concentration can lead to the inhibition of less-sensitive, off-target cathepsins that would not be affected at the lower concentrations used in biochemical assays.[9][12]
Q5: How does pH influence the activity and inhibition of this compound?
Like other lysosomal proteases, this compound is optimally active in the acidic environment of the lysosome (pH 4.5-5.5).[9] The pH can significantly impact the inhibitor's potency and selectivity. Therefore, it is crucial to consider the pH of the experimental environment when assessing inhibitor activity.[13]
Troubleshooting Guide
Issue 1: Inhibitor shows potent activity in an enzymatic assay but has low efficacy in a cell-based assay.
This is a common issue that can arise from several factors related to the cellular environment.
-
Poor Cell Permeability: The inhibitor may not be able to efficiently cross the cell membrane to reach its intracellular target.
-
Efflux Pumps: The compound could be actively transported out of the cell by multidrug resistance pumps.[9]
-
Intracellular Stability: The inhibitor might be rapidly metabolized or degraded within the cell.[9]
Troubleshooting Steps:
-
Assess Cell Permeability: Utilize computational models (e.g., Caco-2 permeability) or experimental assays to predict or measure the inhibitor's ability to cross cell membranes.
-
Investigate Efflux Pump Activity: Co-incubate the cells with your inhibitor and a known efflux pump inhibitor (e.g., verapamil) to see if the efficacy of your this compound inhibitor increases.
-
Evaluate Intracellular Stability: Perform a time-course experiment and measure the concentration of the intact inhibitor within the cell lysate over time using methods like LC-MS.[14]
Issue 2: Unexpected cellular toxicity or phenotype is observed after inhibitor treatment.
These effects may be due to off-target inhibition or other non-specific interactions.
-
Off-Target Inhibition: The inhibitor may be affecting other crucial cellular proteases, leading to unintended consequences.
-
Compound Promiscuity: The inhibitor might be a Pan-Assay Interference Compound (PAINS) or an aggregator, causing non-specific effects.[14]
-
Activation of Apoptosis Pathways: Inhibition of certain cathepsins can sometimes trigger apoptosis.[15]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Issue 3: High variability or poor reproducibility in enzyme inhibition assays.
Consistent and reliable data is crucial for accurate assessment of inhibitor potency.
-
Inhibitor Instability: The inhibitor may be degrading in the assay buffer.
-
Improper Assay Conditions: Incorrect pH, temperature, or incubation times can affect enzyme activity and inhibitor binding.[16]
-
Reagent Quality: The enzyme or substrate may have lost activity due to improper storage or handling.[17]
Troubleshooting Steps:
-
Verify Inhibitor Stability: Prepare fresh stock solutions and assess the inhibitor's stability in the assay buffer over the course of the experiment using HPLC or LC-MS.[14]
-
Optimize Assay Conditions:
-
Validate Reagents:
Data Presentation
Table 1: Comparative Inhibitory Potency (IC50) of Representative Cysteine Cathepsin Inhibitors
| Inhibitor | Target Cathepsin | IC50 (nM) | Off-Target Cathepsin | IC50 (nM) | Selectivity (Off-Target/Target) |
| Odanacatib | Cathepsin K | 0.20 | Cathepsin B | >10,000 | >50,000-fold |
| Cathepsin L | >10,000 | >50,000-fold | |||
| Cathepsin S | >10,000 | >50,000-fold | |||
| MOD06051 | Cathepsin C | 1.5 | Cathepsin B | >10,000 | >6,667-fold |
| Cathepsin K | >10,000 | >6,667-fold | |||
| Cathepsin L | >10,000 | >6,667-fold | |||
| LY3000328 | Cathepsin S | 7.7 | Other Cathepsins | - | Selective |
| CA-074 | Cathepsin B | 2-5 | Cathepsin H | 40,000-200,000 | >8,000-fold |
| Cathepsin L | 40,000-200,000 | >8,000-fold |
Note: Data is compiled from multiple sources for illustrative purposes.[20][21][22][23] Actual values may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Enzyme Inhibition Assay for this compound
This protocol outlines a method to determine the IC50 value of an inhibitor against purified recombinant human this compound using a fluorogenic substrate.
Materials and Reagents:
-
Purified recombinant human this compound
-
This compound fluorogenic substrate (e.g., Abz-FRF(4NO2))
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 4 mM DTT)
-
Test inhibitor dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute recombinant human this compound to a working concentration in the assay buffer. Keep the enzyme solution on ice.[20]
-
Inhibitor Dilution: Prepare a serial dilution of the test inhibitor in the assay buffer. Include a vehicle control (DMSO) at the same concentration as in the highest inhibitor concentration well.
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
Test wells: Diluted inhibitor
-
Positive control (100% activity): Assay buffer with DMSO
-
Negative control (no enzyme): Assay buffer
-
-
Enzyme Addition: Add the diluted this compound enzyme solution to all wells except the negative control wells.
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 20-30 minutes to allow the inhibitor to bind to the enzyme.[19]
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.[21]
-
Fluorescence Measurement: Immediately place the plate in a microplate reader and measure the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths.[22]
Data Analysis:
-
Subtract the background reading (negative control) from all other readings.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the activity in the test wells to the positive control (set to 100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[21]
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol assesses the effect of a this compound inhibitor on cell viability and proliferation.
Materials and Reagents:
-
Cells of interest
-
Complete cell culture medium
-
This compound inhibitor stock solution (in DMSO)
-
96-well clear plates
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[24]
-
Inhibitor Treatment: Prepare serial dilutions of the inhibitor in complete culture medium. Remove the old medium from the cells and add the medium containing the different inhibitor concentrations or vehicle control.[24]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[24]
-
MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[24]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[24]
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percent viability versus the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
This compound Signaling Pathway
Caption: this compound-mediated activation of Mac-1 integrin signaling.
Experimental Workflow for Selectivity Profiling
Caption: Workflow for determining inhibitor selectivity.
References
- 1. Development of activity-based probes for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The role of this compound in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of this compound in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of this compound reduces the strength of microglial-mediated neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cysteine Peptidase this compound as a Therapeutic Target for Simultaneous TLR3/4-mediated Microglia Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Activity Does Not Affect NK-Target Cell Synapse but Is Rather Distributed to Cytotoxic Granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cysteine Cathepsin Protease Inhibition: An update on its Diagnostic, Prognostic and Therapeutic Potential in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of cathepsin k inhibitor basicity on in vivo off-target activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Molecular Perspective on Proteases: Regulation of Programmed Cell Death Signaling, Inflammation and Pathological Outcomes [mdpi.com]
- 16. superchemistryclasses.com [superchemistryclasses.com]
- 17. docs.abcam.com [docs.abcam.com]
- 18. home.sandiego.edu [home.sandiego.edu]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. ca074.com [ca074.com]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cathepsin X siRNA Knockdown
Welcome to the technical support center for improving the efficiency of Cathepsin X siRNA knockdown. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during RNA interference (RNAi) experiments targeting this compound.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may lead to suboptimal this compound knockdown efficiency.
Problem 1: Low Knockdown Efficiency of this compound
If you are observing minimal or no reduction in this compound mRNA or protein levels, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Suboptimal Transfection Conditions | Optimize the transfection protocol by systematically varying parameters such as cell density, siRNA concentration, and the ratio of siRNA to transfection reagent. Different cell types require unique conditions for maximal transfection efficiency.[1][2][3] |
| Poor Cell Health | Ensure cells are healthy, actively dividing, and at an optimal confluency (typically 70-80%) at the time of transfection.[1][4] Use cells with a low passage number, as transfection efficiency can decrease over time.[2][4] |
| Ineffective siRNA Sequence | Not all siRNA sequences are equally effective. It is recommended to test two to three different validated siRNA sequences targeting different regions of the this compound mRNA to identify the most potent one.[5] |
| Degraded siRNA | Protect your siRNA from degradation by RNases. Use RNase-free tips, tubes, and reagents, and work in a clean environment.[1][6] |
| Incorrect Detection Timepoint | The optimal time to assess knockdown varies depending on the stability of the this compound mRNA and protein. Perform a time-course experiment (e.g., 24, 48, and 72 hours post-transfection) to determine the point of maximum knockdown.[7] |
| Inefficient Transfection Reagent | The choice of transfection reagent is critical. Use a reagent specifically designed for siRNA delivery and optimized for your cell type.[2][3][6] |
Problem 2: High Cell Toxicity or Death Post-Transfection
Excessive cell death can compromise your experimental results. The following table outlines strategies to mitigate cytotoxicity.
| Potential Cause | Recommended Solution |
| High siRNA Concentration | Titrate the siRNA concentration to find the lowest effective dose that achieves significant knockdown without causing excessive cell death.[1][8] Generally, concentrations between 5-100 nM are used.[1] |
| Toxicity of Transfection Reagent | Optimize the amount of transfection reagent used. High concentrations can be toxic to cells. You can also try reducing the exposure time of the cells to the siRNA-lipid complexes by changing the media 8-24 hours post-transfection.[3][4] |
| Use of Antibiotics | Avoid using antibiotics in the cell culture medium during and immediately after transfection, as they can increase cell toxicity in permeabilized cells.[2][4] |
| Serum-Free Media Conditions | Some transfection reagents require serum-free conditions for optimal performance. However, prolonged exposure to serum-free media can be detrimental to some cell lines. Determine the optimal media conditions for your specific cells and transfection reagent.[2][4] |
Problem 3: Inconsistent or Irreproducible Results
Lack of reproducibility can be a significant hurdle. The following recommendations can help improve the consistency of your this compound knockdown experiments.
| Potential Cause | Recommended Solution |
| Variability in Cell Culture | Maintain consistent cell culture practices, including passaging frequency, seeding density, and media composition.[1][9] |
| Inconsistent Transfection Protocol | Adhere strictly to the optimized transfection protocol in every experiment. Be consistent in the timing and order of each step.[4] For multiwell plate experiments, preparing a master mix of the transfection complexes can ensure uniformity across wells.[9] |
| Lack of Proper Controls | Always include appropriate controls in your experiments to ensure that the observed effects are specific to this compound knockdown.[1][4] |
Frequently Asked Questions (FAQs)
Q1: What controls are essential for a this compound siRNA knockdown experiment?
A1: To ensure the validity and proper interpretation of your results, the following controls are highly recommended:
-
Negative Control siRNA: A non-targeting siRNA with a scrambled sequence that has no known homology to any gene in the target organism. This helps to control for non-specific effects of the siRNA delivery process.[1]
-
Untreated Cells: A sample of cells that have not been transfected. This serves as a baseline for normal this compound expression levels.[1]
-
Mock-Transfected Cells: Cells that have been treated with the transfection reagent alone (without siRNA). This helps to assess the cytotoxic effects of the transfection reagent.[1]
Q2: How can I verify the knockdown of this compound?
A2: Knockdown should be verified at both the mRNA and protein levels.
-
mRNA Level: Quantitative real-time PCR (qRT-PCR) is the most direct and quantitative method to measure the reduction in this compound mRNA levels.[10]
-
Protein Level: Western blotting can be used to confirm a decrease in the amount of this compound protein. It's important to note that a successful mRNA knockdown may not immediately result in a proportional decrease in protein levels due to the protein's stability and turnover rate.[1][11]
Q3: What are off-target effects and how can I minimize them?
A3: Off-target effects occur when the siRNA unintentionally silences genes other than the intended target, this compound.[9][12] This can happen if the siRNA has partial sequence homology to other mRNAs.[13] To minimize off-target effects:
-
Use the lowest effective siRNA concentration: This reduces the chances of non-specific binding.[9]
-
Use multiple siRNA sequences: Testing two or three different siRNAs that target different regions of the this compound mRNA can help confirm that the observed phenotype is due to the specific knockdown of this compound and not an off-target effect of a single siRNA.[5]
-
Perform rescue experiments: If possible, co-transfect a plasmid expressing the target mRNA with silent mutations that prevent siRNA binding. If the off-target effects are reduced, it confirms the specificity of the siRNA.[14]
-
Utilize siRNA pools: Using a pool of siRNAs targeting different regions of the same mRNA can reduce the effective concentration of any single siRNA, thereby minimizing off-target effects.[13]
Q4: What is the difference between forward and reverse transfection?
A4:
Experimental Protocols & Signaling Pathways
Experimental Workflow for Optimizing this compound siRNA Knockdown
The following diagram illustrates a typical workflow for optimizing your knockdown experiment.
Caption: A streamlined workflow for successful this compound siRNA knockdown.
Logical Relationship for Troubleshooting Low Knockdown Efficiency
This diagram outlines a decision-making process for troubleshooting poor knockdown results.
Caption: A troubleshooting flowchart for low this compound knockdown.
Detailed Methodologies
Protocol: siRNA Transfection for this compound Knockdown (24-well plate format)
This protocol provides a general guideline. Optimization is crucial for each specific cell line and siRNA.
Materials:
-
Healthy, sub-confluent cells in a 24-well plate
-
This compound siRNA and negative control siRNA (20 µM stock)
-
Transfection reagent optimized for siRNA
-
Serum-free medium (e.g., Opti-MEM®)
-
Complete growth medium
-
RNase-free microtubes and pipette tips
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection.[15] Use 0.5 mL of complete growth medium per well.
-
Complex Preparation (per well):
-
Solution A: In an RNase-free tube, dilute your desired final concentration of siRNA (e.g., 10-50 nM) in 50 µL of serum-free medium. Mix gently.
-
Solution B: In a separate RNase-free tube, dilute the recommended amount of transfection reagent (e.g., 1.5-2 µL) in 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine Solution A and Solution B. Mix gently and incubate for 10-20 minutes at room temperature to allow for complex formation.[15]
-
-
Transfection:
-
Gently add the 100 µL of siRNA-transfection reagent complex to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. A medium change is generally not necessary unless cytotoxicity is observed.[15]
-
-
Analysis: After the incubation period, harvest the cells to analyze this compound mRNA or protein levels.
Protocol: Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA Quantification
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Primers for this compound and a reference gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from both this compound siRNA-treated and control cells using a commercial RNA extraction kit, following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mix containing the cDNA template, forward and reverse primers for this compound or the reference gene, and the qRT-PCR master mix.
-
Perform the qRT-PCR using a standard thermal cycling protocol.
-
-
Data Analysis: Calculate the relative expression of this compound mRNA using the ΔΔCt method, normalizing to the expression of the reference gene. Compare the expression in this compound siRNA-treated cells to the negative control.
References
- 1. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 2. Optimizing siRNA Transfection | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Guidelines for transfection of siRNA [qiagen.com]
- 10. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. horizondiscovery.com [horizondiscovery.com]
- 13. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 14. researchgate.net [researchgate.net]
- 15. yeasenbio.com [yeasenbio.com]
Cathepsin X Antibody Validation for Western Blotting: A Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the validation of Cathepsin X (also known as Cathepsin Z or CTSZ) antibodies for Western blotting. It includes frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound in a Western blot?
A1: The observed molecular weight of this compound can vary. The mature monomeric form is typically detected at approximately 34-36 kDa . However, other forms may be present:
-
Pro-form (Prothis compound): The zymogen or inactive precursor is slightly larger than the mature form due to a propeptide region. Recombinant prothis compound has been observed at ~41 kDa.
-
Dimer: this compound can exist as a biologically active homodimer, which may be observed at ~53-55 kDa under certain non-reducing or sample preparation conditions.[1][2]
-
Glycosylated Forms: As with other cathepsins, glycosylation can affect the protein's migration, potentially causing bands to appear smeared or at a slightly higher molecular weight.
Q2: Which cell lines or tissues are recommended as positive controls for this compound?
A2: this compound is predominantly found in cells of the immune system. The following cell lines have been successfully used as positive controls in Western blotting and are recommended to verify antibody specificity and protocol efficacy:
-
Human: K562 (chronic myelogenous leukemia), HeLa (cervical cancer), SW480, CACO-2 (colorectal adenocarcinoma).
-
Mouse: RAW 264.7 (monocyte/macrophage).
-
Rat: NR8383 (alveolar macrophage).
Using a validated positive control is crucial to confirm that the antibody and the Western blot procedure are working correctly, especially when negative results are obtained in experimental samples.[3]
Q3: What type of lysis buffer is best for extracting this compound?
A3: For whole-cell lysates, a RIPA (Radioimmunoprecipitation Assay) buffer is a robust choice as it effectively solubilizes cytoplasmic, membrane, and nuclear proteins.[4][5] A typical RIPA buffer formulation is provided in the protocols section. It is critical to supplement the lysis buffer with a fresh protease inhibitor cocktail immediately before use to prevent the degradation of this compound by other proteases released during lysis.[5][6]
Q4: My antibody is not validated for Western blotting. How can I confirm its specificity?
A4: Antibody validation is critical for accurate results. Key validation steps include:
-
Positive and Negative Controls: Test the antibody on lysates from cell lines known to express high levels (positive control) and low/no levels (negative control) of this compound.
-
Knockdown/Knockout Samples: The most rigorous validation involves using siRNA/shRNA-mediated knockdown or CRISPR-Cas9 knockout cell lines. A specific antibody will show a significantly diminished signal in the knockdown/knockout lysate compared to the wild-type control.
-
Recombinant Protein: Load a purified recombinant this compound protein as a positive control to confirm the antibody recognizes the target.
Troubleshooting Guide
Users may encounter several common issues during the Western blotting procedure for this compound. The table below outlines these problems, their potential causes, and recommended solutions.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| No Signal or Weak Signal | 1. Low Protein Expression: The target protein is absent or at very low levels in the sample. | • Use a validated positive control (e.g., K562 or RAW 264.7 cell lysate) to confirm the protocol and antibody are working. • Increase the amount of protein loaded per lane (up to 50 µg). |
| 2. Ineffective Antibody: The primary or secondary antibody is not working correctly. | • Verify the antibody is validated for Western blot. • Increase the primary antibody concentration or extend incubation to overnight at 4°C.[3] • Ensure the secondary antibody is appropriate for the primary antibody's host species and is not expired. | |
| 3. Poor Protein Transfer: Proteins were not efficiently transferred from the gel to the membrane. | • Confirm successful transfer by staining the membrane with Ponceau S after transfer. • Optimize transfer time and voltage, especially for different molecular weight proteins. | |
| 4. Over-Washing/Over-Blocking: Excessive washing or blocking can remove bound antibody or mask the epitope. | • Reduce the duration or number of washing steps. • Reduce the concentration of the blocking agent (e.g., from 5% to 3% non-fat milk).[3] | |
| Multiple Bands | 1. Protein Isoforms/Modifications: this compound can exist as a pro-form, mature form, or dimer. Post-translational modifications like glycosylation can also cause shifts. | • Compare observed bands to the expected molecular weights (~34-36 kDa for mature, ~55 kDa for dimer).[1][2] • Check the literature for known splice variants or modifications in your specific model system.[7] • To test for glycosylation, treat the lysate with an enzyme like PNGase F to see if the band shifts or resolves into a sharper band.[8] |
| 2. Protein Degradation: The sample was degraded by proteases during preparation. | • Always use fresh protease inhibitor cocktail in your lysis buffer. • Prepare lysates quickly and keep samples on ice at all times. | |
| 3. Non-Specific Antibody Binding: The primary or secondary antibody is cross-reacting with other proteins. | • Increase the stringency of washes (e.g., add more Tween-20 or increase wash duration). • Decrease the concentration of the primary or secondary antibody.[6] • Ensure the blocking buffer is appropriate. Switch from BSA to non-fat milk or vice-versa.[7] | |
| High Background | 1. Insufficient Blocking: The membrane was not blocked adequately, leading to non-specific antibody binding. | • Increase blocking time to 1-2 hours at room temperature. • Ensure the blocking agent is fresh and completely dissolved. |
| 2. Antibody Concentration Too High: The primary or secondary antibody concentration is excessive. | • Titrate the antibodies to find the optimal concentration that gives a strong signal with low background. | |
| 3. Contamination: Contamination of buffers, gels, or equipment. | • Use fresh, filtered buffers. • Ensure all equipment and incubation trays are clean. | |
| 4. Membrane Dried Out: The membrane was allowed to dry out at any stage. | • Ensure the membrane remains submerged in buffer during all incubation and washing steps. |
Experimental Protocols & Data
Table 1: Recommended Antibody Dilutions for this compound
| Antibody Type | Application | Starting Dilution | Concentration | Reference |
| Polyclonal Goat Anti-Human/Mouse/Rat | Western Blot | 1:1000 | 1 µg/mL | |
| Polyclonal Goat Anti-Human/Mouse/Rat | Simple Western | 1:200 | 5 µg/mL |
Note: These are starting recommendations. Optimal dilutions should be determined empirically by the user.
Detailed Protocol: Western Blotting for this compound
This protocol is optimized for detecting this compound from cultured cell lysates.
1. Lysate Preparation
-
Place the cell culture dish on ice and wash cells once with ice-cold PBS.
-
Aspirate PBS and add ice-cold RIPA Lysis Buffer (see recipe below) supplemented with a protease inhibitor cocktail (e.g., 1 mL per 10⁷ cells).
-
Scrape the cells using a cold plastic cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Agitate for 30 minutes at 4°C (e.g., on a rotator).
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[3]
-
Carefully transfer the supernatant to a new pre-chilled tube. This is your whole-cell lysate.
-
Determine the protein concentration using a BCA or Bradford assay.
RIPA Buffer Recipe (100 mL):
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1% NP-40 (or Triton X-100)
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
Add distilled water to 100 mL. Store at 4°C. Add protease inhibitors fresh before use.[9]
2. Sample Preparation for SDS-PAGE
-
Dilute lysate samples to the same final concentration (e.g., 1-2 mg/mL) with RIPA buffer.
-
Add 2X Laemmli sample buffer to an equal volume of lysate (final concentration should be 20-40 µg of total protein).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[5]
3. SDS-PAGE and Protein Transfer
-
Load 20-40 µg of prepared protein sample and a molecular weight marker into the wells of an SDS-PAGE gel (a 12% gel is suitable for the ~35 kDa this compound).
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
(Optional but Recommended) After transfer, stain the membrane with Ponceau S to visualize protein bands and confirm a successful transfer. Destain with TBST before blocking.
4. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane briefly with TBST.
-
Incubate the membrane with the primary anti-Cathepsin X antibody diluted in blocking buffer (e.g., 1 µg/mL) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-goat IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer’s instructions.
-
Incubate the membrane with the ECL reagent for the recommended time (typically 1-5 minutes).
-
Capture the chemiluminescent signal using an imaging system or X-ray film. Adjust exposure time as needed to achieve a clear signal without oversaturation.
Visualized Workflows and Pathways
This compound Western Blot Workflow
Caption: Standard workflow for this compound detection by Western blot.
Simplified this compound Signaling Pathway
Caption: this compound activates β2 integrins, impacting key cellular functions.
References
- 1. izvolitve.ijs.si [izvolitve.ijs.si]
- 2. The Role of Cysteine Protease Cathepsins B, H, C, and X/Z in Neurodegenerative Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buffers and stock solutions for western blot | Abcam [abcam.com]
- 5. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
minimizing non-specific binding in cathepsin X immunoprecipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding during Cathepsin X immunoprecipitation (IP) experiments.
Troubleshooting Guides
Minimizing Non-specific Binding in this compound Immunoprecipitation
High background and non-specific binding are common challenges in immunoprecipitation that can obscure results and lead to false positives. This guide addresses specific issues you may encounter when performing this compound IP and provides actionable solutions.
Q1: What are the primary sources of non-specific binding in my this compound IP experiment?
A1: Non-specific binding in immunoprecipitation can stem from several factors. The main culprits are typically interactions with the IP antibody, the beads, or insufficient washing.[1] Proteins can adhere non-specifically to the bead matrix (e.g., agarose (B213101) or magnetic beads) or the antibody itself. Furthermore, inadequate washing protocols may not effectively remove loosely bound, non-target proteins. Given that this compound is a lysosomal protease that can translocate and interact with cell surface proteins like integrins, there is a potential for co-purification of these and other associated proteins.[1][2][3]
Q2: How can I optimize my lysis buffer to reduce non-specific binding for this compound?
A2: The choice of lysis buffer is critical for solubilizing this compound while minimizing the co-extraction of proteins that lead to high background.[4][5] Since this compound is found in lysosomes and can also be at the plasma membrane interacting with integrins, your lysis buffer should be tailored to the specific cellular pool of this compound you are targeting.[1][4]
-
For total this compound: A buffer with a mild non-ionic detergent like Triton X-100 or NP-40 is generally recommended to lyse both plasma and lysosomal membranes.[4][6]
-
To preserve protein-protein interactions (e.g., this compound with integrins): Use a gentle lysis buffer with a non-ionic detergent.[7]
-
To reduce non-specific interactions: Consider a more stringent buffer like RIPA, which contains ionic detergents (e.g., SDS, sodium deoxycholate).[4][5] However, be aware that this may disrupt some native protein interactions.
Always supplement your lysis buffer with fresh protease and phosphatase inhibitors to prevent degradation of your target protein and its binding partners.[2][8]
Q3: What are the best practices for pre-clearing and blocking to minimize background?
A3: Pre-clearing the lysate and blocking the beads are crucial steps to reduce non-specific protein adherence.[1][9][10]
-
Pre-clearing: This step removes proteins from your lysate that non-specifically bind to the beads.[4][9][10] Incubate your cell lysate with beads (without the primary antibody) before the actual IP.[1][9][10] For enhanced stringency, you can pre-clear with a non-specific antibody of the same isotype and from the same host species as your anti-Cathepsin X antibody.[1][4]
-
Blocking: Before adding the beads to your lysate, incubate them with a blocking agent to saturate non-specific binding sites on the bead surface.[1][9] Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk.[1][9]
Q4: How can I optimize my washing steps to achieve a cleaner immunoprecipitation?
A4: Insufficient washing is a frequent cause of high background.[1] Optimizing your wash protocol can significantly improve the purity of your immunoprecipitated this compound.
-
Increase the number and duration of washes: Perform 4-6 wash cycles, with each wash lasting 3-5 minutes with gentle rotation.[1]
-
Increase wash buffer stringency: You can increase the salt concentration (e.g., up to 500 mM NaCl) to disrupt non-specific electrostatic interactions.[1] Adding a small amount of non-ionic detergent (e.g., 0.1% Triton X-100) can help reduce non-specific hydrophobic binding.[1][11]
-
Transfer beads to a new tube: For the final wash, transferring the beads to a new microcentrifuge tube can help minimize contamination from proteins non-specifically bound to the tube walls.[1][11]
Q5: My western blot shows heavy and light antibody chains that obscure my this compound band. How can I avoid this?
A5: The co-elution of antibody heavy and light chains is a common issue, especially if your protein of interest has a similar molecular weight. Here are some strategies to mitigate this:
-
Cross-link the antibody to the beads: Covalently cross-linking the antibody to the Protein A/G beads prevents its co-elution with the target antigen.[3][12] Several commercial kits are available for this purpose.
-
Use a secondary antibody that recognizes native IgG: Certain secondary antibodies are designed to only bind to non-reduced primary antibodies, thus avoiding the detection of the heavy and light chains on the western blot.[12]
-
Gentle elution: Instead of boiling the beads in a harsh elution buffer, consider using a gentler method, such as a low pH glycine (B1666218) buffer, which can dissociate the antigen-antibody interaction without eluting the antibody from the beads.[13]
Data Presentation
Table 1: Comparison of Common Lysis Buffers for Immunoprecipitation
| Lysis Buffer | Key Components | Strength | Recommended for this compound IP |
| RIPA Buffer | 1% Triton X-100 or NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS, 150 mM NaCl, 50 mM Tris-HCl pH 8.0 | High | Disrupting protein-protein interactions to reduce background.[4][5][7] |
| NP-40/Triton X-100 Buffer | 1% NP-40 or Triton X-100, 150 mM NaCl, 50 mM Tris-HCl pH 8.0 | Medium | General purpose, good for preserving protein interactions.[4][7] |
| Tris-HCl Buffer | 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA | Low | Very gentle, ideal for studying weak or transient protein interactions. |
Table 2: Characteristics of Protein A, Protein G, and Protein A/G Beads
| Bead Type | High Affinity For | Low/No Affinity For |
| Protein A | Human IgG1, IgG2, IgG4; Mouse IgG2a, IgG2b, IgG3; Rabbit IgG | Human IgG3; Mouse IgG1; Rat IgG1, IgG2a |
| Protein G | Human (all subclasses); Mouse (all subclasses); Rabbit IgG; Rat (all subclasses) | --- |
| Protein A/G | Broad range of immunoglobulins from various species | --- |
Experimental Protocols
Optimized Immunoprecipitation Protocol for this compound
This protocol incorporates steps to minimize non-specific binding.
-
Cell Lysis:
-
Wash cells with ice-cold PBS and pellet by centrifugation.
-
Resuspend the cell pellet in 1 mL of ice-cold lysis buffer (e.g., RIPA or NP-40 buffer) containing freshly added protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new pre-chilled microcentrifuge tube.
-
-
Pre-clearing the Lysate:
-
Add 20-30 µL of a 50% slurry of Protein A/G beads to the lysate.
-
Incubate for 30-60 minutes at 4°C with gentle rotation.[1]
-
Pellet the beads by centrifugation and carefully transfer the supernatant to a new tube.
-
-
Antibody Incubation:
-
Add the optimal, pre-determined amount of anti-Cathepsin X primary antibody to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Immunocomplex Capture:
-
Add 30-50 µL of a 50% slurry of pre-blocked Protein A/G beads to the lysate-antibody mixture.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Elution:
-
After the final wash, carefully remove all supernatant.
-
Elute the immunoprecipitated proteins by resuspending the beads in 2X Laemmli sample buffer and boiling for 5-10 minutes. Alternatively, use a gentle elution buffer like 0.1 M glycine (pH 2.5-3.0) and incubate for 10 minutes at room temperature, then neutralize the eluate.[13]
-
-
Analysis:
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
Analyze the eluate by western blotting or mass spectrometry.
-
Visualizations
Caption: Workflow for minimizing non-specific binding in IP.
References
- 1. The role of this compound in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Carboxypeptidase this compound mediates beta2-integrin-dependent adhesion of differentiated U-937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Spatial localization of cathepsins: Implications in immune activation and resolution during infections [frontiersin.org]
- 5. Posttranslational processing and modification of cathepsins and cystatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Localization Patterns of Cathepsins K and X and their Predictive Value in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spatial localization of cathepsins: Implications in immune activation and resolution during infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of this compound in cell signaling | Scilit [scilit.com]
- 12. Post-translational modification - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Stable Recombinant Cathepsin X Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the stable production of recombinant cathepsin X.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the expression, purification, and handling of recombinant this compound.
Expression & Cell Line Stability
Question 1: What is the best expression system for producing active recombinant this compound?
For producing active and properly folded recombinant this compound, a mammalian expression system such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells is highly recommended.[1][2] While E. coli can be used for expressing the pro-form of some cathepsins, it lacks the machinery for essential post-translational modifications like glycosylation, which can be crucial for the proper folding, stability, and activity of eukaryotic proteins.[1][3][4] Mammalian systems are adept at these modifications, leading to a higher probability of obtaining a biologically active enzyme.[5][6]
Question 2: I am experiencing very low yields of this compound from my stable cell line. What are the possible causes and solutions?
Low protein yield is a common issue in recombinant protein production.[3][7] Several factors could be contributing to this problem. Here’s a troubleshooting guide:
| Possible Cause | Troubleshooting Steps |
| Poor Gene Integration/Expression | - Verify the integrity of the integrated gene by PCR or Southern blotting.- Ensure the use of a strong constitutive or inducible promoter in your expression vector.[3]- Screen multiple stable clones to find a high-producing one, as random integration can lead to variable expression levels.[8] |
| Suboptimal Culture Conditions | - Optimize cell culture media by ensuring adequate concentrations of glucose and amino acids.[9]- Maintain optimal pH (typically 7.0-7.4) and temperature (37°C for growth, with a possible shift to 30-35°C post-transfection to enhance protein expression).[9]- Consider using fed-batch or perfusion strategies to maintain nutrient levels in high-density cultures.[9] |
| Protein Degradation | - this compound, as a protease, can undergo autocatalysis or be degraded by other cellular proteases.[3]- Add protease inhibitors to your lysis buffer during protein extraction.[7]- Minimize the time the protein spends in the lysate and perform purification steps at low temperatures (4°C).[7] |
| Toxicity of this compound | - High levels of active this compound might be toxic to the host cells.[10]- Use an inducible expression system to control the timing and level of protein expression.[10] |
Question 3: My stable cell line shows a progressive decrease in this compound expression over time. How can I address this instability?
Production instability in stable cell lines can be caused by gene silencing (epigenetic modifications) or loss of the integrated gene.[11]
-
Solution: To mitigate this, it is crucial to perform single-cell cloning to establish a truly monoclonal cell line. During the selection process, maintain consistent antibiotic pressure to select for cells that retain the expression cassette.[12] Regularly re-screening your clones for expression levels can help identify and expand the most stable producers.
Purification
Question 4: What is the most suitable affinity tag for purifying recombinant this compound?
The choice of an affinity tag depends on the downstream application and the required purity. A polyhistidine-tag (His-tag) is a popular choice due to its small size and the availability of high-capacity, inexpensive nickel or cobalt-based affinity resins.[13][14][15][16] For higher purity in a single step, the Strep-tag® II is an excellent alternative, offering excellent purification with good yields under gentle elution conditions.[14][16] Larger tags like Glutathione S-transferase (GST) can enhance the solubility of the protein but may need to be cleaved off for functional or structural studies.[10][13]
Table 1: Comparison of Common Affinity Tags for Protein Purification
| Affinity Tag | Size | Binding Principle | Elution Condition | Advantages | Disadvantages |
| His-tag (6xHis) | ~0.8 kDa | Binds to immobilized metal ions (Ni²⁺, Co²⁺) | Imidazole (B134444) competition | Small, low immunogenicity, good yield | Moderate purity, potential for non-specific binding |
| Strep-tag® II | ~1 kDa | Binds to engineered streptavidin | Desthiobiotin competition | High specificity, gentle elution | Lower resin capacity than His-tag resins |
| GST-tag | ~26 kDa | Binds to glutathione | Reduced glutathione | Enhances solubility | Large size may interfere with protein function, requires cleavage |
| FLAG-tag | ~1 kDa | Binds to anti-FLAG antibody | Low pH or peptide competition | High purity | Expensive resin, low capacity |
Question 5: My purified this compound shows multiple bands on an SDS-PAGE gel. What could be the reason?
Multiple bands can indicate protein degradation, the presence of unprocessed pro-cathepsin X, or glycosylation variants.
-
Protein Degradation: As a protease, this compound is susceptible to autocatalytic cleavage, especially during purification. Always include protease inhibitors in your buffers and work at low temperatures.[7]
-
Incomplete Processing: You may be observing both the pro-form and the mature, active form of the enzyme. The activation of pro-cathepsin X is pH-dependent and can be incomplete.
-
Glycosylation: Mammalian-expressed proteins often have variable glycosylation patterns, which can lead to diffuse bands or multiple discrete bands on an SDS-PAGE gel.[17][18]
Activity & Handling
Question 6: My purified recombinant this compound has low or no enzymatic activity. What are the potential issues?
Loss of activity can be due to improper folding, incorrect processing of the pro-enzyme, or suboptimal assay conditions.[3]
-
Activation of Pro-cathepsin X: Recombinant this compound is often produced as an inactive zymogen (pro-cathepsin X) that requires activation. This is typically achieved by incubation at an acidic pH (around 4.0-5.5).[19] The activation process can be autocatalytic or facilitated by other proteases like cathepsin L.[20][21] Ensure your activation protocol is optimized.
-
Assay Conditions: The enzymatic activity of this compound is highly pH-dependent, with optimal activity in an acidic environment.[22] Verify that your assay buffer has the correct pH and contains a reducing agent like DTT, which is often required for cysteine protease activity.[23]
-
Protein Misfolding: If the protein is expressed in E. coli, it may form insoluble and inactive inclusion bodies.[1] Refolding protocols are necessary in such cases, but they may not always yield fully active protein.[3] Expressing the protein in a mammalian system is the preferred way to avoid this issue.[1]
Quantitative Data Summary
The following tables summarize typical quantitative data for recombinant this compound production.
Table 2: Comparison of Expression Systems for Recombinant Protein Production
| Expression System | Typical Yield | Post-Translational Modifications | Cost | Complexity |
| E. coli | 1-100 mg/L | None | Low | Low |
| Yeast (P. pastoris) | 10-1000 mg/L | Glycosylation (high mannose) | Medium | Medium |
| Insect Cells (Baculovirus) | 1-500 mg/L | Eukaryotic-like | High | High |
| Mammalian Cells (HEK293, CHO) | 10-500 mg/L (can reach g/L in optimized systems)[24] | Human-like | Very High | Very High |
Table 3: Commercially Available Recombinant Human this compound Specifications
| Parameter | Specification | Source |
| Purity | >95% (by SDS-PAGE) | [23] |
| Specific Activity | >800 pmol/min/µg | [23] |
| Source | Mouse myeloma cell line, NS0-derived | [23] |
| Form | Pro-form | [23] |
| Predicted Molecular Mass | 33 kDa (pro-form) | [23] |
Detailed Experimental Protocols
Protocol 1: Generation of a Stable HEK293 Cell Line for this compound Expression
-
Vector Preparation: Clone the full-length human this compound cDNA into a mammalian expression vector (e.g., pcDNA3.1) that contains a selectable marker, such as neomycin or puromycin (B1679871) resistance.
-
Transfection:
-
Selection:
-
48 hours post-transfection, split the cells into 10 cm dishes at various dilutions (e.g., 1:10, 1:20) in culture medium containing the selection antibiotic (e.g., G418 for neomycin resistance). The optimal antibiotic concentration should be predetermined by generating a kill curve for your specific HEK293 cells.
-
Replace the medium with fresh selection medium every 3-4 days.
-
-
Colony Picking and Expansion:
-
After 2-3 weeks, visible antibiotic-resistant colonies will form.
-
Pick individual, well-isolated colonies using a sterile pipette tip or by using cloning cylinders.
-
Transfer each colony to a separate well of a 24-well plate and expand the culture.
-
-
Screening:
-
Once the clonal populations have expanded, screen them for this compound expression by Western blot analysis of the cell lysates or by measuring the enzymatic activity in the conditioned medium.
-
Select the highest-expressing, stable clone for large-scale production.
-
Protocol 2: Purification of His-tagged Recombinant this compound from Conditioned Medium
-
Harvest Conditioned Medium: Collect the culture medium from the stable HEK293 cell line expressing His-tagged this compound.
-
Clarification and Buffer Exchange:
-
Centrifuge the conditioned medium at 3000 x g for 15 minutes to remove cells and debris.
-
Concentrate the supernatant and exchange the buffer to a binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) using tangential flow filtration or a similar method.
-
-
IMAC Chromatography:
-
Equilibrate a Ni-NTA affinity column with 5-10 column volumes of binding buffer.
-
Load the buffer-exchanged conditioned medium onto the column.
-
Wash the column with 10-20 column volumes of wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the His-tagged this compound with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).
-
-
Buffer Exchange and Storage:
-
Exchange the buffer of the eluted protein fractions to a suitable storage buffer (e.g., 50 mM Sodium Acetate, 150 mM NaCl, pH 5.5).
-
Store the purified protein at -80°C.
-
Protocol 3: Activity Assay for Recombinant this compound
-
Activation of Pro-cathepsin X:
-
Enzymatic Reaction:
-
Prepare the reaction mixture in a 96-well black plate.
-
To each well, add 50 µL of assay buffer (25 mM Sodium Acetate, 5 mM DTT, pH 3.5).[23]
-
Add a known amount of activated this compound (e.g., 0.02 µg).[23]
-
Initiate the reaction by adding 50 µL of a fluorogenic substrate, such as Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(DNP)-OH, to a final concentration of 10 µM.[23]
-
Include a substrate blank control containing assay buffer and substrate but no enzyme.
-
-
Measurement:
-
Immediately measure the increase in fluorescence in a microplate reader (Excitation: 320 nm, Emission: 405 nm) in kinetic mode for 5-10 minutes.[23]
-
-
Calculation:
-
Calculate the specific activity (pmol/min/µg) based on the rate of fluorescence increase, correcting for the substrate blank.
-
Visualizations
Caption: Workflow for stable recombinant this compound production.
Caption: Activation pathway of pro-cathepsin X.
References
- 1. Breaking Down Common Protein Expression Systems: E.coli vs Mammalian [synapse.patsnap.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Recombinant Protein Expression in Mammalian Cells - evitria [evitria.com]
- 6. youtube.com [youtube.com]
- 7. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. cellculturecompany.com [cellculturecompany.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Selection and Comparison of Protein Purification Tags - Alpha Lifetech [alpha-lifetech.com]
- 14. researchgate.net [researchgate.net]
- 15. Selection of Affinity Tags for Recombinant Protein Purification - CD Bioparticles [cd-bioparticles.com]
- 16. Comparison of affinity tags for protein purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effects of Glycosylation on the Enzymatic Activity and Mechanisms of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Surface activation of pro-cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The role of this compound in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Autocatalytic processing of procathepsin B is triggered by proenzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. rndsystems.com [rndsystems.com]
- 24. Comparison of Protein Yield Between Different Expression Hosts [synapse.patsnap.com]
Technical Support Center: Overcoming Solubility Issues with Synthetic Cathepsin X Substrates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered when working with synthetic cathepsin X substrates.
Troubleshooting Guide
Issue: Substrate Precipitation During Experimentation
Precipitation of your synthetic this compound substrate can occur at various stages of your experiment, from initial stock solution preparation to its addition to the assay buffer. This guide provides a systematic approach to diagnosing and resolving these issues.
Logical Workflow for Troubleshooting Substrate Precipitation
Caption: A step-by-step workflow for diagnosing and solving substrate precipitation.
Frequently Asked Questions (FAQs)
Q1: My synthetic peptide substrate won't dissolve in the recommended aqueous buffer. What should I do?
A1: Many synthetic peptides, especially those with a high proportion of hydrophobic amino acids, have poor aqueous solubility. Here is a systematic approach to solubilization:
-
Start with an Organic Solvent: Attempt to dissolve the peptide in a small amount of 100% dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][2][3][4][5] For peptides containing cysteine (Cys), methionine (Met), or tryptophan (Trp), DMF is often preferred over DMSO to avoid oxidation.[2][4]
-
Gentle Agitation and Warming: Vortex the solution and use sonication in a water bath to aid dissolution.[1] Gentle warming to a temperature below 40°C can also be effective.[3][5]
-
pH Adjustment: Based on the peptide's net charge at neutral pH, you can try to dissolve it in a slightly acidic or basic solution.
-
Basic peptides (net positive charge): Try dissolving in 10-30% acetic acid.[2][4]
-
Acidic peptides (net negative charge): Attempt to dissolve in a dilute solution of ammonium (B1175870) hydroxide (B78521) (e.g., <50 µl) or ammonium bicarbonate.[2][4]
-
-
Slow Dilution: Once the peptide is dissolved in a small volume of the initial solvent, add it dropwise to your aqueous assay buffer while gently vortexing. This prevents localized high concentrations that can lead to precipitation.
Q2: My substrate is soluble in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A2: This is a common issue when the final concentration of the organic solvent is too low to maintain the solubility of a hydrophobic substrate.
-
Increase the Final Co-solvent Concentration: Determine the maximum concentration of DMSO your assay can tolerate without affecting enzyme activity. Many cell-based assays can tolerate up to 1% DMSO, while in vitro enzymatic assays may tolerate higher concentrations.[6][7][8] Always include a vehicle control with the same final DMSO concentration in your experiment.
-
Optimize the Buffer: Consider modifying the pH or ionic strength of your assay buffer, as these factors can influence the solubility of your substrate.
-
Lower the Substrate Concentration: You may be exceeding the solubility limit of your substrate in the final assay conditions. Try working with a lower substrate concentration.
Q3: I am observing high background fluorescence in my no-enzyme control wells. What are the potential causes?
A3: High background fluorescence can obscure the signal from your enzymatic reaction. Here are some common causes and solutions:
-
Substrate Autohydrolysis: Some fluorogenic substrates can spontaneously hydrolyze over time.[9][10] Prepare the substrate solution immediately before use and minimize pre-incubation times.[9]
-
Contaminated Reagents: Your buffer components or water may be contaminated with fluorescent compounds. Use high-purity, sterile-filtered reagents.
-
Autofluorescence: If you are working with cell lysates, endogenous molecules like NADH and riboflavin (B1680620) can contribute to background fluorescence.[11] To mitigate this, consider using a substrate with excitation and emission wavelengths in the red or near-infrared spectrum.[11]
-
Incorrect Microplate Type: For fluorescence assays, always use black, opaque-walled plates to minimize light scatter and well-to-well crosstalk.[11]
Q4: What is the maximum concentration of DMSO I can use in my this compound assay?
A4: The maximum tolerated DMSO concentration is dependent on the specifics of your assay.
-
In Vitro Enzymatic Assays: These are generally more tolerant to organic solvents. Some studies suggest that concentrations up to 5-10% DMSO may be acceptable, but it is crucial to perform a control experiment to determine the effect of the solvent on enzyme activity.[12]
-
Cell-Based Assays: The tolerance to DMSO is highly cell-line dependent. A general guideline is to keep the final DMSO concentration at or below 1%, with many researchers opting for a more conservative limit of 0.1% to avoid any potential for cytotoxicity or off-target effects.[6][7]
It is always recommended to perform a DMSO tolerance test for your specific cell line or enzyme preparation.
Data Presentation
Table 1: Solubility of Common Fluorogenic Cathepsin Substrates
| Substrate Name | Common Abbreviation | Solubility in 100% DMSO | Notes |
| N-CBZ-Phenylalanyl-Arginine 7-amido-4-methylcoumarin | Z-FR-AMC | 50 mg/mL (with sonication)[13] | A common substrate for various cathepsins. |
| Abz-Phenylalanyl-Arginyl-Lysyl(Dnp)-Prolyl-OH | Abz-FRK(Dnp)P-OH | ≥ 10 mg/mL[14] | A substrate for angiotensin I-converting enzyme (ACE), with solubility data that can serve as a reference. |
Note: The solubility of specific synthetic this compound substrates can vary widely based on their amino acid sequence. It is always recommended to perform a solubility test on a small amount of the peptide before dissolving the entire sample.
Experimental Protocols
Protocol for Solubilizing a Hydrophobic Synthetic this compound Substrate
This protocol provides a step-by-step method for solubilizing a hydrophobic peptide substrate for use in a this compound activity assay.
-
Initial Dissolution in Organic Solvent:
-
Weigh out a small, known amount of the lyophilized peptide substrate.
-
Add a minimal volume of 100% DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the substrate is not fully dissolved, place the tube in a sonicating water bath for 5-10 minutes.
-
If necessary, gently warm the solution to no more than 40°C.
-
-
Preparation of Working Solution:
-
Determine the final desired concentration of the substrate in your assay.
-
Calculate the volume of the DMSO stock solution needed.
-
In a separate tube, add the required volume of assay buffer.
-
While gently vortexing the assay buffer, add the DMSO stock solution dropwise. This gradual addition is crucial to prevent precipitation.
-
Visually inspect the solution for any signs of cloudiness or precipitation. If precipitation occurs, you may need to lower the final substrate concentration or increase the percentage of co-solvent in your assay buffer (ensure to validate the enzyme's tolerance to the higher co-solvent concentration).
-
-
Storage of Stock Solution:
-
Store the high-concentration DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[13]
-
Visualizations
This compound Signaling in Cancer Progression
Caption: this compound interaction with integrins activates downstream signaling pathways promoting cancer cell migration and proliferation.
This compound Role in the Immune Response
Caption: this compound modulates immune cell adhesion and T-cell activation through its action on β2 integrins.
Experimental Workflow for a this compound Activity Assay
Caption: A typical workflow for measuring this compound activity using a fluorogenic substrate.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. genscript.com [genscript.com]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. genscript.com [genscript.com]
- 5. biorbyt.com [biorbyt.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. benchchem.com [benchchem.com]
- 12. Influence of Organic Solvents on Enzymatic Asymmetric Carboligations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: Quality Control for Commercial Cathepsin X Enzyme Preparations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of commercial Cathepsin X enzyme preparations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary enzymatic activity?
This compound, also known as Cathepsin Z, is a lysosomal cysteine protease belonging to the papain family.[1] Unlike many other cathepsins that function as endopeptidases, this compound primarily acts as a carboxypeptidase, cleaving single amino acid residues from the C-terminus of proteins and peptides.[1] This unique activity is crucial for its role in various signaling pathways.[1][2]
Q2: What are the recommended storage and handling conditions for commercial this compound preparations?
For optimal stability, lyophilized this compound should be stored at -20°C or -80°C.[3][4] Once reconstituted, it is recommended to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to protein degradation and loss of activity.[4][5][6] Reconstituted enzyme stored at 4°C is typically stable for a few weeks, but long-term storage at this temperature is not recommended.[4][6] Always refer to the manufacturer's specific instructions provided with the enzyme preparation.
Q3: What are common causes of low or no enzymatic activity in my this compound assay?
Several factors can contribute to lower than expected or absent this compound activity:
-
Improper Storage and Handling: Repeated freeze-thaw cycles or prolonged storage at temperatures above -70°C can significantly reduce enzymatic activity.[5]
-
Incorrect Assay Buffer Conditions: this compound, like most lysosomal proteases, is optimally active in a slightly acidic environment (pH 4.5-5.5).[5][7] Ensure your assay buffer is within the optimal pH range.
-
Presence of Inhibitors: Buffers or samples may contain contaminating cysteine protease inhibitors.[5]
-
Enzyme Degradation: The enzyme may have degraded due to improper handling or storage.[5]
-
Substrate Issues: The substrate may have degraded or been improperly prepared. Always prepare fresh substrate solutions.[8]
Q4: What are potential off-target effects to be aware of when using this compound inhibitors?
While some inhibitors are designed for selectivity, cross-reactivity with other cathepsins, such as Cathepsin B, can occur.[9][10] It is crucial to profile the specificity of your inhibitor in your experimental system, for instance, by testing its activity against other related proteases.
Troubleshooting Guides
Issue 1: High Background Signal in Fluorescence-Based Assays
High background fluorescence can mask the true signal from the enzymatic reaction, leading to inaccurate results.
| Potential Cause | Recommended Solution |
| Autofluorescence | Endogenous molecules in cell lysates (e.g., NADH, riboflavin) can fluoresce. Run a control sample without the fluorogenic substrate to measure intrinsic autofluorescence.[8] Consider using a substrate with excitation/emission wavelengths in the red or near-infrared spectrum to minimize this effect.[8] |
| Substrate Instability | The fluorogenic substrate may be degrading spontaneously. Prepare substrate solutions fresh for each experiment and protect them from light.[8] |
| Contaminated Reagents | Buffers or water may be contaminated with fluorescent particles. Use high-purity, sterile-filtered reagents.[8] |
| Incorrect Microplate Type | The choice of microplate can significantly impact background fluorescence. For fluorescence assays, use black, opaque microplates to minimize crosstalk and background.[8][11] |
Issue 2: Inconsistent Results Between Replicates
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Small volume variations can lead to significant differences in signal. Ensure pipettes are properly calibrated and use reverse pipetting for viscous solutions. Prepare a master mix of reagents to minimize pipetting errors.[8][11] |
| Well-to-Well Crosstalk | Signal from a well with high fluorescence can "bleed" into adjacent wells. Avoid placing high-signal samples next to low-signal samples. Use black, opaque microplates to reduce crosstalk.[8] |
| Incomplete Mixing | Reagents may not be uniformly distributed in the well. Gently mix the plate on an orbital shaker after adding reagents, being careful not to introduce air bubbles.[8] |
| Air Bubbles | Bubbles in the wells can scatter light and interfere with readings. Visually inspect the plate and remove any bubbles before reading.[8] |
Experimental Protocols
Protocol 1: Determination of this compound Specific Activity
This protocol describes how to measure the specific activity of a commercial this compound preparation using a fluorogenic substrate.
Materials:
-
Recombinant Human this compound
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 5 mM DTT
-
Fluorogenic Substrate (e.g., (Arg)₂-AMC)
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Allow all reagents to equilibrate to room temperature before use. Prepare fresh dilutions of the enzyme and substrate.
-
Enzyme Activation: Dilute the this compound stock solution in Activation Buffer to a working concentration. Incubate for 15 minutes at 37°C to ensure the active site cysteine is reduced.
-
Set up Assay Plate:
-
Enzyme Wells: Add 50 µL of the activated this compound solution to the wells.
-
Substrate Blank: Add 50 µL of Assay Buffer to at least three wells.
-
-
Initiate Reaction: Add 50 µL of the fluorogenic substrate solution to all wells.
-
Measure Fluorescence: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for at least 15 minutes, with readings every 60 seconds (Excitation: ~360-380 nm, Emission: ~460-505 nm, depending on the substrate).
-
Calculate Specific Activity:
-
Determine the rate of reaction (V₀) from the linear portion of the fluorescence versus time plot for each well.
-
Subtract the average rate of the substrate blank from the rate of the enzyme wells.
-
Convert the rate from RFU/min to pmol/min using a standard curve of the free fluorophore (e.g., AMC).
-
Calculate the specific activity using the following formula: Specific Activity (pmol/min/µg) = (Rate in pmol/min) / (µg of enzyme per well)
-
Protocol 2: Purity Analysis of this compound by SDS-PAGE
This protocol provides a method to assess the purity of a commercial this compound preparation.[12][13]
Materials:
-
Recombinant Human this compound
-
2x Laemmli Sample Buffer with a reducing agent (e.g., β-mercaptoethanol or DTT)
-
Precast polyacrylamide gels (e.g., 4-20% gradient)
-
1x SDS-PAGE Running Buffer
-
Molecular Weight Standard
-
Coomassie Brilliant Blue or other protein stain
-
Destaining solution
Procedure:
-
Sample Preparation:
-
Gel Electrophoresis:
-
Assemble the gel in the electrophoresis apparatus and fill the inner and outer chambers with 1x Running Buffer.
-
Load the molecular weight standard and the prepared this compound samples into the wells.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Staining and Destaining:
-
Carefully remove the gel from the cassette and place it in the staining solution. Incubate with gentle agitation.
-
Transfer the gel to the destaining solution and incubate with gentle agitation until the protein bands are clearly visible against a clear background.
-
-
Analysis:
-
Image the gel and compare the banding pattern of the this compound sample to the molecular weight standard to confirm the expected size.
-
Assess the purity by observing the presence of any additional bands, which would indicate contaminants.
-
Quantitative Data
Table 1: Recommended Storage Conditions for this compound Preparations
| Form | Storage Temperature | Short-Term Stability (Solutions) | Long-Term Stability |
| Lyophilized | -20°C to -80°C | N/A | Up to 1 year (refer to manufacturer) |
| Reconstituted | -80°C (in aliquots) | Up to 1 month at -20°C[3] | Up to 6 months at -80°C[9] |
| Reconstituted | 4°C | Days to a few weeks[4] | Not Recommended |
Table 2: IC₅₀ Values of Common Inhibitors for this compound
| Inhibitor | Type | IC₅₀ / Kᵢ | Selectivity Notes | Reference |
| Z9 | Reversible | Kᵢ = 2.45 ± 0.05 µM | Good selectivity over Cathepsins B, L, H, and S. | [15][16] |
| AMS36 | Irreversible | - | Selective for this compound. | [16][17] |
| This compound-IN-1 (Compound 25) | Reversible | - | Potent inhibitor of this compound. | [9] |
| CA-074 | Irreversible | - | Significantly more potent against Cathepsin B than this compound. | [10] |
| E-64 | Irreversible | - | Broad-spectrum cysteine protease inhibitor. | [10] |
Note: IC₅₀ and Kᵢ values can vary depending on the assay conditions. Always refer to the specific literature or manufacturer's data for the most accurate information.
Visualizations
Caption: Quality control workflow for commercial this compound.
Caption: this compound-mediated β2 integrin signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability and Storage | Tocris Bioscience [tocris.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Bifunctional probes of cathepsin protease activity and pH reveal alterations in endolysosomal pH during bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. docs.abcam.com [docs.abcam.com]
- 12. SDS-PAGE Protocol | Rockland [rockland.com]
- 13. How to Test for Protein Purity Using SDS-PAGE or HPLC [synapse.patsnap.com]
- 14. bio-rad.com [bio-rad.com]
- 15. Evaluation of novel cathepsin-X inhibitors in vitro and in vivo and their ability to improve cathepsin-B-directed antitumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of novel cathepsin-X inhibitors in vitro and in vivo and their ability to improve cathepsin-B-directed antitumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Upregulation of this compound in Glioblastoma: Interplay with γ-Enolase and the Effects of Selective this compound Inhibitors [mdpi.com]
Technical Support Center: Optimizing Cathepsin X Immunofluorescence
Welcome to the technical support center for optimizing your cathepsin X immunofluorescence (IF) experiments. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals achieve high-quality, reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during this compound immunofluorescence staining.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Improper Fixation: The chosen fixation method may be masking the this compound epitope. | The optimal fixation agent depends on the specific antibody and your experimental needs.[1] Cross-linking fixatives like paraformaldehyde (PFA) generally preserve cell morphology well, but may require antigen retrieval to unmask the epitope.[2][3] Organic solvents like methanol (B129727) or acetone (B3395972) precipitate proteins, which can sometimes expose epitopes more effectively but may alter cell structure.[2][3] For this compound, acetone fixation has been successfully used in published studies.[4] Consider testing different fixation methods to find the optimal one for your antibody. |
| Low Antibody Concentration: The primary or secondary antibody concentration is too low. | Titrate both primary and secondary antibodies to determine the optimal concentration for your experiment.[5][6] | |
| Low Expression of this compound: The cells or tissue being analyzed may have low levels of this compound. | Include a positive control (e.g., a cell line known to express high levels of this compound) to confirm that the staining protocol is working.[5] | |
| Ineffective Permeabilization: The antibody cannot access the intracellular this compound protein. | If using a cross-linking fixative like PFA, a separate permeabilization step with a detergent (e.g., Triton X-100 or Saponin) is necessary.[2] Organic solvent fixation (methanol/acetone) usually permeabilizes the cell membrane simultaneously.[2][7] | |
| High Background | Non-specific Antibody Binding: The primary or secondary antibody is binding to off-target sites. | Increase the concentration and/or duration of the blocking step.[1] Using a blocking serum from the same species as the secondary antibody is recommended.[7][8] Ensure adequate washing steps to remove unbound antibodies.[1] |
| Antibody Concentration Too High: Excessive primary or secondary antibody can lead to high background. | Titrate your antibodies to find the lowest concentration that still provides a specific signal.[9] | |
| Autofluorescence: Endogenous molecules in the cell or tissue can emit their own fluorescence. | Run an unstained control to assess the level of autofluorescence.[10] If autofluorescence is an issue, consider using a fixative that is less likely to induce it (e.g., avoid glutaraldehyde).[11] Using fluorophores with longer excitation/emission wavelengths can also help.[10] | |
| Drying of the Sample: Allowing the sample to dry out at any stage can cause non-specific antibody binding. | Ensure the sample remains covered in buffer throughout the staining procedure.[12] | |
| Non-Specific Staining | Cross-reactivity of Secondary Antibody: The secondary antibody may be binding to endogenous immunoglobulins in the sample. | Use a secondary antibody that has been pre-adsorbed against the species of your sample.[9][13] |
| Fixation Artifacts: Over-fixation can lead to non-specific staining patterns. | Reduce the fixation time or the concentration of the fixative.[14] |
Frequently Asked Questions (FAQs)
Q1: Which fixation method is best for this compound immunofluorescence?
A1: The optimal fixation method depends on the specific anti-cathepsin X antibody you are using and the sample type. Cross-linking fixatives like paraformaldehyde (PFA) are excellent for preserving cellular morphology, but they can mask the antigen, often necessitating an antigen retrieval step.[2][15] Organic solvents such as methanol and acetone work by dehydrating the cells and precipitating proteins, which can be a quicker process and may expose certain epitopes more readily.[2][8][15] Acetone fixation has been successfully used for immunofluorescent staining of this compound in tissue sections.[4] It is recommended to test a few different fixation methods to determine which provides the best signal-to-noise ratio for your specific antibody and experimental setup.
Q2: Do I need an antigen retrieval step when using PFA fixation for this compound?
A2: Formaldehyde-based fixatives create cross-links between proteins, which can mask the epitope your antibody is supposed to recognize.[3] If you are using PFA fixation and experiencing weak or no signal, performing an antigen retrieval step is highly recommended. Heat-Induced Epitope Retrieval (HIER) is a common method where the sample is heated in a buffer (e.g., citrate (B86180) or EDTA) to reverse the cross-linking.[3]
Q3: What is the difference between Triton X-100 and Saponin for permeabilization?
A3: Both Triton X-100 and Saponin are detergents used to permeabilize cell membranes, but they have different mechanisms. Triton X-100 is a stronger, non-ionic detergent that creates larger pores in both the plasma and nuclear membranes, making it suitable for accessing nuclear antigens.[2] Saponin is a milder detergent that selectively interacts with cholesterol in the cell membrane, creating smaller pores. It is often preferred when preserving the integrity of intracellular membranes is crucial.[2]
Q4: Can I stain for another protein simultaneously with this compound?
A4: Yes, double immunofluorescence staining is possible. However, you need to ensure that the primary antibodies are raised in different species (e.g., rabbit anti-cathepsin X and mouse anti-protein Y). This allows you to use secondary antibodies conjugated to different fluorophores that are specific to each primary antibody's host species, avoiding cross-reactivity.
Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation and Permeabilization
This protocol is a good starting point for adherent cells and is recommended for preserving cellular morphology.
-
Cell Preparation: Grow cells on sterile glass coverslips or in imaging-compatible plates to 60-80% confluency.
-
Washing: Gently wash the cells twice with 1X Phosphate Buffered Saline (PBS).
-
Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[16]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.[17]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block with 5% normal serum (from the same species as the secondary antibody) in PBS for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Dilute the anti-cathepsin X antibody in the blocking buffer and incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate with a nuclear stain like DAPI for 5 minutes.
-
Final Wash: Wash once with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
Protocol 2: Acetone Fixation
This protocol has been successfully used for this compound staining in tissue sections and can also be adapted for cultured cells.[4]
-
Sample Preparation: For frozen tissue sections, cut 4-8 µm sections and mount them on slides. For cultured cells, grow them on coverslips.
-
Washing: Briefly wash with PBS.
-
Fixation: Fix the samples in ice-cold acetone for 5-10 minutes at -20°C.[7]
-
Air Dry: Allow the slides to air dry completely.
-
Rehydration: Rehydrate the samples in PBS for 5 minutes.
-
Blocking: Block with 5% normal serum in PBS containing 0.3% Triton X-100 for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Dilute the anti-cathepsin X antibody in the blocking buffer and incubate overnight at 4°C in a humidified chamber.[4]
-
Washing: Wash the samples three times with PBS for 8 minutes each.[4]
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer and incubate for 1 hour at room temperature, protected from light.[4]
-
Washing: Wash the samples three times with PBS for 8 minutes each, protected from light.[4]
-
Counterstaining (Optional): Incubate with DAPI for 5 minutes.
-
Final Wash: Briefly wash with PBS.
-
Mounting: Mount with an anti-fade mounting medium.
Protocol 3: Methanol Fixation
This is a rapid fixation method that also permeabilizes the cells.
-
Cell Preparation: Grow cells on coverslips to the desired confluency.
-
Washing: Briefly rinse with PBS.
-
Fixation: Fix the cells with ice-cold 100% methanol for 10 minutes at -20°C.[12]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block with 5% normal serum in PBS for 1 hour at room temperature.[18]
-
Primary Antibody Incubation: Dilute the anti-cathepsin X antibody in the blocking buffer and incubate for 2-3 hours at room temperature or overnight at 4°C.[18]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer and incubate for 1 hour at room temperature, protected from light.[18]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): Add a nuclear stain like DAPI.
-
Final Wash: Briefly wash with PBS.
-
Mounting: Mount with an anti-fade mounting medium.
Data Summary
| Fixation Method | Mechanism of Action | Advantages | Disadvantages | Permeabilization Required? |
| Paraformaldehyde (PFA) | Cross-links proteins, creating a stable network.[19] | Excellent preservation of cellular morphology.[2] | May mask epitopes, often requiring antigen retrieval.[3] Can induce autofluorescence. | Yes (e.g., with Triton X-100 or Saponin).[2] |
| Methanol | Dehydrates cells, causing proteins to denature and precipitate.[14] | Rapid fixation and permeabilization.[8] May expose epitopes masked by cross-linking fixatives.[8] | Can alter cellular architecture and cause cell shrinkage.[2] May not be suitable for all antigens, especially soluble proteins.[2] | No. |
| Acetone | Dehydrates cells and precipitates proteins.[2] | Good for preserving some epitopes.[7] Simultaneously fixes and permeabilizes.[7] Has been used successfully for this compound IF.[4] | Can cause significant protein denaturation and may not preserve morphology as well as PFA.[2] | No. |
Visual Guides
References
- 1. usbio.net [usbio.net]
- 2. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Development of activity-based probes for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Protocols | Immunofluorescence | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 8. sysy.com [sysy.com]
- 9. sysy-histosure.com [sysy-histosure.com]
- 10. benchchem.com [benchchem.com]
- 11. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 12. BestProtocols: ICC Methanol Fixed Cells—Direct Method | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. 2bscientific.com [2bscientific.com]
- 14. blog.cellsignal.com [blog.cellsignal.com]
- 15. blog.addgene.org [blog.addgene.org]
- 16. sysy.com [sysy.com]
- 17. Fixing and labelling cells for immunofluorescence (IF) microscopy - Institute for Molecular Bioscience - University of Queensland [imb.uq.edu.au]
- 18. Immunofluorescence Microscopy Protocol with Methanol Fixed Cells [protocols.io]
- 19. bu.edu [bu.edu]
dealing with protease degradation during cathepsin X purification
This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to protease degradation during the purification of Cathepsin X.
Frequently Asked Questions (FAQs)
Q1: My purified this compound shows multiple bands on an SDS-PAGE gel, suggesting degradation. What is the likely cause?
A1: Degradation of this compound during purification can stem from several sources. Since this compound is a cysteine protease, a primary concern is the presence of other contaminating proteases from the host expression system. It is also important to consider that while this compound is reportedly incapable of autoactivation, it can be activated by other endopeptidases like Cathepsin L, which may co-purify.[1] Therefore, the degradation observed might be due to the activity of these contaminating proteases or activated this compound itself.
Q2: What is the optimal pH for purifying and storing this compound to maintain its stability and prevent degradation?
Q3: What type of protease inhibitors should I use during this compound purification?
A3: A broad-spectrum protease inhibitor cocktail is recommended during cell lysis and initial purification steps to inhibit a wide range of endogenous proteases. Since this compound is a cysteine protease, it is crucial to include inhibitors targeting this class, such as E-64. Additionally, serine protease inhibitors (e.g., PMSF, aprotinin), aspartic protease inhibitors (e.g., pepstatin A), and metalloprotease inhibitors (e.g., EDTA, if compatible with your purification method) should be included. For more targeted inhibition of this compound activity, specific reversible inhibitors like Z9 can be used.[3]
Q4: Can this compound undergo autocatalytic degradation?
A4: Current evidence suggests that this compound is incapable of autoactivation.[1] It is typically expressed as a proenzyme (prothis compound) that requires processing by other proteases, such as Cathepsin L, to become active. Therefore, autocatalytic degradation of the proenzyme form is unlikely. However, once activated by other proteases, the mature this compound could potentially degrade other molecules, including itself, if conditions are favorable for its activity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your this compound purification experiments.
Issue 1: Low Yield of Purified this compound
| Potential Cause | Recommended Solution |
| Protein Degradation | Work quickly and maintain cold temperatures (4°C) throughout the purification process. Add a comprehensive protease inhibitor cocktail to all buffers. |
| Inclusion Body Formation (for recombinant expression in E. coli) | Optimize expression conditions by lowering the induction temperature (e.g., 16-25°C) and reducing the inducer concentration (e.g., IPTG). Consider co-expression with chaperones to aid in proper folding. |
| Poor Binding to Affinity Resin | Ensure the affinity tag (e.g., His-tag) is accessible. If using a His-tag, avoid high concentrations of EDTA, which can strip nickel ions from the resin. Ensure the pH of your binding buffer is optimal for the interaction. |
| Loss of Protein During Washing Steps | Optimize the wash buffer composition. For His-tag purification, a low concentration of imidazole (B134444) (e.g., 10-20 mM) can help reduce non-specific binding without eluting the target protein. |
Issue 2: Evidence of Protein Degradation on SDS-PAGE
| Potential Cause | Recommended Solution |
| Contaminating Proteases | Use a multi-step purification strategy to separate this compound from other proteases. This could include affinity chromatography followed by ion-exchange or size-exclusion chromatography. |
| Activation of Prothis compound by Co-purifying Proteases (e.g., Cathepsin L) | Add specific inhibitors for potential activating proteases. For example, a Cathepsin L inhibitor could be included. The general cysteine protease inhibitor E-64 will also inhibit Cathepsin L. |
| Suboptimal Buffer Conditions | Maintain a pH that ensures stability but minimizes activity during purification steps where degradation is observed. Empirically test a range of pH values (e.g., 6.5-8.0). |
| Sample Handling | Avoid repeated freeze-thaw cycles. Aliquot the purified protein and store at -80°C. |
Quantitative Data Summary
Table 1: Stability and Activity of Cathepsins at Different pH Values
| Cathepsin Type | Optimal pH for Activity | Conditions for Stability | Reference |
| This compound | ~5.5 | Stable at slightly acidic to neutral pH. | [4] |
| Cathepsin L | 5.5 - 6.2 | Stable over a wide pH range (4.0-7.5). | [4][5] |
| Cathepsin B | 4.5 - 6.2 | More stable at pH 7.2 than at pH 4.6 for up to 2 hours at room temperature. | [2] |
Table 2: Inhibitors for this compound and Other Cysteine Cathepsins
| Inhibitor | Target Protease(s) | Type | Inhibition Constant (Ki) | Reference |
| Z9 | This compound | Reversible, Selective | 2.45 ± 0.05 µM | [3] |
| AMS-36 | This compound | Irreversible, Selective | Not specified | [3] |
| E-64 | Cysteine Cathepsins (B, L, X, etc.) | Irreversible, Broad-spectrum | Not specified | |
| CA-074 | Cathepsin B | Reversible, Selective | Not specified | [3] |
Experimental Protocols
Protocol 1: Purification of His-Tagged Recombinant Human this compound from E. coli
This is a generalized protocol and may require optimization.
-
Expression:
-
Transform E. coli (e.g., BL21(DE3) strain) with an expression vector containing the His-tagged human prothis compound gene.
-
Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with an appropriate concentration of IPTG (e.g., 0.1-0.5 mM) and continue to grow the culture at a lower temperature (e.g., 20°C) overnight.
-
Harvest cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and a commercial protease inhibitor cocktail).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the His-tagged prothis compound with Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
-
Activation of Prothis compound (if required):
-
As this compound does not auto-activate, activation requires an external protease. Cathepsin L can be used for this purpose.
-
Dialyze the eluted prothis compound against an acidic buffer (e.g., 50 mM sodium acetate, pH 5.5).
-
Add a catalytic amount of active Cathepsin L and incubate at 37°C. Monitor activation by SDS-PAGE.
-
-
Further Purification (Optional):
-
If further purity is required, the activated this compound can be subjected to ion-exchange or size-exclusion chromatography.
-
Protocol 2: SDS-PAGE Analysis of this compound Degradation
-
Sample Preparation:
-
Take aliquots of your protein sample from different stages of the purification process.
-
Mix each aliquot with 2x SDS-PAGE sample buffer (containing a reducing agent like β-mercaptoethanol or DTT).
-
Heat the samples at 95-100°C for 5-10 minutes.
-
-
Electrophoresis:
-
Load the prepared samples and a molecular weight marker onto an appropriate percentage polyacrylamide gel (e.g., 12% or 4-20% gradient gel).
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue or a more sensitive stain like silver stain.
-
Destain the gel to visualize the protein bands.
-
Analyze the gel for the presence of the full-length this compound band and any lower molecular weight bands that would indicate degradation.
-
Visualizations
Caption: Experimental workflow for recombinant this compound purification.
Caption: Troubleshooting decision tree for this compound degradation.
References
- 1. Surface activation of pro-cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects of pH and Temperature on Cysteine Protease (Cathepsin B) Activity in Miracidia and Eggs of Fasciola hepatica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of novel cathepsin-X inhibitors in vitro and in vivo and their ability to improve cathepsin-B-directed antitumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cathepsin L Is Responsible for Processing and Activation of Proheparanase through Multiple Cleavages of a Linker Segment - PMC [pmc.ncbi.nlm.nih.gov]
selecting the appropriate negative controls for cathepsin X experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting and utilizing appropriate negative controls for Cathepsin X (also known as Cathepsin Z) experiments. Accurate and robust negative controls are critical for the correct interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the essential negative controls for an in vitro this compound activity assay?
A1: For a standard in vitro fluorogenic substrate cleavage assay, the following negative controls are crucial:
-
No-Enzyme Control: This control contains the substrate and buffer but lacks the this compound enzyme. It is used to determine the rate of spontaneous substrate degradation.
-
Vehicle Control: If using an inhibitor dissolved in a solvent like DMSO, this control contains the enzyme, substrate, buffer, and the same concentration of the vehicle used for the inhibitor. This accounts for any effect the solvent may have on enzyme activity.[1][2][3][4]
-
Inhibitor Control: This control includes a known inhibitor of this compound or a broad-spectrum cysteine protease inhibitor like E-64.[5][6] A significant reduction in signal in the presence of the inhibitor confirms that the measured activity is due to the enzymatic action of a cysteine protease.
Q2: I am studying the cellular function of this compound using a small molecule inhibitor. What are the appropriate negative controls?
A2: When using a chemical inhibitor in cell-based assays, it is important to include:
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the inhibitor.[1][2][3][4] This is the most critical control to ensure that the observed cellular phenotype is due to the inhibitor and not the solvent.
-
Inactive Compound Control (if available): An ideal control is a structurally similar but inactive version of the inhibitor. This helps to rule out off-target effects related to the chemical scaffold of the inhibitor.
-
Genetic Knockdown/Knockout Control: The most rigorous approach to validate the specificity of an inhibitor is to show that the phenotype is lost in cells where this compound has been knocked down using siRNA or knocked out using CRISPR-Cas9 technology.[7][8][9][10]
Q3: What are the best negative controls for a this compound siRNA knockdown experiment?
A3: For siRNA-mediated knockdown experiments, the following negative controls are essential to ensure the observed effects are specific to the reduction of this compound and not due to the siRNA transfection process itself:
-
Untransfected Control: A sample of cells that are not transfected with any siRNA. This provides a baseline for normal this compound expression and the phenotype of interest.
-
Mock-Transfected Control: Cells that are treated with the transfection reagent alone (without any siRNA). This helps to distinguish the effects of the transfection process from the effects of the siRNA.
Q4: Can I use a this compound knockout cell line or animal model as a negative control?
A4: Yes, a this compound knockout cell line or animal model is considered a gold-standard negative control.[9][10] By genetically ablating the expression of this compound, you can definitively determine if the biological process under investigation is dependent on this enzyme. However, it is important to be aware of potential compensatory mechanisms, where other proteases may be upregulated to compensate for the loss of this compound activity.[2][10]
Troubleshooting Guide
Issue 1: High background signal in my in vitro activity assay.
| Possible Cause | Troubleshooting Suggestion |
| Substrate Instability | Run a "no-enzyme" control to measure the rate of spontaneous substrate hydrolysis. If high, consider a different substrate or adjust buffer conditions (e.g., pH). |
| Contaminating Proteases in Enzyme Preparation | Ensure the purity of your recombinant this compound. Use a specific this compound inhibitor to confirm the activity is from this compound and not other proteases. |
| Autofluorescence of Test Compounds | If screening for inhibitors, pre-read the plate after compound addition but before adding the substrate to check for autofluorescence. |
Issue 2: My this compound inhibitor shows effects in wild-type cells but not in this compound knockdown cells, yet the phenotype is not fully rescued. What could be the reason?
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Knockdown | Verify the efficiency of your siRNA knockdown by Western blot or qRT-PCR. Aim for >70% reduction in protein levels. |
| Off-Target Effects of the Inhibitor | The inhibitor may have weak off-target effects on other proteins that contribute to the phenotype. This is why a knockout model is the most definitive control. |
| Compensatory Mechanisms | The chronic absence of this compound in the knockdown/knockout model may have led to compensatory changes in other signaling pathways. |
Experimental Protocols
Protocol 1: In Vitro this compound Inhibition Assay
-
Prepare Reagents:
-
Assay Buffer (e.g., 50 mM MES, 2.5 mM DTT, pH 6.0).
-
Recombinant human this compound.
-
Fluorogenic Substrate (e.g., Abz-FEK(Dnp)-OH).[15]
-
Test inhibitor and vehicle (e.g., DMSO).
-
Known this compound inhibitor (positive control).
-
-
Assay Setup (96-well plate):
-
Blank wells: 100 µL Assay Buffer.
-
No-Enzyme Control wells: 50 µL Assay Buffer + 50 µL Substrate solution.
-
Vehicle Control wells: 40 µL Assay Buffer + 10 µL Vehicle + 50 µL Substrate solution.
-
Test Inhibitor wells: 40 µL Assay Buffer + 10 µL Test Inhibitor (at various concentrations) + 50 µL Substrate solution.
-
Positive Inhibitor Control wells: 40 µL Assay Buffer + 10 µL Known Inhibitor + 50 µL Substrate solution.
-
-
Pre-incubation: Add 50 µL of this compound enzyme solution to all wells except the "Blank" and "No-Enzyme Control" wells. Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 50 µL of the substrate solution to all wells.
-
Measure Fluorescence: Read the fluorescence intensity (e.g., Ex/Em = 320/420 nm for Abz-FEK(Dnp)-OH) every minute for 30-60 minutes at 37°C.
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the activity in the presence of the inhibitor to the vehicle control.
-
Protocol 2: siRNA-Mediated Knockdown of this compound in Cultured Cells
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection Complex Preparation (per well):
-
Solution A: Dilute 50 pmol of siRNA (this compound-specific or non-targeting control) in 250 µL of serum-free medium.
-
Solution B: Dilute 5 µL of a lipid-based transfection reagent in 250 µL of serum-free medium.
-
Combine Solution A and Solution B, mix gently, and incubate for 20 minutes at room temperature.
-
-
Transfection:
-
Aspirate the medium from the cells and wash once with PBS.
-
Add the 500 µL of the siRNA-lipid complex to the cells.
-
Incubate for 4-6 hours at 37°C.
-
Add 1.5 mL of complete growth medium.
-
-
Post-Transfection:
-
Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
Harvest the cells for downstream analysis (e.g., Western blot to confirm knockdown, or a functional assay).
-
Visualizations
Caption: Logic diagram for validating a this compound inhibitor's specificity.
Caption: Negative control points in a this compound-mediated signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of novel cathepsin-X inhibitors in vitro and in vivo and their ability to improve cathepsin-B-directed antitumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cysteine cathepsins L and X differentially modulate interactions between myeloid-derived suppressor cells and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. The Challenge of Specific Cathepsin S Activity Detection in Experimental Settings [jneurology.com]
- 7. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cathepsin K inhibition-induced mitochondrial ROS enhances sensitivity of cancer cells to anti-cancer drugs through USP27x-mediated Bim protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Knockout and Double Knockout of Cathepsin K and Mmp9 reveals a novel function of Cathepsin K as a regulator of osteoclast gene expression and bone homeostasis [ijbs.com]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. abo.com.pl [abo.com.pl]
- 12. origene.com [origene.com]
- 13. Controls for RNAi Experiments | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. thermofisher.com [thermofisher.com]
- 15. This compound is secreted by human osteoblasts, digests CXCL-12 and impairs adhesion of hematopoietic stem and progenitor cells to osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
improving the signal-to-noise ratio in cathepsin X assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cathepsin X assays. Our goal is to help you improve your signal-to-noise ratio, obtain reliable data, and successfully troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a fluorometric this compound assay?
A fluorometric this compound assay measures the enzyme's activity using a synthetic substrate linked to a fluorescent reporter molecule (fluorophore), such as 7-amido-4-methylcoumarin (AMC) or amino-4-trifluoromethyl coumarin (B35378) (AFC).[1] In its uncleaved state, the substrate is non-fluorescent. When this compound cleaves the peptide bond between the dipeptide and the fluorophore, the liberated fluorophore emits a strong fluorescent signal upon excitation. The rate of this increase in fluorescence is directly proportional to the activity of this compound in the sample.[1][2]
Q2: Why is the signal-to-noise ratio important in my this compound assay?
A high signal-to-noise ratio (SNR) is crucial for obtaining accurate and reproducible data. It ensures that the measured signal from this compound activity is significantly higher than the background noise. A low SNR can mask true enzymatic activity, lead to high variability between replicates, and make it difficult to detect subtle changes in enzyme activity, such as those caused by inhibitors.[3][4]
Q3: How can I confirm that the activity I am measuring is specific to this compound?
To ensure the measured activity is specific to this compound, it is essential to use a specific inhibitor as a negative control.[5] By comparing the activity in the presence and absence of the inhibitor, you can determine the portion of the signal that is attributable to this compound activity. Additionally, using substrates with high selectivity for this compound can help minimize off-target cleavage by other proteases.[6]
Troubleshooting Guide
High Background Signal
A high background signal can significantly reduce the sensitivity of your assay. Here are common causes and solutions:
| Potential Cause | Recommended Solution | Citation |
| Autofluorescence of samples or reagents | Use phenol (B47542) red-free media or a simple buffer like PBS for the final reading. Run a "no-enzyme" control to quantify and subtract the background fluorescence. Consider using a fluorescent probe with excitation/emission wavelengths in the red or near-infrared spectrum to minimize autofluorescence from biological samples. | [7] |
| Substrate instability or degradation | Prepare fresh substrate solutions for each experiment and protect them from light. Avoid repeated freeze-thaw cycles. | [3][7] |
| Contaminated buffers or reagents | Use high-purity, sterile-filtered water and buffers. Prepare fresh reagents before each experiment. | [3][7] |
| Incorrect microplate type | Use black, opaque microplates to minimize crosstalk between wells and reduce background fluorescence. | [7] |
| High enzyme concentration | Titrate the enzyme concentration to find the optimal amount that provides a robust signal without excessive background. | |
| Non-specific substrate binding | Optimize the substrate concentration through titration to minimize non-specific binding. Include adequate washing steps if applicable to your assay format. | [3] |
Low or No Signal
A weak or absent signal can prevent the detection of this compound activity. Consider the following causes and solutions:
| Potential Cause | Recommended Solution | Citation |
| Inactive enzyme | Ensure proper storage and handling of the this compound enzyme. Avoid multiple freeze-thaw cycles. Activate the enzyme according to the manufacturer's protocol, often requiring incubation in an activation buffer containing a reducing agent like DTT. | [3][8] |
| Suboptimal assay conditions | Optimize the pH of the assay buffer, as this compound activity is pH-dependent, with optimal activity typically around pH 5.5. Ensure the incubation temperature is optimal (usually 37°C). | [9][10] |
| Presence of inhibitors in the sample | If endogenous inhibitors are suspected, consider diluting the sample or using a purification step to remove them. | [3] |
| Incorrect instrument settings | Optimize the gain and exposure time on the fluorescence reader using positive and negative controls to maximize the specific signal. | [3] |
| Insufficient incubation time | Increase the incubation time to allow for sufficient product formation. Monitor the reaction kinetically to determine the optimal time point for measurement. | [2][11] |
Experimental Protocols
General Fluorometric this compound Activity Assay
This protocol provides a general method for measuring this compound activity in a 96-well plate format.
Materials:
-
Recombinant human this compound
-
This compound substrate (e.g., Abz-Phe-Glu-Lys(Dnp)-OH or a similar fluorogenic substrate)
-
Assay Buffer: 100 mM acetate (B1210297) buffer, pH 5.5, containing 0.1% (w/v) polyethylene (B3416737) glycol 8000, 5 mM L-cysteine, and 1.5 mM EDTA.[10]
-
Activation Buffer: Assay buffer containing a reducing agent like DTT (e.g., 5 mM).[10]
-
Specific this compound inhibitor (for negative control)
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all buffers and solutions. Dilute the this compound enzyme and substrate to their working concentrations in the assay buffer. Prepare serial dilutions of the inhibitor.
-
Enzyme Activation: If necessary, activate the this compound by incubating it in Activation Buffer at 37°C for 10 minutes.[10]
-
Assay Setup:
-
Add 50 µL of the activated this compound solution to each well.
-
For inhibitor controls, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at room temperature before adding the substrate.
-
Include "no enzyme" wells as a background control.
-
-
Reaction Initiation: Add 50 µL of the substrate solution to each well to start the reaction.
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 320/420 nm for Abz-Phe-Glu-Lys(Dnp)-OH).[10] Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at 37°C.
-
Data Analysis:
-
Determine the rate of the reaction (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the background fluorescence rate (from "no enzyme" controls) from all other readings.
-
For inhibitor studies, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
IC50 Determination for a this compound Inhibitor
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a compound against this compound.
Procedure:
-
Follow the general assay protocol above.
-
Prepare a serial dilution of the test inhibitor. It is recommended to test a wide range of concentrations initially (e.g., 0.1 nM to 100 µM).
-
Include a positive control (enzyme and substrate, no inhibitor) and a negative control (enzyme, substrate, and a known potent inhibitor or no enzyme).
-
Pre-incubate the enzyme with each concentration of the inhibitor for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the substrate.
-
Measure the reaction rates as described previously.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
Quantitative Data
Table 1: Example Data for IC50 Determination of a Hypothetical this compound Inhibitor.
| Inhibitor Concentration (nM) | Log [Inhibitor] | Average Rate (RFU/min) | % Inhibition |
| 0 (Control) | N/A | 250.0 | 0.0% |
| 1 | 0.00 | 235.5 | 5.8% |
| 3 | 0.48 | 210.0 | 16.0% |
| 10 | 1.00 | 162.5 | 35.0% |
| 30 | 1.48 | 95.0 | 62.0% |
| 100 | 2.00 | 40.0 | 84.0% |
| 300 | 2.48 | 15.0 | 94.0% |
This table is based on an example provided for a this compound inhibitor screening assay.[12]
Table 2: Effect of Buffer Composition on Cathepsin B Activity.
| Buffer | Relative Activity (1/τ) | Fold Difference |
| 25 mM MES, pH 5.0 | (1.21 ± 0.46) × 10⁻⁴ s⁻¹ | 1x |
| 0.5× PB, pH 7.4 | (42.1 ± 3.7) × 10⁻⁴ s⁻¹ | ~35x |
This data, while for Cathepsin B, illustrates the significant impact buffer choice can have on enzyme activity.[13]
Visualizations
Principle of a fluorometric this compound assay.
A troubleshooting workflow for this compound assays.
This compound signaling via integrin and enolase.
References
- 1. benchchem.com [benchchem.com]
- 2. Cathepsin S Activity Assay Kit (Fluorometric) (ab65307) | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive Guide to Cathepsin B Activity Fluorometric Assay Kit: Applications, Protocols, and Research Insights – Excelimmune Immunity Reagents [excelimmune.com]
- 6. Carboxy-monopeptidase substrate specificity of human this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of activity-based probes for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cysteine Peptidase this compound as a Therapeutic Target for Simultaneous TLR3/4-mediated Microglia Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. content.abcam.com [content.abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. Quantitative Detection of Cathepsin B Activity in Neutral pH Buffers Using Gold Microelectrode Arrays: Toward Direct Multiplex Analyses of Extracellular Proteases in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cathepsin X Zymography Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing successful Cathepsin X zymography experiments.
Troubleshooting Guides
This section addresses common issues encountered during this compound zymography in a question-and-answer format, providing potential causes and solutions.
1. No visible bands of clearing on the zymogram.
-
Potential Cause: Incorrect substrate for this compound.
-
Solution: this compound is a carboxypeptidase, and gelatin, a common substrate for many endopeptidase cathepsins, may not be efficiently cleaved.[1][2] Consider using a substrate more specific to this compound's carboxypeptidase activity. While direct incorporation of small peptide substrates into the gel can be challenging, you can try to co-polymerize a protein rich in C-terminal residues that are known to be cleaved by this compound. Alternatively, consider alternative activity assays for this compound to complement zymography.[2]
-
-
Potential Cause: Inactive enzyme.
-
Solution: Ensure that sample preparation is performed under conditions that preserve this compound activity.[3] Keep samples on ice and use lysis buffers containing protease inhibitors, but be mindful that some broad-spectrum inhibitors may also inhibit this compound. Tissue samples should be lysed in a buffer supplemented with leupeptin (B1674832) to maintain enzymatic activity.[3] Avoid repeated freeze-thaw cycles of your samples.
-
-
Potential Cause: Insufficient amount of active enzyme loaded.
-
Solution: Increase the total protein amount loaded onto the gel. Perform a protein concentration assay (e.g., BCA assay) to ensure accurate and consistent protein loading.[4]
-
-
Potential Cause: Incorrect pH of the incubation buffer.
-
Solution: The optimal pH for this compound activity is around 5.0.[2] Ensure your incubation buffer is at the correct pH to allow for optimal enzyme activity.
-
2. High background staining on the zymogram.
-
Potential Cause: Incomplete renaturation of the enzyme.
-
Potential Cause: Insufficient washing after incubation.
-
Solution: Thoroughly wash the gel with deionized water before staining to remove any residual buffer components that might interfere with staining.
-
-
Potential Cause: Over-staining.
-
Solution: Reduce the staining time. Monitor the gel during staining and remove it from the staining solution once the background is sufficiently blue.
-
3. Smeared or diffuse bands.
-
Potential Cause: Sample overload.
-
Solution: Reduce the amount of protein loaded in each lane. High protein concentrations can lead to poor band resolution.
-
-
Potential Cause: Incorrect electrophoresis conditions.
-
Solution: Run the gel at a lower voltage for a longer period. This can improve the separation of the protein bands. Running the gel at 4°C can also help to sharpen the bands.[5]
-
-
Potential Cause: Presence of detergents in the sample.
-
Solution: Ensure that the concentration of detergents in your sample buffer is not excessive, as this can interfere with electrophoresis and lead to smeared bands.
-
4. Extraneous or unexpected bands.
-
Potential Cause: Presence of other active proteases in the sample.
-
Solution: Cathepsin zymography is not entirely specific for one protease.[5] To confirm that the observed activity is from this compound, run a parallel gel and incubate it with a specific inhibitor of this compound. The disappearance of the band in the inhibitor-treated gel would confirm it as this compound.
-
-
Potential Cause: Sample degradation.
-
Solution: Prepare fresh samples and avoid prolonged storage. Proteolytic degradation of the target enzyme or other proteins in the sample can lead to the appearance of multiple bands.
-
Frequently Asked Questions (FAQs)
Q1: What is the principle of this compound zymography?
A1: this compound zymography is an electrophoretic technique used to detect the activity of this compound in a sample.[3] Samples are run on a polyacrylamide gel that has a substrate for this compound co-polymerized within it. After electrophoresis, the gel is incubated in a buffer that allows the enzyme to renature and digest the substrate. The gel is then stained, and areas of enzyme activity appear as clear bands against a stained background.[3][4]
Q2: What is a suitable substrate for this compound zymography?
A2: Given this compound's carboxypeptidase activity, traditional zymography substrates like gelatin might not be optimal.[1][2] While a specific, commercially available zymography substrate for this compound is not widely documented, researchers can consider using proteins with C-terminal residues known to be cleaved by this compound. For quantitative activity assays, fluorogenic peptide substrates like Abz-FRF(4NO2) are used, though their incorporation into a gel is not standard.[2]
Q3: How can I distinguish this compound activity from other cathepsins?
A3: Distinguishing between different cathepsins can be achieved by manipulating the pH of the incubation buffer and using specific inhibitors.[4] this compound has an optimal pH of around 5.0.[2] Running parallel gels and incubating them in buffers of varying pH or with specific inhibitors can help to identify the activity of a particular cathepsin.[4]
Q4: Can I quantify this compound activity using zymography?
A4: Zymography is considered a semi-quantitative technique. The intensity of the cleared band is proportional to the amount of active enzyme. Densitometry can be used to quantify the relative amount of active this compound in different samples.[6] For more precise quantification, it is advisable to use a complementary method like a fluorometric activity assay.
Experimental Protocol: this compound Zymography
This protocol is adapted from general cathepsin zymography protocols and should be optimized for your specific experimental conditions.
1. Gel Preparation (10% SDS-PAGE with Substrate)
-
Prepare a 10% separating gel solution containing:
-
3.3 mL of 30% Acrylamide/Bis-acrylamide solution
-
2.5 mL of 1.5 M Tris-HCl, pH 8.8
-
100 µL of 10% SDS
-
Substrate (e.g., 1 mg/mL of a suitable protein substrate)
-
3.9 mL of distilled water
-
50 µL of 10% Ammonium Persulfate (APS)
-
5 µL of TEMED
-
-
Pour the separating gel and let it polymerize.
-
Prepare a 4% stacking gel solution and pour it on top of the separating gel. Insert the comb and allow it to polymerize.
2. Sample Preparation and Electrophoresis
-
Lyse cells or tissues in a non-reducing lysis buffer (e.g., 20 nM Tris-HCl pH 7.5, 5 mM EGTA, 150 mM NaCl, 1% Triton X-100) supplemented with a protease inhibitor cocktail that does not inhibit this compound.[4]
-
Determine the protein concentration of the lysates.
-
Mix the samples with a non-reducing sample buffer (e.g., 0.05% bromophenol blue, 10% SDS, 1.5 M Tris, 50% glycerol).[5] Do not heat the samples.
-
Load equal amounts of protein into each well.
-
Run the gel at a constant voltage (e.g., 110 V) at 4°C until the dye front reaches the bottom of the gel.[5][6]
3. Enzyme Renaturation and Incubation
-
After electrophoresis, carefully remove the gel and wash it three times for 10 minutes each in a renaturing buffer (e.g., 65 mM Tris buffer, pH 7.4 with 20% glycerol) to remove the SDS.[5]
-
Equilibrate the gel in an activity buffer (e.g., 0.1 M sodium acetate (B1210297) buffer, pH 5.0, 1 mM EDTA, and 2 mM DTT) for 30 minutes at room temperature.[5]
-
Replace the buffer with fresh activity buffer and incubate the gel overnight (18-24 hours) at 37°C.[5]
4. Staining and Destaining
-
After incubation, rinse the gel twice with deionized water.
-
Stain the gel with Coomassie Brilliant Blue R-250 solution (0.5% Coomassie Blue in 40% methanol (B129727) and 10% acetic acid) for 1 hour with gentle agitation.
-
Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background.
5. Data Analysis
-
Image the gel using a gel documentation system.
-
The areas of proteolytic activity will appear as clear bands.
-
The intensity of the bands can be quantified using densitometry software.[6]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| Gel Percentage | 10-12.5% | [5][6] |
| Substrate Concentration | 0.1-0.2% (w/v) | [5] |
| Protein Loading | 10-50 µg | [5][6] |
| Electrophoresis Voltage | 110-150 V | [6] |
| Renaturation Time | 3 x 10 minutes | [5][6] |
| Incubation Time | 18-24 hours | [5] |
| Incubation Buffer pH | 5.0 | [2] |
Visualizations
Caption: Troubleshooting workflow for common this compound zymography issues.
References
- 1. The role of this compound in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human this compound: A cysteine protease with unique carboxypeptidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cathepsin zymography - Wikipedia [en.wikipedia.org]
- 4. Manipulating substrate and pH in zymogr aphy protocols selectively distinguishes cathepsins K, L, S, and V activity in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiplex Zymography Captures Stage-specific Activity Profiles of Cathepsins K, L, and S in Human Breast, Lung, and Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic optimization of multiplex zymography protocol to detect active cathepsins K, L, S, and V in healthy and diseased tissue: compromise between limits of detection, reduced time, and resources - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Distinct Substrate Specificities of Cathepsin X and Cathepsin B: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the substrate specificities of proteases is paramount for designing selective inhibitors and elucidating their precise biological roles. This guide provides an objective comparison of the substrate specificities of two closely related cysteine proteases, Cathepsin X and Cathepsin B, supported by experimental data, detailed protocols, and visual representations of their activities and signaling pathways.
This compound and Cathepsin B, both members of the papain family of cysteine proteases, exhibit distinct preferences in substrate recognition and cleavage, primarily dictated by structural differences in their active sites. While both enzymes can act as carboxypeptidases, their predominant modes of action differ significantly. This compound functions primarily as a monopeptidyl carboxypeptidase, efficiently cleaving single amino acid residues from the C-terminus of a substrate.[1][2][3] In contrast, Cathepsin B predominantly displays dipeptidyl carboxypeptidase activity, removing dipeptides from the C-terminus.[1][2][3][4] This fundamental difference in their enzymatic activity is a key distinguishing feature.
Quantitative Comparison of Substrate Specificity
The substrate preferences of this compound and Cathepsin B have been quantitatively assessed using various peptide substrates. The kinetic parameters, kcat/KM, provide a measure of the catalytic efficiency of an enzyme for a given substrate. The following table summarizes the reported kinetic data for the cleavage of various fluorogenic substrates by human this compound and Cathepsin B.
| Substrate | This compound (kcat/KM, M⁻¹s⁻¹) | Cathepsin B (kcat/KM, M⁻¹s⁻¹) | Predominant Activity | Reference |
| Abz-Phe-Arg-Phe(4NO₂) | 1,200,000 | - | Monopeptidyl | [5] |
| Abz-Gly-Arg-Phe(4NO₂) | 10,000 | - | Monopeptidyl | [5] |
| Z-Phe-Arg-AMC | Not cleaved | High activity | Dipeptidyl | [6][7] |
| Z-Arg-Arg-AMC | Not cleaved | High activity | Dipeptidyl | [6][7] |
| Z-Nle-Lys-Arg-AMC | Not cleaved | High activity | Dipeptidyl | [6][7] |
| MCA-RPPGFSAFK(Dnp)-OH | Active | - | Endopeptidase-like | [6] |
Note: "-" indicates data not available in the cited sources. Abz: 2-aminobenzoyl; AMC: 7-amino-4-methylcoumarin; Z: benzyloxycarbonyl; Nle: norleucine; MCA: (7-methoxycoumarin-4-yl)acetyl; Dnp: 2,4-dinitrophenyl.
Distinguishing Features in Substrate Recognition
This compound:
-
Positional Specificity: Acts primarily as a carboxy-monopeptidase.[5]
-
Subsite Preferences:
-
S1: Shows broad specificity, with a preference for Arg.[5] Glycine is also well-tolerated.[5] Proline is not tolerated.[5]
-
S2: This subsite is a key determinant of affinity.[5] It has a broad specificity but does not favor Glycine.[5]
-
S1': Exhibits broad specificity, with Glycine being among the preferred residues.[5]
-
Cathepsin B:
-
Dual Specificity: Exhibits both dipeptidyl carboxypeptidase and endopeptidase activity.[8] Its exopeptidase activity is favored at acidic pH, while endopeptidase activity is more prominent at neutral/alkaline pH.[8]
-
Subsite Preferences (as a dipeptidyl carboxypeptidase):
-
Structural Basis for Specificity: The presence of an "occluding loop" in Cathepsin B is a unique structural feature that partially blocks the active site cleft, contributing to its dipeptidyl carboxypeptidase activity.[8]
Experimental Protocols
Determination of Substrate Specificity using Quenched Fluorogenic Substrates
This method is widely used to determine the kinetic parameters of protease activity.
Principle: The substrate contains a fluorophore and a quencher group. In the intact peptide, the fluorescence is quenched. Upon cleavage by the enzyme, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that can be monitored over time.
Materials:
-
Purified recombinant human this compound and Cathepsin B
-
Quenched fluorogenic peptide substrates (e.g., Abz-peptidyl-EDDnp or peptidyl-AMC)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 4 mM dithiothreitol)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare a stock solution of the enzyme in a suitable buffer.
-
Prepare a series of dilutions of the substrate in the assay buffer.
-
In a 96-well microplate, add the enzyme solution to each well.
-
Initiate the reaction by adding the substrate dilutions to the wells.
-
Immediately place the microplate in the reader and monitor the increase in fluorescence at appropriate excitation and emission wavelengths over a set period.
-
Calculate the initial reaction velocities from the linear portion of the progress curves.
-
Determine the kinetic parameters (KM and kcat) by fitting the initial velocity data to the Michaelis-Menten equation.
Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS)
This powerful technique allows for the unbiased and comprehensive analysis of protease cleavage preferences.
Principle: The protease is incubated with a complex library of peptides. The resulting cleavage products are then identified and quantified by mass spectrometry to reveal the consensus cleavage motifs.
Materials:
-
Purified recombinant human this compound and Cathepsin B
-
Peptide library (e.g., a library of 228 14-mer peptides)
-
Assay buffer (e.g., 40 mM citrate (B86180) phosphate (B84403) at desired pH, 1 mM EDTA, 100 mM NaCl, 5 mM DTT)
-
LC-MS/MS system
Procedure:
-
Incubate the purified enzyme with the peptide library in the assay buffer for a defined period (e.g., 15-60 minutes).
-
Stop the reaction (e.g., by adding an acid).
-
Analyze the reaction mixture by nano-LC-MS/MS to identify the cleavage products.
-
The frequencies of amino acids at each position (P4 to P4') flanking the cleavage site are determined to generate a cleavage site specificity profile.
Visualizing the Differences
To better illustrate the distinct functionalities and regulatory pathways of this compound and Cathepsin B, the following diagrams have been generated.
Caption: Carboxypeptidase activities of this compound and Cathepsin B.
Caption: Experimental workflow for determining substrate specificity.
Signaling Pathways
Beyond their general degradative roles, both this compound and Cathepsin B are implicated in specific signaling pathways, often through the processing of key signaling molecules.
This compound has been identified as a modulator of cell adhesion and migration through its interaction with integrins.[9] It can cleave the C-terminal amino acids of the β2 integrin subunit, leading to the activation of LFA-1 and Mac-1 integrin receptors.[9] This activation triggers downstream signaling cascades that influence cell adhesion, migration, and immune cell function.[9] Other identified substrates for this compound include γ-enolase, chemokine CXCL-12, and profilin 1, suggesting its involvement in diverse cellular processes.[10]
Cathepsin B , in addition to its role in protein turnover within lysosomes, can be secreted and contribute to the degradation of the extracellular matrix, facilitating cancer cell invasion and metastasis.[8][11] In the cytosol, it can participate in apoptosis by cleaving Bid, a pro-apoptotic Bcl-2 family member, leading to mitochondrial dysfunction.[12]
Caption: Comparative signaling pathways of this compound and Cathepsin B.
Conclusion
References
- 1. Cathepsins X and B can be differentiated through their respective mono- and dipeptidyl carboxypeptidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Carboxy-monopeptidase substrate specificity of human this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cathepsin B: Basis Sequence: Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of this compound in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cathepsin X as a Therapeutic Target In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo validation of cathepsin X as a therapeutic target in two distinct pathological contexts: breast cancer and neuroinflammation. We present quantitative data from preclinical studies on selective this compound inhibitors and contextualize their performance against other therapeutic alternatives. Detailed experimental methodologies and visualizations of key signaling pathways are included to support further research and drug development efforts.
Executive Summary
This compound, a lysosomal cysteine carboxypeptidase, has emerged as a promising therapeutic target due to its role in various pathological processes. In vivo studies have demonstrated that selective inhibition of this compound can significantly impede tumor progression and mitigate neuroinflammation. This guide summarizes the key findings from preclinical animal models, offering a comparative analysis of the efficacy of this compound inhibitors. While direct head-to-head in vivo comparisons with standard-of-care drugs are limited in the current literature, this guide provides available data to facilitate an informed assessment of this compound as a viable therapeutic target.
In Vivo Validation of this compound Inhibition in Breast Cancer
The efficacy of targeting this compound in breast cancer has been demonstrated using the selective and reversible inhibitor, Z9, in murine models.
Quantitative Data Summary: this compound Inhibition in Breast Cancer
| Inhibitor | Animal Model | Dosing Regimen | Key Findings | Reference |
| Z9 | FVB/PyMT Transgenic Mice | 67.18 mg/kg, every other day | - Significantly reduced tumor weight compared to control. - Significantly reduced the number and size of lung metastases. | [1][2] |
| Z9 | MMTV-PyMT Orthotopic Model | 33.59 mg/kg, every other day | - Significantly reduced tumor growth. - Significantly decreased the percentage of Ki67-positive (proliferating) cells in tumors. | [1][2] |
| Nitroxoline (Cathepsin B inhibitor) | FVB/PyMT Transgenic Mice | 40 mg/kg, every other day | - Significantly reduced tumor weight. - Significantly reduced the number and size of lung metastases. | [1] |
| Z9 + Nitroxoline | FVB/PyMT Transgenic Mice | Z9: 67.18 mg/kg, Nitroxoline: 40 mg/kg, every other day | - Significantly reduced tumor weight and metastases; no additive effect compared to single inhibitors. | [1] |
Experimental Protocol: FVB/PyMT Transgenic Mouse Model
This model spontaneously develops mammary tumors that metastasize to the lungs, closely mimicking human breast cancer progression.
-
Animal Model: Female FVB/PyMT transgenic mice.
-
Treatment Initiation: Treatment was initiated when mice were 11 weeks old.
-
Drug Administration: The this compound inhibitor Z9 was administered via intraperitoneal injection every other day at a dose of 67.18 mg/kg. The vehicle control group received 5% DMSO in peanut oil.
-
Endpoint Analysis: At 14 weeks of age, mice were euthanized. Mammary tumors were dissected and weighed. Lungs were collected, and paraffin-embedded sections were stained with hematoxylin (B73222) and eosin (B541160) to determine the number and size of metastases.[1]
Signaling Pathway in this compound-Mediated Tumor Progression
This compound contributes to cancer progression through several mechanisms, including a compensatory role for cathepsin B. Inhibition of cathepsin B leads to an increase in this compound activity and protein levels.[1] Both cathepsins are involved in processes like tumor cell migration, invasion, and adhesion.
In Vivo Validation of this compound Inhibition in Neuroinflammation
The therapeutic potential of targeting this compound in neuroinflammation has been investigated using the irreversible inhibitor AMS36 in a rat model of lipopolysaccharide (LPS)-induced neuroinflammation.
Quantitative Data Summary: this compound Inhibition in Neuroinflammation
| Inhibitor | Animal Model | Dosing Regimen | Key Findings | Reference |
| AMS36 | Rat Model of LPS-induced Striatal Neuroinflammation | Continuous administration | - Showed protective effects against LPS-induced striatal degeneration. - Decreased the extent of the striatal lesion. - Reduced the expression of the neuroinflammation marker iNOS. | [3][4][5] |
Experimental Protocol: LPS-Induced Neuroinflammation Rat Model
This model is used to study the role of inflammation in neurodegenerative processes.
-
Animal Model: Adult male Wistar rats.
-
Induction of Neuroinflammation: A unilateral injection of lipopolysaccharide (LPS) into the striatum.
-
Drug Administration: The this compound inhibitor AMS36 was administered continuously.
-
Endpoint Analysis: After the treatment period, brain tissues were collected. The extent of the striatal lesion was analyzed, and the expression of neuroinflammatory markers such as inducible nitric oxide synthase (iNOS) was measured using techniques like Western blotting.[3][4]
Signaling Pathway in this compound-Mediated Neuroinflammation
In the context of neuroinflammation, this compound is upregulated in glial cells (microglia and astrocytes) in response to inflammatory stimuli like LPS.[5] It is implicated in the activation of signaling pathways that lead to the production of pro-inflammatory mediators. Inhibition of this compound has been shown to suppress microglial activation.[6][7]
Comparative Analysis with Alternative Therapies
Breast Cancer: this compound Inhibition vs. Doxorubicin (B1662922)
Doxorubicin is a commonly used chemotherapeutic agent for breast cancer. In preclinical studies using the MMTV-PyMT model, doxorubicin has been shown to reduce tumor growth. The study by Mitrovic et al. (2022) provides a basis for an indirect comparison with the this compound inhibitor Z9 in the same animal model.[1]
Note: This is an indirect comparison as the studies were not performed head-to-head.
Neuroinflammation: this compound Inhibition vs. Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
NSAIDs are a standard class of drugs used to treat inflammation. In LPS-induced neuroinflammation models, NSAIDs have been shown to reduce the production of pro-inflammatory mediators.[8] The study by Pišlar et al. (2019) on the this compound inhibitor AMS36 in a similar model allows for an indirect comparison.[3][4]
Note: This is an indirect comparison as the studies were not performed head-to-head.
Conclusion
The in vivo data presented in this guide strongly support the validation of this compound as a therapeutic target in both breast cancer and neuroinflammation. The selective inhibitors Z9 and AMS36 have demonstrated significant efficacy in reducing tumor progression and mitigating neuroinflammatory damage in relevant preclinical models.
While direct comparative data against standard-of-care therapies are still needed, the initial findings are promising and warrant further investigation. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers and drug development professionals seeking to advance the therapeutic targeting of this compound. Future studies should aim to include direct comparisons with established treatments to better define the therapeutic potential and positioning of this compound inhibitors in clinical settings.
References
- 1. Evaluation of novel cathepsin-X inhibitors in vitro and in vivo and their ability to improve cathepsin-B-directed antitumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of novel cathepsin-X inhibitors in vitro and in vivo and their ability to improve cathepsin-B-directed antitumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | Neuroinflammation-Induced Upregulation of Glial this compound Expression and Activity in vivo [frontiersin.org]
- 6. Inhibition of this compound reduces the strength of microglial-mediated neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
cross-reactivity of inhibitors between cathepsin X and other cathepsins
A Comparative Guide to the Cross-Reactivity of Cathepsin X Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of inhibitors targeting this compound, a lysosomal cysteine protease, against other prominent members of the cathepsin family. Understanding the selectivity of these inhibitors is crucial for accurately interpreting experimental results and for the development of targeted therapeutics. This compound, with its unique carboxypeptidase activity, is implicated in various physiological and pathological processes, including cancer progression and neurodegenerative diseases, making it a compelling drug target.[1][2][3]
Inhibitor Selectivity Profile: A Comparative Analysis
The development of selective this compound inhibitors is essential for dissecting its specific biological functions. While numerous inhibitors have been developed for the broader cathepsin family, only a few exhibit high selectivity for this compound. This section compares the inhibitory potency and selectivity of key compounds.
One of the most well-characterized selective inhibitors is a triazole-based reversible inhibitor known as Z9 (also referred to as compound 22).[4][5] Studies have demonstrated that Z9 is a potent inhibitor of this compound with significantly lower activity against other cysteine cathepsins like B, L, H, and S.[5][6] For instance, Z9 shows at least 100-fold greater selectivity for this compound over cathepsin B.[1][2] In contrast, well-known broad-spectrum or other cathepsin-selective inhibitors, such as CA074 for cathepsin B, are very inefficient at inhibiting this compound.[7]
The structural features of inhibitors play a critical role in their selectivity. For triazole-based inhibitors like Z9, the presence of a 2,3-dihydrobenzo[b][1][7]dioxine moiety has been shown to enhance selectivity and binding to this compound.[1]
Below is a summary of the quantitative data available for key this compound inhibitors and their cross-reactivity with other cathepsins.
Data Presentation: Inhibitor Cross-Reactivity
| Inhibitor Name | Target Cathepsin | Inhibition Constant (Kᵢ) / IC₅₀ | Cross-Reactivity Data with Other Cathepsins | Reference(s) |
| Z9 (Compound 22) | This compound | Kᵢ = 2.45 ± 0.05 µM | At least 100-fold more selective for this compound compared to Cathepsin B and other related cysteine peptidases.[1][2] Good selectivity against Cathepsins B, L, H, and S.[5] | [1][2][5] |
| This compound-IN-1 | This compound | IC₅₀ = 7.13 µM | Structurally related to Z9, its selectivity profile is expected to be similar, though specific data is not widely available.[2] | [2] |
| AMS36 | This compound | Irreversible Inhibitor | Used as a selective irreversible inhibitor of this compound.[6] | [6] |
| CA074 | Cathepsin B | Potent Inhibitor | Inactivates Cathepsin B at least 34,000-fold more efficiently than this compound. | |
| E-64 Derivatives | This compound | Moderate Potency | A specific E-64 derivative was the first reported example of a this compound-specific inhibitor, tested against Cathepsins X, B, and L. |
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust enzymatic assays. Below is a detailed methodology for a typical fluorometric assay used to measure cathepsin activity and inhibition.
Key Experiment: Fluorometric Cathepsin Activity Assay
This protocol is a generalized procedure based on common practices for assessing the activity of cathepsins using fluorogenic substrates.[8][9]
Objective: To determine the inhibitory activity (IC₅₀ or Kᵢ) of a compound against this compound and other cathepsins.
Materials:
-
Recombinant human cathepsins (X, B, L, S, K)
-
Specific fluorogenic substrates (e.g., Abz-FEK(Dnp)-OH for this compound, Z-FR-AMC for Cathepsins B and L, Ac-VVR-AFC for Cathepsin S)[7][8][10]
-
Assay Buffer: Typically a buffer providing the optimal pH for enzyme activity (e.g., sodium acetate (B1210297) buffer with DTT and EDTA, pH adjusted based on the specific cathepsin).
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
96-well black microtiter plates.[11]
-
Fluorescence plate reader with appropriate excitation and emission filters.
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the recombinant cathepsins to a working concentration in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate over the measurement period.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Assay Reaction: a. To each well of the 96-well plate, add the assay buffer. b. Add the test inhibitor at various concentrations. Include control wells with solvent only (for 100% activity) and wells without the enzyme (for background fluorescence). c. Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for binding.
-
Initiation of Reaction: Add the specific fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Measurement: Immediately place the plate in the fluorescence plate reader. Measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the fluorophore being released (e.g., Ex/Em = 400/505 nm for AFC).[8]
-
Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. b. Subtract the background fluorescence from all readings. c. Normalize the reaction rates to the control (solvent only) to determine the percentage of inhibition. d. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., sigmoidal) to calculate the IC₅₀ value. e. Kᵢ values can be determined using the Cheng-Prusoff equation if the substrate concentration and Kₘ are known, or by performing Michaelis-Menten kinetics at different inhibitor concentrations.
Visualizations: Logical and Pathway Diagrams
Visual diagrams are essential for conceptualizing complex biological interactions and experimental designs.
Compensatory Relationship Between Cathepsin B and this compound
Recent studies have uncovered a compensatory mechanism between cathepsins B and X, particularly in the context of cancer. Inhibition of cathepsin B can lead to an upregulation of this compound activity and protein levels, suggesting a functional redundancy or cross-talk that could impact the efficacy of single-target therapies.[4][5][12]
Caption: Compensatory upregulation of this compound upon Cathepsin B inhibition in cancer.
General Experimental Workflow for Inhibitor Selectivity Profiling
The process of determining the cross-reactivity of a novel inhibitor involves a systematic screening against a panel of related enzymes.
Caption: Workflow for assessing the selectivity profile of a cathepsin inhibitor.
References
- 1. Identification and characterization of the novel reversible and selective this compound inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Upregulation of this compound in Glioblastoma: Interplay with γ-Enolase and the Effects of Selective this compound Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of novel cathepsin-X inhibitors in vitro and in vivo and their ability to improve cathepsin-B-directed antitumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of novel cathepsin-X inhibitors in vitro and in vivo and their ability to improve cathepsin-B-directed antitumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cathepsins X and B display distinct activity profiles that can be exploited for inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cathepsin S Activity Assay Kit (Fluorometric) (ab65307) | Abcam [abcam.co.jp]
- 9. The Challenge of Specific Cathepsin S Activity Detection in Experimental Settings [jneurology.com]
- 10. researchgate.net [researchgate.net]
- 11. manuals.plus [manuals.plus]
- 12. researchgate.net [researchgate.net]
Unmasking Cathepsin X Activity: A Comparative Guide to Proteomic Techniques for Substrate Identification
For researchers, scientists, and drug development professionals, the precise identification of enzyme substrates is paramount to understanding biological pathways and developing targeted therapeutics. This guide provides a comprehensive comparison of leading comparative proteomic methodologies for identifying unique substrates of Cathepsin X, a cysteine protease implicated in various physiological and pathological processes.
This compound, also known as Cathepsin Z, is a unique carboxypeptidase belonging to the papain family of cysteine proteases. Its dysregulation has been linked to cancer progression, neurodegenerative disorders, and immune responses. Identifying its specific substrates is crucial for elucidating its biological functions and for the development of selective inhibitors. This guide delves into the experimental principles, protocols, and data presentation of four major proteomics-based approaches: iTRAQ-TAILS, N-terminal COFRADIC, SILAC, and Activity-Based Protein Profiling (ABPP).
At a Glance: Comparison of Proteomic Methods for this compound Substrate Identification
| Feature | iTRAQ-TAILS (Terminal Amine Isotopic Labeling of Substrates) | N-terminal COFRADIC (Combined Fractional Diagonal Chromatography) | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | Activity-Based Protein Profiling (ABPP) |
| Principle | Quantitative N-terminomics. Isobaric labeling of primary amines to identify and quantify native and neo-N-termini resulting from proteolytic cleavage. | N-terminomics. Chromatographic separation and enrichment of N-terminal peptides based on a chemical modification step between two identical chromatographic runs. | Metabolic labeling. Incorporation of stable isotope-labeled amino acids into proteins for quantitative comparison of protein abundance between different cell populations. | Chemical proteomics. Use of active site-directed chemical probes to covalently label and identify active enzymes. Can be adapted for substrate discovery. |
| Quantification | Relative quantification using isobaric tags (e.g., iTRAQ, TMT). | Can be coupled with isotopic labeling for relative quantification. | Relative quantification based on the mass shift of isotope-labeled peptides. | Indirectly quantitative by comparing probe labeling intensity. Can be coupled with SILAC for more precise quantification. |
| Strengths | High throughput, multiplexing capabilities, directly identifies cleavage sites. | Robust and well-established for N-terminal peptide enrichment. | High accuracy and precision as labeling occurs in vivo, minimizing experimental variability. | Directly measures enzyme activity, can be used in complex biological systems including in vivo. |
| Limitations | Requires specialized reagents and complex data analysis. | Labor-intensive and time-consuming protocol. | Limited to cells that can be metabolically labeled, not suitable for tissue samples directly. Can be expensive. | Primarily identifies active enzymes, substrate identification is often indirect (e.g., through competitive displacement). |
| Application to this compound | Successfully used to identify in vivo substrates of this compound in a mouse model of pancreatic cancer.[1] | General method applicable to cathepsin substrate discovery. | Can be applied to cell-based models to study changes in protein abundance upon this compound modulation. | Specific probes for this compound have been developed, enabling its detection and activity monitoring.[2][3][4] |
In-Depth Analysis of Proteomic Methodologies
iTRAQ-TAILS: A Powerful N-Terminomics Approach
Terminal Amine Isotopic Labeling of Substrates (TAILS) is a powerful technique for the global identification of protease cleavage sites.[5] When combined with isobaric tags for relative and absolute quantitation (iTRAQ), it allows for the simultaneous identification and quantification of N-terminal peptides from multiple samples.
-
Protein Extraction and Labeling: Extract proteins from control and this compound-treated samples. Reduce and alkylate cysteine residues. Label the primary amines (N-termini and lysine (B10760008) side chains) of proteins with distinct iTRAQ reagents.
-
Sample Pooling and Digestion: Combine the iTRAQ-labeled samples. Digest the protein mixture with trypsin, which will only cleave after arginine residues since lysine residues are blocked.
-
N-Terminal Peptide Enrichment: Negatively enrich for N-terminal peptides. Internal tryptic peptides, which now have a free N-terminus, are removed using a polymer-based capture reagent. The original N-terminal peptides (and neo-N-termini from this compound cleavage) that were blocked by iTRAQ labels are not captured and remain in the flow-through.
-
LC-MS/MS Analysis: Analyze the enriched N-terminal peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the peptides and quantify the relative abundance of each N-terminal peptide based on the reporter ion intensities from the iTRAQ tags. Substrates of this compound will show a significant increase in the abundance of their corresponding neo-N-terminal peptides in the treated sample compared to the control.
A study on pancreatic tumors in mice utilized an 8-plex iTRAQ-TAILS approach to identify in vivo substrates of several cathepsins, including this compound (referred to as Cathepsin Z).[1] This study successfully identified numerous cleavage sites and substrates, demonstrating the power of this technique in a complex biological system.[1]
N-terminal COFRADIC: The Chromatographic Workhorse
Combined Fractional Diagonal Chromatography (COFRADIC) is another robust method for the enrichment of N-terminal peptides.[6][7] It relies on a clever chromatographic strategy to isolate N-terminal peptides from a complex mixture.
-
Protein Preparation and Blocking: Extract proteins and block all primary amines (N-termini and lysine side chains) with a modifying agent (e.g., N-hydroxysuccinimide esters).
-
Digestion: Digest the protein sample with trypsin. Cleavage will only occur at arginine residues.
-
First Dimension RP-HPLC: Separate the peptide mixture using reversed-phase high-performance liquid chromatography (RP-HPLC) and collect fractions.
-
Chemical Modification: Treat the collected fractions with a reagent (e.g., 2,4,6-trinitrobenzenesulfonic acid, TNBS) that modifies the free N-termini of internal tryptic peptides. The original, blocked N-terminal peptides remain unreacted.
-
Second Dimension RP-HPLC: Re-inject each fraction onto the same RP-HPLC column and run an identical gradient. The modified internal peptides will have a different retention time and will be separated from the unmodified N-terminal peptides.
-
LC-MS/MS Analysis: Collect the fractions containing the unmodified N-terminal peptides and analyze them by LC-MS/MS to identify the sequences.
SILAC: In Vivo Quantitative Proteomics
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique that provides high accuracy in quantitative proteomics.[8][9][10] It is well-suited for studying the effect of this compound on the cellular proteome by comparing protein abundance in cells with normal and altered this compound activity.
-
Cell Culture and Labeling: Culture two populations of cells in parallel. One population (control) is grown in "light" medium containing normal amino acids (e.g., 12C6-arginine and 12C6-lysine). The second population (experimental, e.g., with this compound knockout or overexpression) is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-arginine and 13C6-lysine). Cells are cultured for several passages to ensure complete incorporation of the labeled amino acids.
-
Cell Harvesting and Lysis: Harvest both cell populations and mix them in a 1:1 ratio. Lyse the combined cell pellet.
-
Protein Digestion: Digest the protein lysate into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: Identify and quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs. Proteins that are substrates of this compound may show altered abundance in the experimental group.
Activity-Based Protein Profiling (ABPP): Probing the Active Proteome
Activity-Based Protein Profiling (ABPP) is a chemical biology tool that utilizes active site-directed probes to label and identify active enzymes within a complex proteome. While primarily used to profile enzyme activity, ABPP can be adapted for substrate discovery, for instance, through competitive binding assays.
-
Probe Synthesis: Synthesize or obtain an activity-based probe specific for this compound. These probes typically consist of a reactive group that covalently binds to the active site cysteine, a linker, and a reporter tag (e.g., biotin (B1667282) or a fluorophore).[2][3][4]
-
Competitive Incubation: Incubate the proteome (e.g., cell lysate) with a library of potential substrate peptides or proteins.
-
Probe Labeling: Add the this compound-specific ABP to the mixture. The ABP will compete with the substrates for binding to the active site of this compound.
-
Enrichment and Analysis: If the probe contains a biotin tag, enrich the probe-labeled proteins using streptavidin beads. Elute the bound proteins and identify them by LC-MS/MS.
-
Data Analysis: A decrease in the labeling of this compound by the ABP in the presence of a particular compound from the library suggests that the compound is a substrate or a potent inhibitor.
Validation of Putative this compound Substrates
The identification of potential substrates by any of the above high-throughput methods should be followed by validation using orthogonal approaches. Common validation methods include:
-
In vitro cleavage assays: Incubating purified recombinant this compound with the putative substrate and analyzing the cleavage products by SDS-PAGE or Western blotting.
-
In vivo validation: Using cell lines with knocked down or knocked out this compound and observing the processing of the substrate of interest.
-
Site-directed mutagenesis: Mutating the identified cleavage site in the substrate protein to confirm that it is no longer cleaved by this compound.
Conclusion
The choice of a proteomic method for identifying this compound substrates depends on the specific research question, the available resources, and the biological system under investigation. iTRAQ-TAILS offers a high-throughput and direct approach for identifying cleavage sites in complex samples. N-terminal COFRADIC is a well-established and reliable, albeit more laborious, alternative. SILAC provides highly accurate quantification for cell-based models to assess the downstream effects of this compound activity on protein abundance. ABPP is a powerful tool for studying the active contingent of this compound and can be adapted for substrate discovery. By understanding the principles and workflows of these techniques, researchers can design robust experiments to unravel the substrate repertoire of this compound, paving the way for a deeper understanding of its role in health and disease.
References
- 1. SILAC Quantitation | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Development of activity-based probes for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combining Quantitative Proteomics and Interactomics for a Deeper Insight into Molecular Differences between Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity-based protein profiling for biochemical pathway discovery in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
Validating the Role of Cathepsin X: A Comparative Guide for Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental evidence validating the role of cathepsin X in prominent disease models, with a focus on cancer and neurodegeneration. We present key quantitative data, detailed experimental protocols, and illustrative diagrams of associated signaling pathways and workflows to facilitate objective evaluation and inform future research and drug development strategies.
This compound in Cancer Models: A Promising Therapeutic Target
This compound has emerged as a significant contributor to cancer progression, distinct from other cathepsins due to its primary role in modulating cell adhesion and migration rather than extensive extracellular matrix degradation.[1] Its validation as a therapeutic target is supported by in vitro and in vivo studies using specific inhibitors and genetic knockout models.
Comparative Analysis of this compound Inhibition in Cancer
A key alternative approach in targeting cathepsins for cancer therapy has been the inhibition of cathepsin B, a well-established promoter of tumor progression. However, studies have revealed a compensatory mechanism where the inhibition of cathepsin B leads to an upregulation of this compound activity, suggesting that a dual-inhibition strategy may be more effective.[2]
Table 1: In Vivo Efficacy of this compound Inhibitor Z9 in Breast Cancer Mouse Models
| Treatment Group | Tumor Growth Reduction (%) | Mouse Model | Reference |
| Z9 (33.59 mg/kg) | Significantly reduced | MMTV-PyMT orthotopic | [3] |
| Nitroxoline (Cathepsin B inhibitor) (20 mg/kg) | Significantly reduced | MMTV-PyMT orthotopic | [3] |
| Z9 + Nitroxoline | No additional reduction compared to single inhibitors | MMTV-PyMT orthotopic | [3] |
Table 2: In Vitro Effects of this compound and B Inhibition on Cancer Cell Functions
| Treatment | Cell Adhesion Reduction (%) (MCF-10A neoT cells) | Spheroid Growth Inhibition (%) (MCF-10A neoT cells) | Reference |
| Z9 (5 µM) | 15.3 ± 2.8 | Synergistic effect with Nitroxoline | [3] |
| Nitroxoline (2.5 µM) | 9.1 ± 2.0 | Synergistic effect with Z9 | [3] |
| Z9 + Nitroxoline | 14.7 ± 0.6 | Synergistic effect observed | [3] |
Signaling Pathways and Experimental Workflow
The signaling pathways influenced by this compound in cancer progression often involve integrin-mediated signaling. This compound can cleave the C-terminal amino acids of the β2 integrin subunit, modulating cell adhesion and migration.[4][5]
Caption: this compound-mediated integrin signaling in cancer.
The validation of this compound's role in cancer models typically follows a workflow involving in vitro functional assays and in vivo tumor model studies.
Caption: Experimental workflow for validating this compound in cancer.
This compound in Neurodegeneration Models: A Mediator of Neuroinflammation
In the context of neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS), this compound is increasingly recognized as a key player in neuroinflammatory processes.[6][7] Its upregulation in glial cells in degenerating brain regions suggests a role in the pathogenic cascade.[8]
Comparative Analysis of this compound in Neurodegeneration
The role of this compound in neurodegeneration is often studied in comparison to other cathepsins, like cathepsin B, which are also implicated in neuroinflammatory and apoptotic pathways.[6] Validation studies have utilized specific inhibitors and knockout mouse models to elucidate the specific contribution of this compound.
Table 3: Effects of this compound Inhibition or Knockout in Neurodegeneration Models
| Intervention | Model | Key Findings | Reference |
| AMS36 (this compound inhibitor) | LPS-induced neuroinflammation in BV2 microglial cells | Significantly reduced production of nitric oxide, ROS, IL-6, and TNF-α. Reduced microglia-mediated neurotoxicity. | [9] |
| This compound Knockout | Experimental Autoimmune Encephalomyelitis (EAE) mouse model | Reduced neuroinflammation and circulating IL-1β levels. | [10] |
Signaling Pathways and Experimental Workflow
In neuroinflammation, activated microglia release this compound, which can contribute to neuronal damage through various mechanisms, including the cleavage of neuroprotective proteins like γ-enolase.[9]
Caption: Role of microglial this compound in neuroinflammation.
The validation of this compound's role in neurodegeneration models involves a combination of in vitro cell culture experiments and in vivo studies using animal models of neuroinflammatory diseases.
Caption: Workflow for validating this compound in neurodegeneration.
Experimental Protocols
Protocol 1: this compound Activity Assay in Cell Lysates
Objective: To measure the enzymatic activity of this compound in cell lysates.
Materials:
-
Cell lysis buffer (e.g., 50 mM Na-acetate, 1 mM EDTA, 0.1 M NaCl, 0.25% Triton X-100, pH 5.5)[5]
-
This compound specific substrate (e.g., Abz-FEK(Dnp)-OH)[11]
-
96-well black microtiter plates
-
Fluorometer
Procedure:
-
Prepare cell lysates by incubating cells in lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add a standardized amount of cell lysate to each well.
-
Add the this compound specific fluorogenic substrate to each well.
-
Incubate the plate at 37°C.
-
Measure the fluorescence at appropriate excitation and emission wavelengths at multiple time points.
-
Calculate the rate of substrate cleavage to determine this compound activity.
Protocol 2: Boyden Chamber Cell Invasion Assay
Objective: To assess the invasive potential of cancer cells in response to this compound modulation.
Materials:
-
Boyden chamber inserts (e.g., 8 µm pore size)
-
Matrigel
-
Cell culture medium (serum-free and with chemoattractant)
-
24-well plates
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.
-
Seed cancer cells in serum-free medium into the upper chamber of the insert.
-
Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubate the plate for a sufficient time to allow for cell invasion (e.g., 24-48 hours).
-
Remove the inserts and gently wipe the non-invading cells from the top surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the bottom surface of the membrane.
-
Count the number of stained cells in multiple fields of view under a microscope.
-
Compare the number of invading cells between different treatment groups (e.g., control vs. This compound inhibitor).[3][12]
Protocol 3: Western Blot Analysis for this compound Expression
Objective: To determine the protein expression levels of this compound in cells or tissues.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against this compound
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells or homogenize tissues in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against this compound.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).[13][14]
Protocol 4: Immunofluorescence Staining of this compound in Brain Tissue
Objective: To visualize the cellular localization of this compound in brain tissue sections.
Materials:
-
Brain tissue sections (frozen or paraffin-embedded)
-
Primary antibody against this compound
-
Fluorescently labeled secondary antibody
-
Blocking solution (e.g., normal serum in PBS with Triton X-100)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Prepare brain tissue sections (cryosectioning or deparaffinization and antigen retrieval).
-
Permeabilize the sections with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding sites with a blocking solution.
-
Incubate the sections with the primary antibody against this compound.
-
Wash the sections and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the sections with an appropriate mounting medium.
-
Visualize and capture images using a fluorescence microscope.[15][16]
References
- 1. 4.9. Boyden-chamber Cell Migration Assay [bio-protocol.org]
- 2. 4.7. Western Blot Analysis [bio-protocol.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of this compound reduces the strength of microglial-mediated neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Insights into the Role of Cysteine Cathepsins in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. origene.com [origene.com]
- 15. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. parkinsonsroadmap.org [parkinsonsroadmap.org]
A Comparative Guide to the Efficacy of Cathepsin X Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various inhibitors targeting Cathepsin X, a lysosomal cysteine carboxypeptidase implicated in a range of pathological processes including cancer progression, neuroinflammation, and immune disorders.[1] The information presented herein, supported by experimental data from peer-reviewed studies, is intended to assist researchers in selecting the most appropriate inhibitors for their specific research needs.
Data Presentation: Quantitative Comparison of this compound Inhibitors
The following table summarizes the inhibitory potency of several known this compound inhibitors. It is important to note that direct comparison of IC50 and Ki values should be approached with caution, as experimental conditions can vary between studies.
| Inhibitor Name | Type | Target | Potency (Ki/IC50) | Cell-Based Assay Effects | Reference |
| Z9 (compound 22) | Reversible | This compound | Ki = 2.45 ± 0.05 µM | - Reduces tumor cell migration by 16.7% (5 µM) - Reduces tumor cell adhesion by 15.3% (5 µM) - Promotes neurite outgrowth | [2][3] |
| This compound-IN-1 (compound 25) | Reversible | This compound | IC50 = 7.13 µM | - 21% inhibition of PC-3 prostate cancer cell migration | [4][5][6] |
| AMS36 | Irreversible | This compound | Not specified | - Reduces viability of glioblastoma cells by up to 60% (5–20 µM) - Inhibits glioblastoma cell invasion by up to 20% - Reduces LPS-induced production of pro-inflammatory cytokines | [7][8][9] |
| Z7 | Reversible | This compound | Not specified | - Decreases viability of glioblastoma cells - Impairs glioblastoma cell invasion by up to 20% | [7][8] |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures, the following diagrams are provided in DOT language.
This compound-Mediated β2 Integrin Signaling Pathway
This compound plays a crucial role in cell adhesion and migration through its interaction with β2 integrins.[10][11] It acts as a carboxypeptidase on the β2 subunit, leading to the activation of integrin receptors such as LFA-1 and Mac-1.[12][13] This activation triggers downstream signaling cascades that regulate cytoskeletal rearrangements and cellular motility.[14]
General Experimental Workflow for Efficacy Testing of this compound Inhibitors
The evaluation of this compound inhibitors typically follows a multi-step process, beginning with enzymatic assays to determine direct inhibitory potency, followed by cell-based assays to assess functional effects in a biological context.
Experimental Protocols
In Vitro Enzymatic Inhibition Assay (IC50/Ki Determination)
This protocol outlines the determination of the inhibitory potency of a compound against recombinant human this compound using a fluorogenic substrate.[15]
Materials:
-
Recombinant Human this compound
-
This compound Inhibitor (Test Compound)
-
Fluorogenic Substrate (e.g., Z-Arg-Arg-AMC)
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 5 mM L-cysteine
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: Prepare a working solution of recombinant this compound in Activation Buffer and incubate for 10 minutes at 37°C.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in Assay Buffer.
-
Reaction Mixture: In the wells of the microplate, add the activated this compound solution and the inhibitor dilutions. Incubate for 15 minutes at room temperature.
-
Substrate Addition: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities from the linear phase of the fluorescence curves. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Cell Migration (Scratch) Assay
This assay assesses the effect of this compound inhibitors on the migratory capacity of adherent cells.[16]
Materials:
-
Adherent cell line (e.g., PC-3, MCF-10A neoT)
-
Complete cell culture medium
-
This compound Inhibitor (Test Compound)
-
6-well plates
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow until they form a confluent monolayer.
-
Inhibitor Treatment: Pre-treat the cells with the test inhibitor at various concentrations for 2 hours.
-
Scratch Formation: Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Image Acquisition (Time 0): Immediately after creating the scratch, wash the wells with PBS to remove detached cells and replace with fresh medium containing the inhibitor. Capture images of the scratch at multiple defined locations.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator.
-
Image Acquisition (Time X): At subsequent time points (e.g., 24 and 48 hours), capture images at the same locations as at Time 0.
-
Data Analysis: Measure the width of the scratch at each time point. The percentage of wound closure is calculated to determine the effect of the inhibitor on cell migration.[17]
Neurite Outgrowth Assay
This assay evaluates the impact of this compound inhibitors on the ability of neuronal cells to extend neurites.[2][18][19]
Materials:
-
Neuronal cell line (e.g., PC-12)
-
Cell culture medium with and without serum
-
This compound Inhibitor (Test Compound)
-
Poly-L-lysine coated plates or coverslips
-
Fixation and staining reagents (e.g., paraformaldehyde, antibodies against neuronal markers like β-III tubulin)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed neuronal cells on poly-L-lysine coated plates.
-
Differentiation Induction: Induce differentiation by switching to a low-serum or serum-free medium.
-
Inhibitor Treatment: Add the test inhibitor at various concentrations to the culture medium.
-
Incubation: Incubate the cells for a period sufficient to allow for neurite extension (e.g., 48-72 hours).
-
Fixation and Staining: Fix the cells and stain for neuronal markers to visualize the neurites.
-
Image Acquisition: Capture images of the cells using a fluorescence microscope.
-
Data Analysis: Quantify neurite outgrowth by measuring parameters such as the number of neurite-bearing cells, the length of the longest neurite, or the total neurite length per cell.[17]
References
- 1. scispace.com [scispace.com]
- 2. Identification and characterization of the novel reversible and selective this compound inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of novel cathepsin-X inhibitors in vitro and in vivo and their ability to improve cathepsin-B-directed antitumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. amsbio.com [amsbio.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of this compound reduces the strength of microglial-mediated neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carboxypeptidase this compound mediates beta2-integrin-dependent adhesion of differentiated U-937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cysteine protease this compound modulates immune response via activation of beta2 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cysteine protease this compound modulates immune response via activation of β2 integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of this compound in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound-mediated β2 integrin activation results in nanotube outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Confirming Cathepsin X Knockdown: A Comparative Guide to Western Blot and qPCR Analysis
For researchers engaged in functional genomics and drug development, accurate validation of gene silencing is paramount. This guide provides a comprehensive comparison of two gold-standard techniques, Western Blot and quantitative Polymerase Chain Reaction (qPCR), for confirming the knockdown of Cathepsin X (CTSX), a cysteine protease implicated in various physiological and pathological processes. This guide will delve into the experimental protocols, present sample data, and offer visual workflows to aid researchers in designing and interpreting their knockdown experiments.
Comparison of Validation Methods
Western Blot and qPCR are complementary techniques that assess gene knockdown at different biological levels: protein and messenger RNA (mRNA), respectively.
-
Western Blot provides a semi-quantitative to quantitative measure of the target protein levels. This method is crucial as proteins are the functional molecules in the cell, and confirming a reduction in protein levels directly demonstrates the efficacy of the knockdown at a functional level.
-
qPCR offers a highly sensitive and quantitative measurement of the target mRNA transcript levels. It is an excellent method to assess the direct impact of siRNA-mediated degradation of the target mRNA.
A thorough validation of gene knockdown should ideally include both techniques to ensure that the observed phenotype is a direct result of the depletion of the target protein.
Experimental Workflow for this compound Knockdown and Validation
The overall process for confirming this compound knockdown involves several key steps, from cell culture and siRNA transfection to downstream analysis by Western Blot and qPCR.
Caption: Experimental workflow for this compound knockdown and validation.
Mechanism of siRNA-Mediated Gene Silencing
Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that mediate the degradation of complementary mRNA transcripts, leading to gene silencing.
Caption: Simplified diagram of siRNA-mediated gene silencing.
Quantitative Data Summary
The following table presents representative data from a hypothetical this compound knockdown experiment. The results demonstrate a significant reduction in both mRNA and protein levels following treatment with this compound-specific siRNA compared to a non-targeting control siRNA.
| Treatment Group | CTSX mRNA Level (Relative to Control) | This compound Protein Level (Relative to Control) |
| Control siRNA | 1.00 | 1.00 |
| This compound siRNA | 0.25 | 0.30 |
Note: This data is for illustrative purposes and actual results may vary depending on the cell line, transfection efficiency, and other experimental conditions.
Experimental Protocols
Detailed methodologies for each key experiment are provided below.
siRNA Transfection
This protocol outlines a general procedure for siRNA transfection in a 6-well plate format. Optimization is recommended for different cell lines and transfection reagents.
-
Cell Seeding: Twenty-four hours prior to transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation:
-
Dilute this compound-specific siRNA and a non-targeting control siRNA to a final concentration of 20 µM in RNase-free water.
-
For each well, prepare two tubes:
-
Tube A: Dilute 5 µL of the 20 µM siRNA stock in 245 µL of serum-free medium.
-
Tube B: Dilute 5 µL of the lipid-based transfection reagent in 245 µL of serum-free medium.
-
-
-
Complex Formation: Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the 500 µL siRNA-lipid complex mixture dropwise to the cells in the 6-well plate.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48 to 72 hours before harvesting for analysis.
Western Blot Analysis
This protocol describes the detection of this compound protein levels following siRNA knockdown.
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-200 µL of RIPA lysis buffer containing protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix 20-30 µg of protein with 4X Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 12% polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for this compound (diluted in 5% milk/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (diluted in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. A loading control, such as β-actin or GAPDH, should be probed on the same membrane to normalize for protein loading.
qPCR Analysis
This protocol details the quantification of this compound mRNA levels.
-
RNA Extraction:
-
Wash cells once with ice-cold PBS.
-
Lyse the cells directly in the well using a lysis buffer from a commercial RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove any contaminating genomic DNA.
-
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for this compound and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both this compound and the housekeeping gene in the control and knockdown samples.
-
Calculate the relative expression of this compound mRNA using the ΔΔCt method. The expression level in the control siRNA-treated cells is set to 1 (or 100%), and the expression in the this compound siRNA-treated cells is calculated relative to the control.
-
Validating Cathepsin X Activity: An Orthogonal Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Cathepsin X, also known as Cathepsin Z, is a lysosomal cysteine protease with a unique carboxypeptidase activity.[1] Its dysregulation is implicated in various pathological processes, including cancer, neurodegenerative conditions, and inflammatory disorders, making it a compelling target for therapeutic intervention.[1][2] Validating the enzymatic activity of this compound is crucial for understanding its physiological roles and for the development of specific inhibitors. However, relying on a single assay can be misleading due to potential off-target effects or artifacts. This guide provides a comparative overview of orthogonal methods to robustly validate this compound activity findings, complete with experimental protocols and comparative data.
Core Orthogonal Methods for this compound Activity Validation
The primary methods for validating this compound activity can be broadly categorized into biochemical assays, cell-based assays, and protein detection techniques. Each method offers distinct advantages and provides a different layer of evidence.
-
Fluorogenic Substrate Assays: A direct measure of enzymatic activity in solution using a synthetic peptide substrate that releases a fluorescent molecule upon cleavage.
-
Activity-Based Probes (ABPs): Covalent modifiers of the active site that allow for specific labeling and visualization of active enzyme populations.[1][4][5]
-
Gel Zymography: A technique to detect active proteases in a sample after separation by gel electrophoresis.[6][7]
-
Western Blotting: An antibody-based method to detect the total amount of this compound protein, which can be correlated with activity data.
The following sections detail the principles, protocols, and comparative data for these key orthogonal approaches.
Method 1: Fluorogenic Substrate Assays
This kinetic assay is often the primary method for quantifying this compound activity in biological samples such as cell lysates or culture supernatants.[2][8]
Principle: A synthetic dipeptide or tripeptide substrate specific for this compound is conjugated to a fluorophore, such as 7-amido-4-methylcoumarin (AMC) or a quenched fluorescent pair (e.g., Abz/Dnp), rendering it non-fluorescent.[2][9][10] Active this compound cleaves the peptide bond, releasing the fluorophore and resulting in a quantifiable increase in fluorescence over time. The rate of this increase is directly proportional to the enzyme's activity.
Experimental Protocol: In Vitro Enzymatic Assay
This protocol is adapted for measuring this compound activity in cell lysates.[2][8]
-
Lysate Preparation:
-
Harvest cells and lyse them in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100) supplemented with protease inhibitors, excluding those that target cysteine proteases.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration of the lysate using a standard method like the BCA assay.
-
-
Assay Preparation:
-
Prepare an assay buffer (e.g., 100 mM acetate (B1210297) buffer pH 5.5, containing 5 mM L-cysteine and 1.5 mM EDTA to ensure the active site cysteine is in a reduced, active state).[8]
-
Dilute the cell lysates to a standardized protein concentration (e.g., 0.125 mg/mL) in the assay buffer.[8]
-
Prepare the fluorogenic substrate solution (e.g., 10 µM Abz-Phe-Glu-Lys(Dnp)-OH) in the assay buffer.[2]
-
-
Measurement:
-
In a black 96-well plate, add 50 µL of the diluted cell lysate to each well.[8]
-
Include control wells: a substrate-only blank (assay buffer instead of lysate) and a positive control (recombinant human this compound).
-
To validate specificity, pre-incubate some lysate samples with a known this compound inhibitor (e.g., AMS36) before adding the substrate.[2]
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the fluorescence kinetically at the appropriate excitation/emission wavelengths (e.g., 320 nm excitation and 420 nm emission for Abz substrates) for a set period (e.g., 30-60 minutes).[2]
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔFluorescence/ΔTime) for each well.
-
Subtract the rate of the substrate blank from all other readings.
-
Normalize the activity to the total protein concentration in each lysate.
-
Method 2: Activity-Based Probes (ABPs)
ABPs are indispensable tools for the specific detection and visualization of active this compound in complex biological samples, including live cells and in vivo models.[1][4] They provide an orthogonal validation by directly targeting the active enzyme.
Principle: ABPs are small molecules that consist of three key components: a reactive group ("warhead") that covalently binds to the active site cysteine of the protease, a linker peptide sequence that can confer specificity, and a reporter tag (e.g., a fluorophore like Cy5 or biotin) for detection.[5][11] Because they only bind to catalytically active enzymes, they provide a direct readout of functional protease levels, unlike antibodies which detect both active and inactive forms.[4]
Experimental Protocol: Live Cell Labeling with a Fluorescent ABP
This protocol describes how to selectively label active this compound in living cells.[1]
-
Cell Culture:
-
Plate cells (e.g., KG-1 human leukemia cells) in a suitable format for microscopy, such as a chambered coverglass system, and culture overnight.[1]
-
-
Inhibition and Labeling:
-
To achieve selective labeling of this compound, a two-step approach is often used. First, pre-treat cells for 1 hour with an inhibitor that blocks other cathepsins but not this compound (e.g., 10 µM GB111-NH₂).[1]
-
As a negative control, pre-treat a set of cells with a pan-cathepsin inhibitor (e.g., K11777) to block all cathepsin activity.[1]
-
Add a broad-spectrum, cell-permeable fluorescent ABP that is known to label this compound (e.g., 5 µM Cy5DCG04 or MGP140) to the cell media and incubate for 30 minutes at 37°C.[1]
-
-
Washing and Imaging:
-
Wash the cells with fresh media (containing the respective inhibitors) to remove excess, unbound probe. This may require an extended wash period (e.g., 3 hours) to reduce background signal.[1]
-
Image the cells using fluorescence microscopy with the appropriate filter set for the chosen fluorophore (e.g., Cy5).
-
-
Biochemical Analysis (Orthogonal to Imaging):
-
After labeling, lyse the cells.
-
Separate the labeled proteins by SDS-PAGE.
-
Scan the gel for in-gel fluorescence using an appropriate imaging system. Active this compound will appear as a fluorescent band at its corresponding molecular weight.[1]
-
Method 3: Gel Zymography
Zymography is a powerful, antibody-free technique that allows for the detection of active proteases within a sample based on their ability to degrade a substrate embedded in a polyacrylamide gel.[6][12]
Principle: Protein samples are separated under non-reducing conditions by SDS-PAGE in a gel co-polymerized with a protein substrate, typically gelatin.[6][13] After electrophoresis, the SDS is washed out and the enzymes are allowed to renature. The gel is then incubated in an activity buffer, during which the proteases digest the substrate in their vicinity. Subsequent staining of the gel (e.g., with Coomassie Blue) reveals areas of proteolytic activity as clear bands against a stained background.[6] The position of the band corresponds to the molecular weight of the protease.
Experimental Protocol: Cathepsin Gel Zymography
This protocol is optimized for the detection of cysteine cathepsins.[7][13]
-
Sample and Gel Preparation:
-
Electrophoresis:
-
Renaturation and Activation:
-
After electrophoresis, remove the gel and wash it three times for 10-20 minutes each in a renaturing buffer (e.g., 65 mM Tris pH 7.4 with 20% glycerol) to remove SDS and allow the enzymes to refold.[13]
-
Equilibrate the gel for 30 minutes in an assay buffer optimized for cathepsin activity (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 6.0, containing 1 mM EDTA and 2 mM DTT).[13]
-
Replace with fresh assay buffer and incubate the gel overnight (18-24 hours) at 37°C to allow for substrate digestion.[13]
-
-
Staining and Analysis:
-
Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.[13]
-
Destain the gel (e.g., in 10% isopropanol, 10% acetic acid) until clear bands appear against a blue background.[13]
-
Image the gel. The clear bands represent areas of gelatinolysis by active cathepsins. The molecular weight can be used to presumptively identify this compound.
-
Comparative Data Summary
The following table summarizes the type of data generated by each orthogonal method and how they can be used to validate an initial finding, such as the observation of increased this compound activity in a disease model.
| Method | Primary Output | Quantitative/Qualitative | Validation Role | Key Strengths | Limitations |
| Fluorogenic Substrate Assay | Rate of fluorescence increase (RFU/min) | Quantitative | Primary measurement of total enzymatic activity in a sample. | High-throughput, sensitive, provides kinetic data. | Prone to artifacts from other proteases with overlapping specificity; does not provide information on the source of activity within a mixed cell population. |
| Activity-Based Probes (ABPs) | Fluorescent signal intensity at a specific molecular weight (gel-based) or cellular location (microscopy) | Both | Confirms that the activity is from a protein of the correct molecular weight for this compound and shows its subcellular location. | Highly specific for active enzymes, suitable for in-cell and in-vivo imaging, provides spatial information.[1][4] | Synthesis of specific probes can be complex; requires specific imaging equipment. |
| Gel Zymography | Clear band on a stained gel at a specific molecular weight | Semi-quantitative | Provides an independent measure of substrate degradation by an enzyme of the correct size, confirming the presence of active this compound. | Antibody-independent, relatively inexpensive, separates different active proteases by size.[12][14] | Can be less sensitive than other methods; renaturation may not be 100% efficient for all enzymes. |
| Western Blotting | Band intensity corresponding to total protein level | Semi-quantitative | Correlates changes in enzyme activity with changes in total protein expression. | Widely available, uses specific antibodies for protein identification. | Does not distinguish between active and inactive (pro-form, inhibited) enzyme.[4] |
Visualizing the Validation Workflow
The relationship between these orthogonal methods in a typical validation workflow can be visualized to clarify the experimental logic. An initial finding from a primary assay is subsequently tested by independent methods to confirm its validity.
Caption: Workflow for orthogonal validation of this compound activity.
Logical Relationships of Validation Methods
Each method provides a different piece of the puzzle. Their logical relationship is not linear but complementary, with each technique addressing a potential weakness of the others.
Caption: How different methods probe various aspects of enzyme biology.
References
- 1. Development of activity-based probes for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteine Peptidase this compound as a Therapeutic Target for Simultaneous TLR3/4-mediated Microglia Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Activity-Based Probes to Utilize the Proteolytic Activity of Cathepsin G in Biological Samples [frontiersin.org]
- 6. Cathepsin zymography - Wikipedia [en.wikipedia.org]
- 7. Systematic optimization of multiplex zymography protocol to detect active cathepsins K, L, S, and V in healthy and diseased tissue: compromise between limits of detection, reduced time, and resources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. Manipulating substrate and pH in zymogr aphy protocols selectively distinguishes cathepsins K, L, S, and V activity in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multiplex Zymography Captures Stage-specific Activity Profiles of Cathepsins K, L, and S in Human Breast, Lung, and Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multiplex Cathepsin Zymography to Detect Amounts of Active Cathepsins K, L, S, and V | Springer Nature Experiments [experiments.springernature.com]
Comparative Analysis of Cathepsin X Expression in Different Cancer Types: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Cathepsin X (CTSZ) expression across various cancer types, tailored for researchers, scientists, and drug development professionals. This compound, a lysosomal cysteine protease, has emerged as a significant molecule in cancer progression, with its expression levels often correlating with tumor aggressiveness and patient prognosis. This document summarizes quantitative data on CTSZ expression, details common experimental protocols for its detection, and illustrates its role in key signaling pathways.
Quantitative Expression of this compound Across Cancer Types
This compound expression is frequently dysregulated in malignant tissues compared to their normal counterparts. The following table summarizes findings on CTSZ expression from various studies, highlighting the cancer type, methodology used for detection, and key quantitative observations.
| Cancer Type | Method of Analysis | Key Quantitative Findings | Reference(s) |
| Hepatocellular Carcinoma (HCC) | qRT-PCR, Western Blot, Immunohistochemistry (IHC) | Upregulation of CTSZ mRNA was detected in 43% (59/137) of primary HCCs compared to non-tumorous liver tissue. This upregulation was significantly associated with advanced clinical stage. | [1][2] |
| Prostate Cancer (PCa) | qRT-PCR, Immunohistochemistry (IHC) | CTSZ mRNA levels in the blood cells of PCa patients were 75% lower than in healthy subjects. Conversely, CTSZ is overexpressed in several primary tumor types, including prostate cancer. High CTSZ expression in tumors is associated with higher Gleason scores and advanced T/N staging. | [3][4] |
| Clear Cell Renal Cell Carcinoma (ccRCC) | The Cancer Genome Atlas (TCGA) data analysis, Immunohistochemistry (IHC) | CTSZ mRNA was overexpressed in ccRCC tumor tissues compared with normal adjacent tissues. However, at the protein level, CTSZ was found to be relatively low in tumor cells but highly expressed in tumor-associated macrophages. | [5] |
| Kidney Renal Papillary Cell Carcinoma (KIRP) | The Cancer Genome Atlas (TCGA) data analysis | CTSZ was overexpressed in tumor tissues of KIRP compared with normal peritumor tissues. | [5] |
| Colorectal Cancer (CRC) | Immunohistochemistry (IHC) | Epithelial CTSZ expression significantly increased from normal mucosa to adenoma and early-stage carcinoma. However, a loss of CTSZ expression was observed with tumor progression and was correlated with advanced local invasion and metastasis. In contrast, peritumoral macrophages showed high expression of CTSZ. | [6][7] |
| Gastric Cancer | Not specified | The level of this compound is increased in H. pylori-infected gastric mucosa and gastric cancer. Its upregulation is related to tumorigenesis and higher invasiveness. | [8] |
| Pancreatic Neuroendocrine Tumors (PanNETs) | Immunohistochemistry (IHC) | A gradual increase in CTSZ expression was observed in both cancer cells and tumor-associated macrophages with the progression from low-grade to metastatic PanNETs. | [9] |
| Melanoma | Not specified | Upregulation of CTSZ has been observed in melanoma. | [5] |
Experimental Protocols
Accurate quantification of this compound expression is crucial for research and clinical studies. Below are detailed methodologies for key experimental techniques used to assess CTSZ levels.
Quantitative Real-Time PCR (qRT-PCR) for CTSZ mRNA Expression
This protocol is for the relative quantification of CTSZ mRNA levels in tissue samples or cells.
-
RNA Extraction: Total RNA is extracted from tissue samples or cultured cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer.
-
Reverse Transcription: 1-2 µg of total RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcription kit (e.g., ImProm-II™ Reverse Transcription System, Promega) with oligo(dT) or random primers.
-
qPCR Reaction: The qPCR reaction is typically performed in a 20 µL volume containing:
-
2 µL of diluted cDNA
-
10 µL of 2x SYBR Green Master Mix
-
1.5 µL of forward primer (6 µM)
-
1.5 µL of reverse primer (6 µM)
-
Nuclease-free water to 20 µL
-
-
Thermal Cycling: A typical thermal cycling protocol is as follows:
-
Initial denaturation at 95°C for 10 minutes.
-
40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.
-
-
Data Analysis: The relative expression of CTSZ mRNA is calculated using the 2-ΔΔCt method, normalized to a stable housekeeping gene (e.g., GAPDH, ACTB).
Immunohistochemistry (IHC) for this compound Protein Localization
This protocol allows for the visualization of CTSZ protein expression and localization within tissue sections.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm thick) are deparaffinized in xylene and rehydrated through a graded series of ethanol.
-
Antigen Retrieval: Heat-induced antigen retrieval is performed by immersing the slides in a retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0) and heating in a microwave or pressure cooker.
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific antibody binding is blocked by incubating the sections with a blocking serum (e.g., 5% normal goat serum) for 1 hour at room temperature.
-
Primary Antibody Incubation: The sections are incubated with a primary antibody against this compound (e.g., rabbit anti-CTSZ monoclonal antibody) overnight at 4°C.
-
Secondary Antibody and Detection: After washing, the sections are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin (B73222) to visualize cell nuclei, dehydrated, and mounted with a coverslip.
Western Blotting for this compound Protein Quantification
This protocol is used to detect and quantify the amount of CTSZ protein in cell or tissue lysates.
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against this compound overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent. The band intensity can be quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Enzyme-Linked Immunosorbent Assay (ELISA) for Soluble this compound
This protocol is suitable for quantifying the concentration of secreted or soluble CTSZ in biological fluids like serum or cell culture supernatants.
-
Plate Preparation: A 96-well microplate is coated with a capture antibody specific for this compound and incubated overnight. The plate is then washed and blocked to prevent non-specific binding.
-
Sample and Standard Incubation: Standards with known this compound concentrations and unknown samples are added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody: After washing, a biotinylated detection antibody specific for this compound is added to the wells and incubated for 1 hour.
-
Enzyme Conjugate and Substrate: Streptavidin-HRP is added, followed by a TMB substrate solution, leading to the development of a colored product in proportion to the amount of this compound present.
-
Measurement: The reaction is stopped with a stop solution, and the absorbance is measured at 450 nm using a microplate reader. The concentration of this compound in the samples is determined by comparison to the standard curve.
Signaling Pathways and Experimental Workflows
This compound is involved in multiple signaling pathways that promote cancer progression, particularly those related to cell adhesion, migration, and invasion.
The diagram above illustrates a key signaling pathway involving this compound. CTSZ can interact with integrins on the cell surface, leading to the activation of Focal Adhesion Kinase (FAK) and Src kinase. This signaling cascade can then activate downstream pathways, such as the PI3K/Akt pathway, promoting cell proliferation. Furthermore, FAK/Src signaling is a known driver of the Epithelial-Mesenchymal Transition (EMT), a process that enhances cancer cell motility and invasion, ultimately contributing to metastasis.
The workflow diagram outlines the key steps in analyzing this compound expression in cancer. Starting from sample collection (tumor tissues, blood, or cell lines), various molecular and immunological techniques can be employed to assess CTSZ expression at both the mRNA and protein levels. The resulting data provides quantitative and qualitative information that can be correlated with clinical parameters to understand the role of this compound in a specific cancer type.
References
- 1. Overexpression of Cathepsin Z Contributes to Tumor Metastasis by Inducing Epithelial-Mesenchymal Transition in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overexpression of cathepsin Z contributes to tumor metastasis by inducing epithelial-mesenchymal transition in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Prognostic and immunological implications of cathepsin Z overexpression in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ELISA Protocol [protocols.io]
- 7. Characterization of this compound in colorectal cancer development and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cathepsins mediate tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
validating the interaction between cathepsin X and its binding partners
For researchers, scientists, and drug development professionals, understanding the intricate interactions of cathepsin X with its binding partners is crucial for elucidating its role in physiological and pathological processes. This guide provides a comprehensive comparison of experimental methods to validate these interactions, supported by available data and detailed protocols.
This compound, a lysosomal cysteine protease with carboxypeptidase activity, plays a significant role in immune responses, cell adhesion, migration, and neuronal processes. Its interactions with key binding partners, including the β2 subunit of integrin receptors, α and γ enolase, and heparan sulfate (B86663) proteoglycans, are central to its function. Validating these protein-protein interactions with robust and reliable methods is paramount for advancing research and therapeutic development.
Comparison of Key Interaction Validation Methods
This section provides an overview of common and alternative methods for validating the interaction between this compound and its binding partners. The tables below summarize quantitative data where available, offering a comparative look at the strengths and outcomes of each technique.
Interaction with β2 Integrins (Mac-1/LFA-1)
The interaction of this compound with the cytoplasmic tail of the β2 integrin subunit is critical for modulating integrin activation and subsequent cellular functions like adhesion and migration.[1]
| Method | Quantitative Data | Advantages | Disadvantages |
| Co-Immunoprecipitation (Co-IP) | Primarily qualitative (detection of interaction) | Demonstrates interaction in a cellular context | Indirect interactions may be detected; quantification is challenging |
| Förster Resonance Energy Transfer (FRET) | Primarily qualitative (demonstrates proximity) | Provides evidence of direct interaction in living cells | Requires fluorescently tagged proteins; complex data analysis |
| Surface Plasmon Resonance (SPR) | Cleavage of 3 C-terminal amino acids from β2 tail by this compound resulted in a 1.6-fold increase in talin binding. Removal of a fourth amino acid led to a 2.5-fold increase.[2][3] | Provides real-time kinetic data (association/dissociation rates) and binding affinity | Requires purified proteins; immobilization can affect protein conformation |
| Proximity Ligation Assay (PLA) | N/A | High sensitivity and specificity for in situ detection of interactions | Primarily qualitative; requires specific antibodies |
Interaction with α and γ Enolase
This compound-mediated cleavage of the C-terminal amino acids of α and γ enolase has been shown to impact neuronal cell survival.
| Method | Quantitative Data | Advantages | Disadvantages |
| Co-localization (Immunofluorescence) | Qualitative (observes spatial overlap) | Visualizes interaction within the cellular environment | Does not confirm direct interaction; resolution limited |
| Immunoprecipitation (IP) | Qualitative (confirms association) | Validates interaction from cell lysates | Does not distinguish between direct and indirect binding |
| Pull-down Assay | N/A | Can confirm direct interaction using purified components | In vitro artifactual interactions are possible |
Interaction with Heparan Sulfate Proteoglycans
This compound binds to heparan sulfate proteoglycans on the cell surface, which can regulate its enzymatic activity and cellular trafficking.[4]
| Method | Quantitative Data | Advantages | Disadvantages |
| Affinity Chromatography | Qualitative (demonstrates binding) | Useful for initial identification of binding partners | Non-specific binding can occur |
| Flow Cytometry | Semi-quantitative (measures binding to cell surfaces) | Allows for analysis of interactions on intact cells | Indirect binding may be detected |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison.
Surface Plasmon Resonance (SPR) for this compound-β2 Integrin Interaction
Objective: To quantify the effect of this compound cleavage of the β2 integrin cytoplasmic tail on the binding of the cytoskeletal protein talin.
Protocol:
-
Immobilization: An anti-6x His-tag antibody is immobilized on the sensor chip surface.
-
Ligand Capture: His-tagged talin head domain (50 µg/mL in HBS-EP buffer, pH 7.4) is injected at a flow rate of 5 µL/min for 5 minutes to be captured by the immobilized antibody.[2]
-
Analyte Injection: Synthetic peptides of the β2 integrin cytoplasmic tail (with and without C-terminal truncations mimicking this compound cleavage) are injected at various concentrations in running buffer for 5 minutes at a flow rate of 5 µL/min.
-
Dissociation: The dissociation of the peptides is monitored for 2 minutes.[2]
-
Regeneration: The sensor surface is regenerated with a pulse of 0.01M glycine, pH 9.5.[2]
-
Data Analysis: Sensorgrams are fitted to a suitable binding model to determine association (k_on_) and dissociation (k_off_) rates, and the equilibrium dissociation constant (K_d_).
Co-immunoprecipitation for this compound and β2 Integrin
Objective: To demonstrate the association of this compound and the β2 integrin subunit in a cellular context.
Protocol:
-
Cell Lysis: Cells expressing both this compound and β2 integrins are lysed in a non-denaturing lysis buffer (e.g., 1% CHAPS, 10 mM Tris-HCl pH 7.6, 150 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂) containing protease inhibitors.
-
Pre-clearing: The cell lysate is pre-cleared by incubation with protein A/G-agarose beads to reduce non-specific binding.
-
Immunoprecipitation: A specific antibody against the β2 integrin subunit is added to the pre-cleared lysate and incubated to form an antibody-antigen complex.
-
Complex Capture: Protein A/G-agarose beads are added to the lysate to capture the antibody-antigen complex.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody against this compound to detect its presence in the immunoprecipitated complex.
Flow Cytometry for this compound and Heparan Sulfate Proteoglycan Interaction
Objective: To validate the binding of this compound to heparan sulfate proteoglycans on the cell surface.
Protocol:
-
Cell Preparation: Wild-type cells and cells deficient in heparan sulfate synthesis are harvested and washed.
-
Incubation: Cells are incubated with fluorescently labeled this compound in a suitable binding buffer (e.g., PBS with 0.1% BSA) for 1 hour at 4°C.
-
Washing: Cells are washed to remove unbound this compound.
-
Analysis: The fluorescence intensity of the cells is measured using a flow cytometer. A significant increase in fluorescence in wild-type cells compared to deficient cells indicates a specific interaction with heparan sulfate proteoglycans.[4]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in their understanding. The following diagrams, generated using Graphviz, illustrate key pathways and workflows.
References
- 1. The role of this compound in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [molecular-interactions.si]
- 3. This compound cleavage of the beta2 integrin regulates talin-binding and LFA-1 affinity in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound binds to cell surface heparan sulfate proteoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
side-by-side comparison of cathepsin X and cathepsin L activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed side-by-side comparison of the enzymatic activities of human cathepsin X and cathepsin L, two lysosomal cysteine proteases of the papain family. While both are involved in various physiological and pathological processes, they exhibit distinct functionalities. This document summarizes their key differences in enzymatic activity, substrate specificity, optimal pH, kinetic parameters, and inhibitor profiles, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | This compound | Cathepsin L |
| Primary Activity | Carboxypeptidase[1][2] | Endopeptidase[1] |
| Optimal pH | ~5.0 - 6.5[3][4] | ~5.0 - 6.2[3] |
| Substrate Specificity | Cleaves single amino acids from the C-terminus.[1][2] | Cleaves peptide bonds within a polypeptide chain.[1] |
| Key Biological Roles | Immune cell adhesion and signaling via integrins.[5][6][7] | Extracellular matrix degradation, cancer metastasis.[8][9][10] |
Quantitative Comparison of Enzymatic Activity
The following table summarizes the key kinetic parameters for human this compound and cathepsin L. It is important to note that the substrates used to determine these parameters are different, reflecting the distinct enzymatic activities of the two proteases.
| Parameter | This compound | Cathepsin L |
| Substrate | Abz-FRF(4NO₂) | Z-Phe-Arg-AMC |
| kcat/KM (M⁻¹s⁻¹) | 1.23 x 10⁵[3] | 1.95 x 10⁶ (derived from Km and kcat) |
| Km (µM) | Not explicitly stated | 0.77 |
| kcat (s⁻¹) | Not explicitly stated | 1.5 |
| Optimal pH | 5.0[3] | 5.5-6.2 |
Inhibitor Profiles
Both this compound and cathepsin L are inhibited by a range of synthetic and natural compounds. However, their sensitivity to these inhibitors varies, offering opportunities for the development of selective therapeutic agents.
| Inhibitor Class | Inhibition of this compound | Inhibition of Cathepsin L |
| General Cysteine Protease Inhibitors (e.g., E-64) | Inhibited[6] | Inhibited |
| Cystatins (endogenous protein inhibitors) | Poorly inhibited by cystatin C and stefin B.[2][11] | Potently inhibited by cystatins. |
| Specific Synthetic Inhibitors | Inhibited by compounds like Z9.[12] | Inhibited by compounds like Z-Phe-Tyr(tBu)-diazomethylketone (irreversible) and SID 26681509 (reversible).[13] |
| CA-074 | Inhibited[2] | Less potent inhibitor compared to its effect on Cathepsin B. |
Signaling Pathways and Biological Roles
This compound and cathepsin L participate in distinct signaling pathways, reflecting their specialized functions.
This compound in Integrin-Mediated Signaling
This compound plays a crucial role in the regulation of immune cell function through its interaction with β2 integrins on the cell surface. By cleaving C-terminal amino acids of the β2 integrin subunit, this compound modulates integrin activation, leading to enhanced cell adhesion, migration, and phagocytosis.[5][6][7]
References
- 1. Cysteine cathepsins: From structure, function and regulation to new frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical characterization of human this compound revealed that the enzyme is an exopeptidase, acting as carboxymonopeptidase or carboxydipeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human this compound: A cysteine protease with unique carboxypeptidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The role of this compound in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carboxypeptidase this compound mediates beta2-integrin-dependent adhesion of differentiated U-937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. med.stanford.edu [med.stanford.edu]
- 8. Cathepsin Cannibalism Reduces Collagen and Elastin Degradation in Matrix Remodeling | MCF [meghan.ferrall-fairbanks.com]
- 9. Extracellular Matrix Degradation and Remodeling in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cysteine cathepsins and extracellular matrix degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ovid.com [ovid.com]
Confirming the Subcellular Localization of Cathepsin X: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental approaches to confirm the subcellular localization of cathepsin X, a lysosomal cysteine protease with diverse physiological and pathological roles. Understanding the precise location of this compound within the cell is crucial for elucidating its functions in cellular processes and its implications in disease. This document details established experimental protocols, presents comparative data, and offers visualizations of experimental workflows to aid in the design and interpretation of localization studies.
Subcellular Distribution of this compound: A Comparative Analysis
This compound is predominantly localized to the lysosomes, consistent with its function as a protease involved in protein degradation. However, a growing body of evidence indicates its presence in other subcellular compartments, including the plasma membrane, cytosol, and nucleus, where it may exert non-degradative functions. The distribution of this compound can be dynamic and is influenced by cell type and cellular activation status.
The following table summarizes the relative distribution of this compound in different subcellular compartments based on findings from various studies. It is important to note that the distribution can vary significantly depending on the cell line and experimental conditions.
| Subcellular Compartment | Percentage of Co-localization/Relative Abundance | Cell Type | Method of Detection | Reference |
| Lysosomes | ~20% co-localization with LAMP1 | NK-92 cells | Imaging Flow Cytometry | [1] |
| Cytotoxic Granules | ~20% co-localization with Perforin | NK-92 cells | Imaging Flow Cytometry | [1] |
| Early Endosomes | ~60% co-localization with EEA1 | NK-92 cells | Imaging Flow Cytometry | [1] |
| Plasma Membrane | Translocation upon activation | Dendritic cells, T-lymphocytes | Immunofluorescence | [2] |
| Nucleus | Diminished in the absence of active this compound | Dendritic cells | Western Blot of nuclear fractions | [3] |
| Cytosol | Release from lysosomes under stress conditions | Various | Western Blot of cytosolic fractions |
Experimental Protocols for Determining Subcellular Localization
Accurate determination of this compound localization requires robust experimental design and the use of appropriate controls. Below are detailed protocols for three commonly employed techniques.
Immunofluorescence Microscopy
Immunofluorescence is a powerful technique for visualizing the subcellular localization of proteins in situ. This method involves using fluorescently labeled antibodies to detect the protein of interest within fixed and permeabilized cells. Co-localization with organelle-specific markers is used to determine the protein's compartmentalization.
Protocol:
-
Cell Culture and Fixation:
-
Culture cells of interest on sterile glass coverslips.
-
Wash cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1-5% bovine serum albumin or normal serum from the secondary antibody host species in PBS) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the cells with a primary antibody specific for this compound diluted in blocking buffer overnight at 4°C.
-
To identify specific organelles, co-incubate with a primary antibody against an organelle marker (e.g., LAMP1 for lysosomes, Na+/K+ ATPase for the plasma membrane).
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG and Alexa Fluor 594-conjugated anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the fluorescence signal using a confocal or epifluorescence microscope.
-
Workflow for Immunofluorescence:
Subcellular Fractionation and Western Blotting
This biochemical approach separates cellular components into different fractions based on their physical properties (e.g., size, density). The presence and relative abundance of this compound in each fraction are then determined by Western blotting.
Protocol:
-
Cell Lysis and Homogenization:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., containing 10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, and protease inhibitors).
-
Incubate on ice to allow cells to swell.
-
Homogenize the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.
-
-
Differential Centrifugation:
-
Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C. The pellet contains the nuclei.
-
Mitochondrial/Lysosomal Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-20,000 x g) for 20 minutes at 4°C. The resulting pellet is enriched in mitochondria and lysosomes.
-
Microsomal Fraction: Transfer the supernatant to an ultracentrifuge tube and spin at a very high speed (e.g., 100,000 x g) for 1 hour at 4°C. The pellet contains the microsomal fraction (endoplasmic reticulum and Golgi).
-
Cytosolic Fraction: The final supernatant is the cytosolic fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with a primary antibody against this compound.
-
To validate the purity of the fractions, probe separate blots with antibodies against organelle-specific markers (e.g., Histone H3 for the nucleus, GAPDH for the cytosol, LAMP1 for lysosomes, and Calnexin for the endoplasmic reticulum).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Workflow for Subcellular Fractionation and Western Blotting:
Immunoelectron Microscopy
For high-resolution localization, immunoelectron microscopy is the gold standard. This technique uses electron-dense particles (e.g., gold nanoparticles) conjugated to antibodies to visualize the precise location of the target protein at the ultrastructural level.
Protocol:
-
Fixation and Embedding:
-
Fix cells or tissues with a mixture of paraformaldehyde and glutaraldehyde (B144438) to preserve cellular ultrastructure.
-
Dehydrate the samples through a graded series of ethanol.
-
Infiltrate and embed the samples in a resin (e.g., Lowicryl or LR White).
-
Polymerize the resin using UV light at low temperatures.
-
-
Ultrathin Sectioning:
-
Cut ultrathin sections (60-80 nm) of the embedded samples using an ultramicrotome.
-
Mount the sections on electron microscopy grids.
-
-
Immunolabeling:
-
Block non-specific binding sites on the sections.
-
Incubate the grids with a primary antibody against this compound.
-
Wash the grids thoroughly.
-
Incubate with a secondary antibody conjugated to colloidal gold particles of a specific size.
-
Wash the grids again.
-
-
Staining and Imaging:
-
Stain the sections with uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast.
-
Examine the sections using a transmission electron microscope (TEM). The gold particles will appear as electron-dense black dots, indicating the location of this compound.
-
Signaling Pathway of this compound Translocation:
Alternative Methods and Comparative Controls
To ensure the specificity and accuracy of localization studies, it is essential to include proper controls and consider alternative approaches.
-
Negative Controls:
-
Isotype Control: Use an antibody of the same isotype and concentration as the primary antibody but with no specificity for the target protein. This control helps to assess non-specific binding of the antibody.
-
Secondary Antibody Only: Omit the primary antibody to ensure that the secondary antibody does not bind non-specifically.
-
Knockout/Knockdown Cells: Use cells in which the expression of this compound has been genetically knocked out or knocked down. The absence of a signal in these cells validates the specificity of the primary antibody.
-
-
Organelle Markers for Co-localization:
-
Lysosomes: LAMP1 (Lysosomal-associated membrane protein 1), LAMP2.
-
Plasma Membrane: Na+/K+ ATPase, Caveolin-1, Pan-Cadherin.
-
Nucleus: Histone H3, Lamin B1, Fibrillarin, DAPI (stains DNA).
-
Cytosol: GAPDH (Glyceraldehyde 3-phosphate dehydrogenase), α-tubulin, β-actin.
-
Endoplasmic Reticulum: Calnexin, Calreticulin.
-
Golgi Apparatus: GM130, Giantin.
-
Mitochondria: Cytochrome c, COX IV.
-
By employing a combination of these experimental techniques and controls, researchers can confidently determine the subcellular localization of this compound and gain valuable insights into its diverse cellular functions. This knowledge is fundamental for the development of therapeutic strategies targeting this compound in various diseases.
References
Validating Cathepsin X Function: A Comparative Guide to Genetic Rescue and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental strategies to validate the function of Cathepsin X (CTSX), a lysosomal cysteine carboxypeptidase.[1][2] A primary focus is placed on the genetic rescue approach, benchmarked against alternative methodologies such as pharmacological inhibition and biochemical assays.
Introduction to this compound
This compound is predominantly expressed in immune cells like monocytes, macrophages, and dendritic cells.[1][3][4] It plays a significant role in various cellular processes by acting as a carboxypeptidase, cleaving C-terminal amino acids from protein substrates.[1][3] Key functions influenced by this compound include:
-
Cell Adhesion and Migration: It modulates the activity of β2 integrin receptors, such as LFA-1 and Mac-1, which are crucial for immune cell adhesion, migration, and phagocytosis.[1][3][5][6]
-
Immune Response: By activating integrins, this compound is involved in the maturation of dendritic cells and the proliferation of T lymphocytes.[1][2][3][6]
-
Neuronal Processes: It can cleave C-terminal amino acids from α and γ enolase, impacting neuronal cell survival and neuritogenesis.[1][3]
-
Cancer Progression: Altered expression of this compound has been linked to the development and progression of various cancers, affecting tumor cell adhesion and invasion.[4][7]
Given its involvement in these critical pathways, rigorous validation of this compound function is essential for both basic research and therapeutic development.
Method 1: Genetic Rescue Experiments
Genetic rescue is a powerful and highly specific method to confirm that an observed phenotype is a direct result of the loss of a specific gene. The logic is straightforward: if knocking out or knocking down a gene causes a specific effect, reintroducing the functional gene should reverse that effect.
Experimental Workflow
The typical workflow for a genetic rescue experiment involves three main stages: loss-of-function, phenotypic analysis, and rescue.
Experimental Protocol: Rescue of Cell Migration
This protocol outlines a genetic rescue experiment to validate the role of this compound in T lymphocyte migration.[5][8]
-
Phase 1: Gene Knockdown
-
Cell Line: Jurkat T lymphocytes.
-
Method: Transfect Jurkat cells with a lentiviral vector expressing a short hairpin RNA (shRNA) targeting human CTSX mRNA. A non-targeting shRNA should be used as a control.
-
Verification: Confirm this compound knockdown via qRT-PCR and Western Blot analysis.
-
-
Phase 2: Phenotypic Analysis (Migration Assay)
-
Apparatus: Use a Transwell migration assay system with an 8 µm pore size polycarbonate membrane.
-
Procedure:
-
Coat the Transwell insert with an appropriate substrate, such as ICAM-1, to mimic the extracellular matrix.[8]
-
Place CTSX-knockdown cells and control cells in the upper chamber.
-
Add a chemoattractant (e.g., SDF-1α) to the lower chamber.
-
Incubate for 4-6 hours at 37°C.
-
Quantify the number of cells that have migrated to the lower chamber using a cell counter or by staining and imaging.
-
-
Expected Outcome: A significant reduction in the migration of CTSX-knockdown cells compared to controls.
-
-
Phase 3: Rescue
-
Vector Construction: Clone the full-length human CTSX cDNA into a lentiviral expression vector that is resistant to the shRNA used for knockdown (e.g., by introducing silent mutations in the shRNA target sequence). As a negative control, create a vector with a catalytically inactive CTSX mutant.
-
Transduction: Transduce the CTSX-knockdown cell population with the wild-type CTSX rescue vector or the inactive mutant vector.
-
Verification: Confirm the re-expression of this compound via Western Blot.
-
Repeat Migration Assay: Perform the Transwell migration assay as described above with the rescued cells and the inactive mutant control cells.
-
Expected Outcome: The migration capacity of cells rescued with wild-type CTSX should be restored to levels comparable to the original control cells. Cells with the inactive mutant should still show impaired migration.
-
Data Presentation: Hypothetical Migration Assay Results
| Cell Line | Treatment | Relative Migration (%) | Standard Deviation |
| Jurkat (WT) | Control shRNA | 100 | ± 8.5 |
| Jurkat (KD) | CTSX shRNA | 35 | ± 5.2 |
| Jurkat (Rescue) | CTSX shRNA + WT CTSX Vector | 95 | ± 7.9 |
| Jurkat (Control) | CTSX shRNA + Inactive CTSX Vector | 38 | ± 6.1 |
Alternative Validation Methods
While genetic rescue provides the highest level of specificity, other methods are valuable for corroborating function and exploring mechanism.
Method 2: Pharmacological Inhibition
This approach uses small molecule inhibitors to block the enzymatic activity of this compound.
-
Protocol: Treat wild-type cells (e.g., monocytes or T lymphocytes) with a specific this compound inhibitor (e.g., DCG-04, a broad-spectrum cysteine cathepsin inhibitor) or a vehicle control.[9] After an appropriate incubation period, perform the functional assay of interest (e.g., cell adhesion to fibrinogen).[6]
-
Data: Quantify the dose-dependent effect of the inhibitor on the cellular function. A reduction in adhesion with increasing inhibitor concentration would support the role of this compound activity in this process.[6]
Method 3: In Vitro Biochemical Assays
These assays use purified, recombinant this compound to directly assess its enzymatic activity on specific substrates.
-
Protocol:
-
Express and purify recombinant human this compound.
-
Synthesize a peptide corresponding to the C-terminus of a putative substrate (e.g., the β2 integrin subunit).
-
Incubate the recombinant enzyme with the peptide substrate in an appropriate reaction buffer.
-
Monitor the cleavage of the peptide over time using methods like HPLC or mass spectrometry.
-
-
Data: Determine kinetic parameters such as Km and kcat to quantify the efficiency of this compound in processing the substrate.
Comparative Analysis of Validation Methods
| Method | Principle | Specificity | In Vivo Relevance | Key Advantage | Key Limitation |
| Genetic Rescue | Reversing a loss-of-function phenotype by re-expressing the gene. | Very High | High | Unambiguously links gene to function. | Time-consuming; technically complex. |
| Pharmacological Inhibition | Blocking enzyme activity with a chemical compound. | Moderate-High | Moderate | Rapid; allows for dose-response studies. | Potential for off-target effects of the inhibitor. |
| Biochemical Assays | Measuring enzymatic activity on a substrate in a controlled system. | High | Low | Allows for detailed mechanistic and kinetic studies. | Lacks the complexity of the cellular environment. |
This compound in the Integrin Signaling Pathway
This compound function is tightly linked to integrin-mediated signaling. It acts by cleaving C-terminal amino acids of the β2 integrin subunit, which modulates integrin activation and downstream signaling, ultimately affecting cell adhesion and migration.[1][3]
References
- 1. The role of this compound in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of this compound in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of this compound in the migration and invasiveness of T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Characterization of this compound in colorectal cancer development and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound is secreted by human osteoblasts, digests CXCL-12 and impairs adhesion of hematopoietic stem and progenitor cells to osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
The Clinical Relevance of Cathepsin X: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the identification and validation of robust biomarkers are critical for advancing disease diagnosis, prognosis, and therapeutic monitoring. This guide provides a comprehensive comparison of the clinical relevance of Cathepsin X against other established biomarkers in oncology, neurodegenerative disorders, and cardiovascular diseases.
This compound, a lysosomal cysteine carboxypeptidase, has emerged as a molecule of interest due to its involvement in various physiological and pathological processes, including immune responses, cell adhesion, and signaling.[1] Its clinical utility as a biomarker is an active area of investigation. This guide synthesizes current experimental data to offer an objective comparison of this compound with other key biomarkers, providing insights into its potential role in different disease contexts.
Comparative Analysis of Biomarker Performance
The following tables summarize the prognostic and diagnostic value of this compound in comparison to other relevant biomarkers in cancer, neurodegenerative diseases, and cardiovascular diseases. While direct head-to-head comparisons of sensitivity and specificity are limited in the current literature for many pairings, this guide presents the available data to facilitate an informed assessment.
Oncology
This compound expression has been studied in various cancers, with its prognostic value being most notably investigated in colorectal cancer and glioblastoma.
Table 1: Comparison of this compound and Carcinoembryonic Antigen (CEA) in Colorectal Cancer (CRC)
| Biomarker | Performance Metric | Value | Disease Stage | Study Population | Source |
| This compound | Prognostic | HR = 1.69 (95% CI: 1.03-2.75) for OS | Stages I-III | 264 CRC patients | [2] |
| Prognostic (No Chemo) | HR = 3.13 (95% CI: 1.37-7.18) for OS | Stages I-III | Subgroup of 264 CRC patients | ||
| CEA | Diagnostic Accuracy | AUC = 0.82 | Not Specified | 79 patients (38 cancer, 41 non-cancer) | [3] |
| Prognostic | 5-year OS: 69% (<5 ng/mL), 44% (5-<200 ng/mL), 7% (≥200 ng/mL) | All Stages | 1487 CRC patients | [4] |
Table 2: Comparison of this compound and Other Biomarkers in Glioblastoma (GBM) and Other Cancers
| Biomarker | Cancer Type | Performance Metric | Finding | Source |
| This compound | Glioblastoma | Prognostic | High mRNA expression correlated with shorter overall survival. | [5] |
| Cathepsin B | Breast Cancer | Prognostic | High levels associated with higher risk of recurrence (5-year DFS: 52% vs. 83% for low levels). | [6] |
| Cathepsin D | Breast Cancer | Prognostic | Positive expression associated with shorter breast cancer-specific survival. | [7] |
| Cathepsin L | Breast Cancer | Prognostic | Strong, independent prognostic factor for disease-free survival. | [6] |
| S100B | Melanoma | Prognostic | Independent prognostic marker for advanced metastatic melanoma. | [8] |
| CA 19-9 | Pancreatic Cancer | Diagnostic | Sensitivity: 79-81%, Specificity: 80-90% for symptomatic patients. | [9] |
Neurodegenerative Diseases
The role of cathepsins in neuroinflammation and protein aggregate clearance suggests their potential as biomarkers for neurodegenerative diseases like Alzheimer's disease.
Table 3: Comparison of this compound and Established Biomarkers in Alzheimer's Disease
| Biomarker | Relevance in Alzheimer's Disease | Key Findings | Source |
| This compound | Neuroinflammation | Upregulated in glial cells in response to inflammatory stimuli.[10] | [10] |
| Amyloid-beta 42 (Aβ42) in CSF | Diagnosis & Prediction | Reduced levels in CSF are a core biomarker for Alzheimer's disease.[11] Diagnostic accuracy (AUC) of Aβ42/tau ratios is high (0.93-0.94).[12] | [11][12] |
| Phosphorylated Tau (p-Tau) in CSF | Diagnosis & Prediction | Increased levels in CSF are a core biomarker for Alzheimer's disease.[11] | [11] |
Cardiovascular Diseases
Cathepsins are implicated in the pathogenesis of atherosclerosis and other cardiovascular diseases through their roles in extracellular matrix remodeling and inflammation.
Table 4: Comparison of this compound and Other Biomarkers in Cardiovascular Diseases
| Biomarker | Disease Context | Performance Metric | Finding | Source |
| This compound | Atherosclerosis | Mechanistic Role | Aids in the migration of T-lymphocytes and release of cytokines, contributing to plaque vulnerability.[13] | [13] |
| High-Sensitivity C-Reactive Protein (hs-CRP) | Atherosclerosis / CVD Risk | Risk Prediction | A strong predictor of cardiovascular events, with levels >3 mg/L indicating high risk.[14][15] | [14][15] |
| Cardiac Troponins (cTn) | Acute Coronary Syndrome | Diagnosis | Gold standard for diagnosis of myocardial infarction, with high-sensitivity assays offering high negative predictive value. | [5] |
| Cathepsin S | Atherosclerosis | Biomarker Potential | Significantly higher serum levels in patients with atherosclerotic stenosis.[16][17] | [16][17] |
| Cathepsin L | Myocardial Infarction | Prognostic | Elevated serum levels in the first 24h post-reperfusion are associated with reduced cardiac function and increased infarct size.[18][19] | [18][19] |
Signaling Pathways and Experimental Workflows
To understand the functional context of these biomarkers, it is crucial to examine their roles in cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate key pathways for this compound and other major biomarkers, as well as a typical experimental workflow for biomarker analysis.
Signaling Pathways
Experimental Workflow
References
- 1. academic.oup.com [academic.oup.com]
- 2. Prognostic and predictive value of this compound in serum from colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diagnostic value of serum carbohydrate antigen 19-9 in pancreatic cancer: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiac biomarkers of acute coronary syndrome: from history to high-sensitivity cardiac troponin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Prognostic significance of serum S100B detection compared with routine blood parameters in advanced metastatic melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hyperphosphorylation of Microtubule-Associated Protein Tau: A Promising Therapeutic Target for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CSF biomarkers for amyloid and tau pathology in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detailed comparison of amyloid PET and CSF biomarkers for identifying early Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. esmed.org [esmed.org]
- 14. Comparison of High-Sensitivity C-Reactive Protein vs C-reactive Protein for Cardiovascular Risk Prediction in Chronic Cardiac Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. empirical.health [empirical.health]
- 16. β2 integrin activation and signal transduction in leukocyte recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Editorial: Clearance Pathways for Amyloid-β. Significance for Alzheimer's Disease and Its Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. imrpress.com [imrpress.com]
Safety Operating Guide
Safeguarding Laboratory Operations: A Comprehensive Guide to the Proper Disposal of Cathepsin X
For researchers, scientists, and drug development professionals, adherence to stringent safety protocols is paramount for a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Cathepsin X, a cysteine protease involved in various physiological and pathological processes. Following these operational and disposal plans will minimize risks and ensure the safe management of this enzyme.
This guidance is based on established best practices for the disposal of recombinant proteins and enzymes. Always consult your institution's specific Safety Data Sheet (SDS) and waste management policies, as well as local regulations, before proceeding with any disposal protocol.
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is crucial to implement the following safety measures to mitigate exposure risks.
Personal Protective Equipment (PPE):
Proper PPE is mandatory when handling this compound and its associated waste. The following table summarizes the recommended protective gear.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended for an additional layer of protection. Gloves should be changed immediately if they become contaminated.[1][2] |
| Eye Protection | Safety Goggles or Safety Glasses with Side Shields | Must provide a complete seal around the eyes to protect against splashes and aerosols.[1][3] |
| Body Protection | Laboratory Coat | A buttoned, knee-length lab coat should be worn at all times to protect skin and clothing from contamination.[1][3][4] |
| Respiratory Protection | Fume Hood or Well-Ventilated Area | Handling of powdered or aerosol-generating forms of this compound should be performed in a certified chemical fume hood to prevent inhalation.[1][4] |
Hygiene:
Always wash hands thoroughly with soap and water after handling this compound, even when gloves have been worn.[4] Avoid contact with skin and eyes.[4][5]
Step-by-Step Disposal Procedures
The appropriate method for disposing of this compound depends on its form (liquid or solid) and concentration.
Liquid Waste (Solutions, Buffers, and Spills):
-
Inactivation (Recommended):
-
For small quantities of this compound solutions, inactivation is a recommended step to denature the enzyme. This can be achieved by treating the liquid waste with a 5-10% bleach solution for a minimum of 30 minutes.[3] Alternatively, adjusting the pH to be highly alkaline with a solution like 0.1 M NaOH can also denature the enzyme.[3]
-
-
Collection:
-
Disposal:
-
Arrange for the disposal of the chemical waste container through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal service.[4][8]
-
For very dilute, non-hazardous, and inactivated solutions, some institutional guidelines may permit disposal down the drain with copious amounts of water. However, always verify this with your local regulations and safety officer first.[4]
-
Solid Waste (Contaminated Consumables):
-
Segregation:
-
Collection:
-
Disposal:
Decontamination of Reusable Labware:
-
Glassware and equipment that have been in contact with this compound should be decontaminated promptly.[4]
-
This can be achieved by soaking in a 10% bleach solution for at least 30 minutes or by using an enzymatic detergent.[3]
-
After decontamination, the labware can be washed and reused.
Experimental Workflow and Disposal Pathways
The following diagrams illustrate the recommended personal protective equipment workflow and the logical steps for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. resources.bio-techne.com [resources.bio-techne.com]
- 6. documents.uow.edu.au [documents.uow.edu.au]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. canterbury.ac.nz [canterbury.ac.nz]
Comprehensive Safety and Handling Guide for Cathepsin X
For researchers, scientists, and drug development professionals, a comprehensive understanding of safety protocols is critical when working with potent enzymes like cathepsin X. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment and the integrity of your research. This compound, a cysteine protease, is involved in various physiological and pathological processes, and its proteolytic activity necessitates careful handling to avoid unintended exposure and biological effects.[1][2]
Immediate Safety and Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is necessary to prevent skin, eye, and respiratory exposure when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Double-gloving is highly recommended to provide an extra layer of protection against direct contact.[3][4] Gloves should be changed immediately if they become contaminated.[4] |
| Eye Protection | Safety Goggles | Must provide a complete seal around the eyes to protect against splashes of solutions containing the enzyme.[3][5] Standard safety glasses are insufficient.[3] |
| Body Protection | Laboratory Coat | A buttoned, knee-length lab coat should be worn at all times to protect skin and clothing.[3][6] For procedures with a higher risk of splashing, a disposable gown can be worn over the lab coat. |
| Respiratory Protection | Chemical Fume Hood | All handling of powdered this compound and the preparation of solutions should be conducted in a certified chemical fume hood to prevent the inhalation of airborne particles or aerosols.[3][4] |
Operational Plan: Step-by-Step Handling Protocol
Adhering to a standardized handling procedure will significantly minimize the risk of accidental exposure and maintain the quality of the enzyme.
-
Preparation : Before handling, ensure the work area within the chemical fume hood is clean and free of clutter.[3] Gather all necessary materials, including pre-weighed aliquots of this compound if possible, to minimize handling of the stock container.
-
Reconstitution : If working with a lyophilized powder, briefly centrifuge the vial to ensure the powder is at the bottom. Reconstitute the enzyme using the buffer recommended by the manufacturer, adding the liquid slowly to avoid aerosolization.
-
Aliquoting : To avoid repeated freeze-thaw cycles which can degrade the enzyme, it is recommended to aliquot the reconstituted this compound into single-use volumes for storage.
-
Experimentation : When performing assays, always add the enzyme to the reaction mixture last to initiate the reaction in a controlled manner. Use appropriate positive and negative controls.
-
Post-Handling : After use, securely seal all containers containing this compound. Decontaminate the work area in the fume hood thoroughly.
Experimental Protocol: this compound Activity Assay
This is a generalized protocol for measuring the enzymatic activity of this compound using a fluorogenic substrate.
Materials:
-
Recombinant human this compound
-
Assay Buffer (e.g., 50 mM MES, 5 mM DTT, pH 6.5)
-
Fluorogenic substrate specific for this compound (e.g., Abz-FEK(Dnp)-OH)[7]
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Enzyme Activation : If required, pre-activate the this compound according to the manufacturer's instructions. This may involve incubation in an activation buffer.
-
Reaction Setup : In each well of the 96-well plate, add the assay components in the following order:
-
Assay Buffer
-
Substrate (to the desired final concentration)
-
Diluted this compound (to initiate the reaction)
-
-
Incubation : Incubate the plate at the optimal temperature for the enzyme's activity (e.g., 37°C), protected from light.
-
Measurement : Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals. The rate of increase in fluorescence is proportional to the enzyme activity.
-
Data Analysis : Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot.
Caption: Workflow for a this compound enzymatic activity assay.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental release and potential biological activity.
Waste Segregation and Disposal:
| Waste Type | Container | Disposal Procedure |
| Liquid Waste | Labeled, leak-proof chemical waste container | Collect all solutions containing this compound. The container should be clearly labeled as "Hazardous Chemical Waste" with the contents listed.[4] Do not dispose of down the drain.[8] Arrange for pickup by your institution's Environmental Health & Safety (EH&S) department. |
| Solid Waste | Labeled biohazard bag or sharps container | All contaminated labware (e.g., pipette tips, tubes, gloves, gowns) should be disposed of in a designated biohazard waste container.[4] |
| Sharps | Puncture-resistant sharps container | Needles, syringes, or any other sharp objects that have come into contact with this compound must be disposed of in an appropriate sharps container.[9] |
Decontamination:
-
Work Surfaces : Clean and decontaminate all work surfaces within the fume hood with a suitable laboratory disinfectant or a 10% bleach solution, followed by a rinse with 70% ethanol (B145695) or sterile water.
-
Spills : In case of a spill, evacuate the immediate area.[4] Wearing appropriate PPE, cover the spill with absorbent material.[10] Gently collect the absorbed material and place it in a sealed container for hazardous waste disposal.[10] Clean the spill area with a 10% bleach solution.
Caption: Waste disposal workflow for materials contaminated with this compound.
References
- 1. The Role of Cysteine Protease Cathepsins B, H, C, and X/Z in Neurodegenerative Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Cysteine Protease Cathepsins B, H, C, and X/Z in Neurodegenerative Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. westlab.com [westlab.com]
- 7. This compound is secreted by human osteoblasts, digests CXCL-12 and impairs adhesion of hematopoietic stem and progenitor cells to osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 10. resources.bio-techne.com [resources.bio-techne.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
